7-chloro-4-methoxy-1H-indole
Description
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Structure
3D Structure
Properties
IUPAC Name |
7-chloro-4-methoxy-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO/c1-12-8-3-2-7(10)9-6(8)4-5-11-9/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXAKECTWOHCOSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=CNC2=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Senior Application Scientist's Technical Guide to 7-Chloro-4-methoxy-1H-indole (CAS 948581-72-4): Properties, Synthesis, and Applications in Drug Discovery
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on 7-chloro-4-methoxy-1H-indole. The indole core is a quintessential "privileged structure" in medicinal chemistry, forming the backbone of numerous natural products and synthetic pharmaceuticals.[1][2][3][4] This guide delves into the specific attributes of the 7-chloro-4-methoxy substituted variant, offering insights into its physicochemical properties, strategic applications, plausible synthetic routes, and potential for diversification in drug discovery programs.
Core Compound Profile: Physicochemical and Safety Data
A foundational understanding of a compound begins with its fundamental properties and safety profile. This compound is a solid, typically light yellow to yellow in appearance.[5] Its key identifiers and predicted physical properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 948581-72-4 | [6] |
| Molecular Formula | C₉H₈ClNO | [5][6] |
| Molecular Weight | 181.62 g/mol | [5] |
| IUPAC Name | This compound | |
| Appearance | Light yellow to yellow solid | [5] |
| Boiling Point | 333.8 ± 22.0 °C (Predicted) | [5] |
| Density | 1.317 ± 0.06 g/cm³ (Predicted) | [5] |
| pKa | 15.70 ± 0.30 (Predicted) | [5] |
| InChI Key | KXAKECTWOHCOSY-UHFFFAOYSA-N | |
Handling this compound requires adherence to standard laboratory safety protocols, as outlined by its hazard classification.
Table 2: GHS Safety and Hazard Information
| Category | Information | Source |
|---|---|---|
| Pictogram | GHS07 (Harmful) | |
| Signal Word | Warning | |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [7] |
| Precautionary Statements | P261, P280, P302+P352, P305+P351+P338 | |
The Strategic Role of Substituents in Drug Design
The choice of this compound as a synthetic starting material is a strategic one, driven by the distinct and synergistic roles of its chloro and methoxy substituents.
-
The 4-Methoxy Group: The electron-donating methoxy group at the 4-position significantly influences the electronic properties of the indole ring. It enhances the nucleophilicity of the scaffold, potentially increasing its reactivity in certain synthetic transformations.[8] In a biological context, methoxy groups can improve metabolic stability and modulate the binding affinity of a molecule to its target by participating in hydrogen bonding or by altering conformation.[2]
-
The 7-Chloro Group: The halogen at the 7-position serves two primary purposes. First, it acts as a crucial synthetic handle for diversification. The chloro group is amenable to a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of various aryl, heteroaryl, amine, or alkyne moieties. This is a cornerstone of modern library synthesis for hit-to-lead campaigns.[9] Second, the chlorine atom can significantly impact the pharmacokinetics and pharmacodynamics of a final compound, often enhancing binding affinity through halogen bonding and improving membrane permeability.[10]
The combination of these two groups on the indole scaffold creates a versatile building block, pre-configured for both core reactivity modulation and late-stage diversification.
Proposed Synthetic Strategy: The Leimgruber-Batcho Indole Synthesis
The proposed pathway begins with a suitable nitrotoluene precursor, which is first condensed with a formamide acetal to form an enamine, followed by reductive cyclization to yield the indole core.
Caption: Proposed Leimgruber-Batcho synthesis workflow.
Experimental Protocol (Proposed)
Step 1: Synthesis of (E)-1-(3-Chloro-6-methoxy-2-nitrophenyl)-N,N-dimethylethenamine (Enamine Intermediate)
-
Rationale: This step creates the key enamine intermediate. N,N-Dimethylformamide dimethyl acetal (DMFDMA) serves as a one-carbon electrophile and dehydrating agent, reacting with the activated methyl group of the nitrotoluene.
-
Procedure:
-
To a solution of 3-chloro-6-methoxynitrotoluene (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMFDMA) (1.2 eq) and pyrrolidine (1.2 eq).
-
Heat the reaction mixture at reflux (e.g., 110 °C) under a nitrogen atmosphere for 3-4 hours, monitoring the reaction by TLC or LC-MS.[11]
-
Upon completion, cool the mixture to room temperature and remove the volatile components under reduced pressure.
-
The resulting crude residue, the enamine intermediate, can often be carried forward without extensive purification or can be recrystallized from a solvent like methanol.
-
Step 2: Reductive Cyclization to this compound
-
Rationale: The nitro group is reduced to an amine, which spontaneously cyclizes onto the enamine double bond, followed by elimination of the secondary amine (pyrrolidine) to form the aromatic indole ring. Raney nickel with hydrazine or catalytic hydrogenation are effective for this transformation.[11]
-
Procedure:
-
Dissolve the crude enamine intermediate from Step 1 (1.0 eq) in a suitable solvent mixture, such as tetrahydrofuran (THF) and methanol.
-
To this stirred solution, add a catalytic amount of Raney nickel (as a slurry in water or ethanol).
-
Carefully add 85% hydrazine hydrate (3.0 eq) portion-wise to control the vigorous gas evolution and exothermic reaction, maintaining the temperature between 40-50 °C with a water bath.[11]
-
After the addition is complete, continue stirring at 45 °C for an additional 2 hours or until the reaction is complete (monitored by TLC).
-
Cool the mixture and carefully filter it through a pad of celite to remove the Raney nickel catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to yield pure this compound.
-
Predicted Spectroscopic Profile
While experimental spectra for this specific compound are not widely published, a detailed prediction of its key spectroscopic features can be made based on its structure and data from analogous compounds.[12][13][14] This serves as a self-validating system for researchers synthesizing the molecule.
Table 3: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
|---|---|---|---|---|
| NH (H1) | ~8.2-8.5 | br s | - | Typical indole NH, deshielded, broad due to quadrupole relaxation and exchange. |
| H5 | ~6.95-7.05 | d | J ≈ 8.5 | Ortho-coupled to H6. |
| H2 | ~6.90-7.00 | t | J ≈ 2.5-3.0 | Coupled to H3 and NH. |
| H6 | ~6.60-6.70 | d | J ≈ 8.5 | Ortho-coupled to H5, shielded by the 4-methoxy group. |
| H3 | ~6.45-6.55 | t | J ≈ 2.5-3.0 | Coupled to H2 and NH. |
| OCH₃ | ~3.90-4.00 | s | - | Typical aromatic methoxy group singlet. |
Table 4: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
|---|---|---|
| C4 | ~150-152 | Aromatic C attached to electron-donating OCH₃. |
| C7a | ~135-137 | Quaternary carbon of the benzene ring. |
| C3a | ~128-130 | Quaternary carbon of the pyrrole ring. |
| C2 | ~122-124 | C2 of the indole ring. |
| C5 | ~115-117 | Aromatic CH. |
| C7 | ~113-115 | Aromatic C attached to Cl. |
| C6 | ~104-106 | Aromatic CH, shielded by the 4-methoxy group. |
| C3 | ~101-103 | C3 of the indole ring. |
| OCH₃ | ~55-56 | Methoxy carbon. |
Table 5: Predicted Key IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Rationale |
|---|---|---|
| N-H Stretch | 3350-3450 | Characteristic indole N-H stretching. |
| C-H Stretch (Aromatic) | 3000-3100 | Aromatic C-H bonds. |
| C-H Stretch (Aliphatic) | 2850-2950 | Methoxy group C-H bonds. |
| C=C Stretch (Aromatic) | 1580-1620 | Benzene and pyrrole ring stretching. |
| C-O Stretch (Aryl Ether) | 1200-1250 | Strong absorption for the Ar-O-CH₃ bond. |
| C-Cl Stretch | 750-800 | C-Cl bond stretching in the fingerprint region. |
Table 6: Predicted Mass Spectrometry Fragmentation (EI-MS)
| m/z Value | Ion | Rationale |
|---|---|---|
| 181/183 | [M]⁺ | Molecular ion peak, showing the characteristic ~3:1 isotopic pattern for one chlorine atom. |
| 166/168 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group. |
| 138 | [M - CH₃ - CO]⁺ or [M - Cl]⁺ | Subsequent loss of carbon monoxide or initial loss of a chlorine radical. |
Reactivity and Application in Library Development
As a synthetic intermediate, this compound offers multiple sites for chemical modification, making it an excellent scaffold for generating a diverse library of compounds for high-throughput screening.
The primary points of diversification are:
-
N1 Position: The indole nitrogen can be readily alkylated, acylated, or arylated under various conditions.
-
C7 Position: The chloro substituent is the key diversification point, enabling a multitude of palladium-catalyzed cross-coupling reactions.
-
C3 Position: The electron-rich C3 position is susceptible to electrophilic substitution, such as in the Vilsmeier-Haack or Mannich reactions.
The following workflow illustrates a logical approach to leveraging this scaffold in a drug discovery program.
Caption: Logical workflow for scaffold diversification.
Conclusion
This compound (CAS 948581-72-4) is more than a mere catalog chemical; it is a strategically designed building block for modern medicinal chemistry. Its substituted indole framework provides a stable and biologically relevant core, while the orthogonal reactivity of the methoxy and chloro groups offers a robust platform for generating diverse and complex molecular architectures. The synthetic routes are accessible through established methodologies, and its characterization, though not widely published, is predictable and verifiable. For research teams engaged in the discovery of novel therapeutics, this compound represents a valuable starting point for the efficient construction of compound libraries with a high potential for biological activity.
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7-CHLORO-6-METHOXY-1H-INDOLE | CAS 1227604-21-8. Matrix Fine Chemicals. Retrieved from [Link]
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Physical characteristics of 7-chloro-4-methoxy-1H-indole
An In-depth Technical Guide to the Physical Characteristics of 7-Chloro-4-methoxy-1H-indole
Abstract
This technical guide provides a comprehensive overview of the essential physical and chemical characteristics of this compound (CAS No: 948581-72-4). Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes critical data regarding the compound's identity, physicochemical properties, spectroscopic signature, and safe handling procedures. The indole scaffold is a privileged structure in medicinal chemistry, and understanding the specific properties of its substituted derivatives is paramount for their effective utilization in synthesis and as precursors for novel therapeutic agents.[1][2] This guide explains the causality behind experimental choices for characterization, ensuring a robust and validated approach to quality assessment.
Compound Identification and Chemical Structure
Accurate identification is the foundation of all subsequent research. This compound is a bicyclic aromatic heterocycle. The numbering of the indole ring system begins at the nitrogen atom and proceeds around the pyrrole ring before continuing to the benzene ring. Therefore, the substituents are located at the C7 and C4 positions of the fused benzene ring.
Caption: Chemical structure of this compound.
Table 1: Chemical Identifiers
| Parameter | Value | Source |
|---|---|---|
| IUPAC Name | This compound | |
| CAS Number | 948581-72-4 | |
| Molecular Formula | C₉H₈ClNO | |
| Molecular Weight | 181.62 g/mol | [3] |
| InChI Key | KXAKECTWOHCOSY-UHFFFAOYSA-N | |
Physicochemical Properties
The physical state and properties of a compound dictate its handling, storage, and application in experimental settings. This compound is a solid at room temperature, and its high boiling point is characteristic of aromatic heterocyclic compounds with polar functional groups capable of intermolecular interactions.
Table 2: Core Physicochemical Data
| Property | Value | Notes | Source |
|---|---|---|---|
| Physical Form | Solid | Typically an off-white or light-colored powder. | |
| Boiling Point | 333.8 ± 22.0 °C | At 760 mmHg. | |
| Melting Point | Not available | Must be determined experimentally. Related compounds like 4-methoxyindole melt at 69-71 °C.[4] | |
| Purity | ≥98% | As commonly supplied by commercial vendors. |
| Storage Temp. | 4°C | Recommended for long-term stability. | |
Spectroscopic Signature for Structural Verification
Confirmation of the chemical structure is unequivocally the most critical step in quality control. A combination of mass spectrometry and NMR spectroscopy provides a definitive fingerprint of this compound. While specific spectra for this exact compound are not publicly available, the expected spectral characteristics can be reliably predicted based on its structure and data from analogous indole derivatives.[5][6]
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment.
-
Indole N-H: A broad singlet, typically downfield (> 8.0 ppm), due to the acidic nature of the proton.
-
Aromatic Protons: The protons on the benzene ring (at C5 and C6) will appear as doublets due to coupling with each other. Their chemical shifts will be influenced by the electron-donating methoxy group and the electron-withdrawing chloro group.
-
Pyrrole Protons: The protons at the C2 and C3 positions will appear in the aromatic region, often as doublets or triplets depending on their coupling.
-
Methoxy Protons: A sharp singlet integrating to three protons, expected around 3.9-4.0 ppm.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule.
-
Aromatic & Pyrrole Carbons: Signals will appear in the range of ~100-140 ppm. The carbons directly attached to the heteroatoms (C4-O, C7-Cl, C3a-N, C7a-N) will have their chemical shifts significantly influenced by these substituents.
-
Methoxy Carbon: A signal around 55-60 ppm is characteristic of the methoxy group's carbon atom.
-
-
MS (Mass Spectrometry): Mass spectrometry is used to confirm the molecular weight and elemental composition.
-
Molecular Ion Peak (M⁺): In Electron Ionization (EI) mode, the spectrum will exhibit a prominent molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), two peaks will be observed: one at m/z 181 (for C₉H₈³⁵ClNO) and a second, less intense peak at m/z 183 (for C₉H₈³⁷ClNO). This isotopic pattern is a definitive indicator of the presence of one chlorine atom.
-
-
IR (Infrared) Spectroscopy: IR spectroscopy helps identify the functional groups present.
-
N-H Stretch: A sharp to moderately broad peak around 3300-3400 cm⁻¹ corresponding to the indole N-H bond.
-
C-H Stretch: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹.
-
C-O Stretch: A strong absorption band around 1250 cm⁻¹ is characteristic of the aryl-alkyl ether linkage of the methoxy group.
-
Experimental Workflow for Compound Verification
To ensure the identity and purity of a sample of this compound, a systematic analytical workflow should be employed. This process acts as a self-validating system, where each step provides corroborating evidence.
Caption: Logical workflow for the characterization of this compound.
Step-by-Step Characterization Protocol:
-
Physical Inspection: Visually inspect the sample. It should be a uniform solid, free of discoloration or foreign matter.
-
Melting Point Determination: Measure the melting point using a calibrated apparatus. A sharp, narrow melting range is indicative of high purity.
-
Mass Spectrometry:
-
Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze using LC-MS or direct infusion ESI-MS.
-
Verify the presence of the [M+H]⁺ ion at m/z 182 and 184. Alternatively, use GC-MS (EI) to observe the molecular ion M⁺ at m/z 181 and 183. Confirm the ~3:1 isotopic ratio for the chlorine atom.
-
-
NMR Spectroscopy:
-
Dissolve ~5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra.
-
Integrate the proton signals and analyze the chemical shifts, multiplicities, and coupling constants to confirm the precise arrangement of atoms. The data must be consistent with the 7-chloro-4-methoxy substitution pattern and not any other isomer.
-
-
Purity Analysis (HPLC):
-
Develop a suitable HPLC method (e.g., reverse-phase C18 column with a water/acetonitrile mobile phase gradient).
-
Inject a solution of the compound and monitor the elution profile with a UV detector.
-
The purity is determined by the area percentage of the main peak relative to the total area of all peaks.
-
Safety, Handling, and Storage
Proper handling is essential to ensure laboratory safety and maintain the integrity of the compound.
-
Hazard Identification: this compound is classified as harmful and an irritant.
-
Signal Word: Warning
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
GHS Pictogram: GHS07 (Exclamation Mark)
-
-
Recommended Precautions:
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[7]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[7][8]
-
Handling: Avoid creating dust.[8] Prevent contact with skin, eyes, and clothing. Do not ingest or inhale.[7] Wash hands thoroughly after handling.[7]
-
-
First Aid Measures:
-
If Inhaled: Move the person to fresh air.[8]
-
In Case of Skin Contact: Wash off immediately with plenty of soap and water.[8]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[7]
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a physician or poison control center.[8]
-
-
Storage:
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Molecular weight and formula of 7-chloro-4-methoxy-1H-indole
An In-Depth Technical Guide to 7-Chloro-4-Methoxy-1H-Indole
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of the Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a substituted indole of significant interest for synthetic and medicinal chemistry. We will move beyond simple data recitation to explore the causal reasoning behind its synthesis, the logic of its structural analysis, and its potential within the broader context of drug discovery.
Core Molecular Profile and Physicochemical Properties
This compound is a solid, heterocyclic aromatic compound. The indole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] The specific substitutions at the C4 (methoxy) and C7 (chloro) positions significantly modulate its electronic properties, lipophilicity, and metabolic stability, making it a valuable building block for novel therapeutic agents.[3]
The fundamental properties of this molecule are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₈ClNO | [4] |
| Molecular Weight | 181.62 g/mol | [4] |
| CAS Number | 948581-72-4 | [4] |
| Physical Form | Solid | [4] |
| Boiling Point | 333.8 ± 22.0 °C at 760 mmHg | [4] |
| Storage Conditions | 4°C, under inert atmosphere | [4] |
Synthesis Pathway: The Leimgruber-Batcho Approach
While various methods exist for indole synthesis, the Leimgruber-Batcho indole synthesis is particularly well-suited for producing indoles with specific substitution patterns that may be difficult to access via other routes like the Fischer synthesis.[5][6] This method begins with an ortho-nitrotoluene derivative and proceeds under relatively mild conditions, offering high yields and avoiding the formation of regioisomeric mixtures.[4][5]
The proposed synthesis for this compound starts with 2-chloro-5-methoxy-1-methyl-3-nitrobenzene.
Caption: Proposed Leimgruber-Batcho synthesis workflow.
Step-by-Step Experimental Protocol
Part A: Enamine Formation
-
Rationale: This initial step leverages the acidity of the methyl protons on the nitrotoluene, which are activated by the electron-withdrawing nitro group.[6] Condensation with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and pyrrolidine forms a highly conjugated push-pull enamine intermediate, which is typically intensely colored.[4]
-
Procedure:
-
To a solution of 2-chloro-5-methoxy-1-methyl-3-nitrobenzene (1.0 eq) in anhydrous dimethylformamide (DMF), add DMF-DMA (1.2 eq) and pyrrolidine (1.2 eq).
-
Heat the mixture to reflux (approx. 110-120°C) under an inert nitrogen atmosphere for 3-4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) for the consumption of the starting material.
-
Upon completion, cool the reaction to room temperature and remove the volatile components under reduced pressure using a rotary evaporator. The resulting crude red-brown solid is the enamine intermediate. It can be used directly in the next step or purified by recrystallization from methanol.
-
Part B: Reductive Cyclization
-
Rationale: The nitro group of the enamine is reduced to an amine, which then spontaneously cyclizes onto the enamine double bond. Subsequent elimination of pyrrolidine aromatizes the system to form the stable indole ring.[4] Various reducing agents can be employed, with Raney Nickel and hydrazine being a common and effective choice.[5][7]
-
Procedure:
-
Dissolve the crude enamine intermediate (1.0 eq) in a mixture of tetrahydrofuran (THF) and methanol.
-
Carefully add a slurry of Raney Nickel (approx. 10% w/w) to the solution under a nitrogen atmosphere.
-
To this stirred suspension, add 85% hydrazine hydrate (3.0 eq) dropwise. An exothermic reaction with vigorous gas evolution (N₂) is expected. Use a water bath to maintain the temperature between 45-50°C.
-
After the initial exotherm subsides, continue stirring at 45-50°C for 2-3 hours until the red color of the enamine has disappeared.
-
Cool the reaction mixture and carefully filter it through a pad of Celite® to remove the Raney Nickel catalyst. Wash the filter cake with methanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography to yield this compound.
-
Structural Elucidation and Analytical Data
The identity and purity of the synthesized compound are confirmed using standard analytical techniques. While specific experimental spectra for this exact molecule are not widely published, the expected NMR and mass spectrometry data can be reliably predicted based on its structure and data from analogous compounds.[2][8]
Caption: Analytical workflow for structural confirmation.
Predicted Spectroscopic Data
| Analysis | Expected Observations |
| ¹H NMR | NH Proton (H1): Broad singlet, δ ~8.0-8.5 ppm.Aromatic Protons (H2, H3, H5, H6): Doublets and triplets in the δ ~6.5-7.5 ppm region. The H5 proton, ortho to the chlorine, would likely be the most downfield of the benzene ring protons. The H2 and H3 protons on the pyrrole ring will show characteristic coupling.Methoxy Protons (-OCH₃): Sharp singlet, δ ~3.9-4.0 ppm, integrating to 3H. |
| ¹³C NMR | Carbon Signals: 9 distinct signals are expected.Aromatic Carbons: Signals in the δ ~100-140 ppm range. The carbon bearing the methoxy group (C4) will be significantly downfield, while the carbon bearing the chlorine (C7) will also be influenced.Methoxy Carbon (-OCH₃): Signal around δ ~55-56 ppm. |
| Mass Spec. | Molecular Ion: A prominent molecular ion peak ([M]⁺) at m/z ≈ 181. The presence of chlorine will result in a characteristic isotopic pattern, with an [M+2]⁺ peak at m/z ≈ 183, approximately one-third the intensity of the [M]⁺ peak. |
Potential Applications in Drug Discovery
The indole nucleus is a cornerstone of medicinal chemistry, present in drugs targeting a vast array of conditions.[1] The specific substitutions on this compound suggest several promising avenues for research:
-
Oncology: Halogenated and methoxy-substituted indoles have been explored as precursors to anticancer agents, including tubulin polymerization inhibitors and kinase inhibitors.[1]
-
Central Nervous System (CNS) Disorders: The indole core is structurally similar to the neurotransmitter serotonin. As such, derivatives are frequently investigated as modulators of serotonin receptors for potential applications in treating depression and anxiety.[9]
-
Antimicrobial Agents: The indole scaffold is found in many compounds exhibiting antibacterial, antifungal, and antiparasitic activity.[2] For example, related 6-chloro-7-methoxy-quinolone structures have shown potent antimalarial activity.[10]
The chloro group often enhances membrane permeability and metabolic stability, while the methoxy group can modulate receptor binding and solubility, making this a synthetically attractive starting point for generating compound libraries.[3]
Safety and Handling
As a research chemical, this compound requires careful handling in a controlled laboratory environment.
-
Hazard Classification: The compound is classified as harmful.[4] Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[4][11]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5]
-
Handling: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[6]
-
Storage: Store in a tightly sealed container in a cool, dry place at the recommended temperature of 4°C.[4]
References
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Movassaghi, M., & Schmidt, M. A. (2007). A three-component Fischer indole synthesis. Nature Protocols, 2(7), 1693-1698. [Link]
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(PDF) Leimgruber–Batcho Indole Synthesis. (n.d.). ResearchGate. Retrieved from [Link]
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Nilsen, A., et al. (2014). Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium. Journal of Medicinal Chemistry, 57(10), 4236-4249. [Link]
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Organic Syntheses. An Au/Zn-catalyzed Synthesis of N-protected Indole via Annulation of N-Arylhydroxamic Acid and Alkyne. [Link]
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MDPI. (2021). Hybrid Molecules Containing a 7-Chloro-4-aminoquinoline Nucleus and a Substituted 2-Pyrazoline with Antiproliferative and Antifungal Activity. [Link]
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Organic Chemistry Portal. Synthesis of indoles. [Link]
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Somei, M. (2010). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Heterocycles, 82(1), 1-38. [Link]
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Organic Syntheses. Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals followed by Reduction: 4-Benzyloxyindole. [Link]
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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 7-Chloro-4-Methoxy-1H-Indole Derivatives
Introduction
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals. Among its vast array of derivatives, the 7-chloro-4-methoxy-1H-indole framework presents a unique substitution pattern that is of significant interest in drug discovery and development. The strategic placement of an electron-withdrawing chlorine atom and an electron-donating methoxy group on the benzene portion of the indole ring creates a distinct electronic environment, profoundly influencing the molecule's reactivity and biological activity.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical method for the unambiguous structural elucidation of such complex organic molecules.[1][2] It provides atomic-level information on molecular structure, connectivity, and conformation, which is critical for confirming the identity of newly synthesized compounds, optimizing lead compounds, and understanding drug-target interactions.[3][4] This guide offers a comprehensive analysis of the characteristic ¹H and ¹³C NMR spectral features of this compound derivatives, providing researchers, scientists, and drug development professionals with the foundational knowledge required for accurate spectral interpretation.
The this compound Core: Structural Framework
A precise understanding of the molecule's numbering system is paramount for accurate NMR spectral assignment. The following diagram illustrates the standard IUPAC numbering for the this compound core, which will be referenced throughout this guide.
Caption: IUPAC numbering of the this compound core.
Foundational Principles of NMR for Substituted Indoles
The chemical shifts observed in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of each nucleus.[5] In the this compound system, the substituent effects are predictable and key to interpretation:
-
4-Methoxy Group (-OCH₃): This is a strong electron-donating group (EDG) through resonance (+R effect) and weakly electron-withdrawing through induction (-I effect). The dominant resonance effect increases electron density primarily at the ortho (C3a, C5) and para (C7) positions. This leads to an upfield shift (lower δ ppm) for the attached protons and carbons.
-
7-Chloro Group (-Cl): This is an electron-withdrawing group (EWG) through induction (-I effect) and weakly electron-donating through resonance (+R effect). The strong inductive effect dominates, decreasing electron density on the adjacent carbon (C7) and, to a lesser extent, other carbons in the benzene ring. This causes a downfield shift (higher δ ppm) for nearby nuclei.
Detailed Spectral Analysis
¹H NMR Spectral Characteristics
The proton NMR spectrum provides crucial information on the number of distinct protons, their electronic environment, and their connectivity through spin-spin coupling.
| Proton Position | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H1 (N-H) | 8.0 - 9.0 (variable) | Broad Singlet (br s) | - | The N-H proton is acidic, often exchanges with trace water in the solvent, leading to a broad signal. Its chemical shift is highly dependent on solvent and concentration.[5] |
| H2 | 7.0 - 7.5 | Triplet or Doublet of Doublets | J2,3 ≈ 2.5-3.5 Hz, J1,2 ≈ 2.0-3.0 Hz | Located on the electron-rich pyrrole ring. Coupled to H3 and the N-H proton (coupling to N-H may not be resolved). |
| H3 | 6.4 - 6.8 | Triplet or Doublet of Doublets | J2,3 ≈ 2.5-3.5 Hz, J1,3 ≈ 2.0-3.0 Hz | Also on the pyrrole ring, typically upfield of H2. Coupled to H2 and the N-H proton. |
| H5 | 6.5 - 6.9 | Doublet (d) | J5,6 ≈ 8.0-9.0 Hz | Significantly shielded (shifted upfield) by the strong electron-donating effect of the methoxy group at the ortho position (C4). Exhibits ortho-coupling with H6. |
| H6 | 6.9 - 7.3 | Doublet (d) | J5,6 ≈ 8.0-9.0 Hz | Deshielded (shifted downfield) relative to H5 due to being further from the -OCH₃ group and closer to the -Cl group. Exhibits ortho-coupling with H5. |
| -OCH₃ | 3.8 - 4.0 | Singlet (s) | - | Characteristic sharp singlet for methoxy protons, integrating to 3H. |
¹³C NMR Spectral Characteristics
The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insight into their hybridization and electronic environment.
| Carbon Position | Expected Chemical Shift (δ, ppm) | Rationale |
| C2 | 120 - 128 | Standard C2 position in indoles, influenced by the adjacent nitrogen. |
| C3 | 100 - 105 | Typically the most upfield carbon in the indole core due to high electron density from the nitrogen. |
| C3a | 125 - 130 | A quaternary carbon, its shift is influenced by both the pyrrole and benzene ring systems and the ortho-methoxy group. |
| C4 | 150 - 155 | A quaternary carbon directly bonded to the highly electronegative oxygen atom, resulting in a significant downfield shift. |
| C5 | 102 - 108 | Shielded by the strong +R effect of the adjacent methoxy group, causing a pronounced upfield shift. |
| C6 | 120 - 125 | Less affected by the substituents compared to C5, appearing in a more standard aromatic region. |
| C7 | 115 - 120 | A quaternary carbon directly bonded to the electronegative chlorine atom, resulting in a downfield shift. |
| C7a | 130 - 135 | A quaternary carbon at the fusion of the two rings, influenced by the adjacent nitrogen and chloro-substituent. |
| -OCH₃ | 55 - 60 | Characteristic chemical shift for a methoxy carbon attached to an aromatic ring. |
Advanced 2D NMR for Unambiguous Structure Elucidation
While 1D NMR spectra provide a wealth of information, complex molecules often require 2D NMR experiments to resolve ambiguities and definitively assign all signals.[6] These techniques are crucial for building a self-validating dataset where all correlations converge to a single correct structure.
Caption: Workflow for NMR-based structure elucidation.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[7] For this scaffold, a key cross-peak will appear between H5 and H6 , confirming their ortho relationship. Another will be seen between H2 and H3 .
-
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton directly to the carbon it is attached to. It is invaluable for assigning the protonated carbons. For example, the proton signal at ~6.7 ppm (H5) will show a cross-peak to the carbon signal at ~105 ppm (C5).
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for piecing together the molecular skeleton. It reveals correlations between protons and carbons that are 2-3 bonds away. It is essential for assigning quaternary (non-protonated) carbons.
Caption: Key HMBC correlations for structural assignment.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close in space, regardless of their bonding connectivity.[8][9] A critical NOESY correlation would be observed between the methoxy protons (-OCH₃) and H5 , confirming the position of the methoxy group at C4.
Experimental Protocols
Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of the this compound derivative.
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common first choice. If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative.
-
Dissolution: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the deuterated solvent.
-
Standard (Optional): Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm), although modern spectrometers can reference the residual solvent peak.
-
Homogenization: Cap the NMR tube and gently vortex or invert several times to ensure the sample is fully dissolved and the solution is homogeneous.
NMR Data Acquisition
The following is a general protocol for a modern 400-600 MHz NMR spectrometer.
-
Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum.
-
Typical parameters: 16-32 scans, spectral width of ~16 ppm, acquisition time of ~2-3 seconds, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024-4096 scans, spectral width of ~240 ppm, relaxation delay of 2 seconds.
-
-
2D COSY Acquisition:
-
Set up a standard gradient-selected COSY (gCOSY) experiment.
-
Acquire data with 2-4 scans per increment, with 256-512 increments in the indirect dimension.
-
-
2D HSQC Acquisition:
-
Set up a standard gradient-selected, sensitivity-enhanced HSQC experiment.
-
Optimize for a one-bond ¹JCH coupling constant of ~145 Hz.
-
-
2D HMBC Acquisition:
-
Set up a standard gradient-selected HMBC experiment.
-
Optimize for long-range coupling constants (nJCH) by setting the delay to a value corresponding to 6-10 Hz.
-
-
2D NOESY Acquisition:
-
Set up a standard NOESY experiment.
-
Use a mixing time appropriate for small molecules (typically 500-800 ms) to allow for the buildup of the Nuclear Overhauser Effect.[8]
-
Conclusion
The structural characterization of this compound derivatives is efficiently and definitively achieved through a systematic application of NMR spectroscopy. The distinct electronic effects of the chloro and methoxy substituents provide a predictable and interpretable pattern of chemical shifts in both ¹H and ¹³C NMR spectra. While 1D spectra offer a foundational overview, the integrated use of 2D techniques such as COSY, HSQC, HMBC, and NOESY is essential for creating a robust, self-validating structural proof. This comprehensive approach not only confirms the core structure but also allows for the unambiguous placement of any additional substituents, a critical requirement for advancing compounds in the drug development pipeline.
References
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Walsh Medical Media. (n.d.). Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry. Walsh Medical Media. Available at: [Link]
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AZoOptics. (2024). The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery. AZoOptics.com. Available at: [Link]
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researchmap. (n.d.). Application of NMR in drug discovery. researchmap. Available at: [Link]
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Al-Rashida, M., et al. (n.d.). NMR as a “Gold Standard” Method in Drug Design and Discovery. PMC - PubMed Central. Available at: [Link]
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Morales-Ríos, M. S., del Río, R. D., & Joseph-Nathan, P. (1987). 13C NMR spectroscopy of indole derivatives. Semantic Scholar. Available at: [Link]
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ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are.... ResearchGate. Available at: [Link]
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YouTube. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. YouTube. Available at: [Link]
-
Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterisation of heterocyclic structures. ESA-IPB. Available at: [Link]
-
MDPI. (n.d.). 1H and 13C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. MDPI. Available at: [Link]
-
Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (n.d.). NMR STUDIES OF INDOLE. HETEROCYCLES. Available at: [Link]
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New Journal of Chemistry (RSC Publishing). (n.d.). Interpretation of substituent-induced 13C NMR chemical shifts of oxindoles. New Journal of Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). 1 H NMR chemical shift assignments for M2 compared with several indole.... ResearchGate. Available at: [Link]
-
Portland Press. (n.d.). NMR Spectra of Simple Heterocycles. Portland Press. Available at: [Link]
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Abraham, R. J., & Matth, M. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Available at: [Link]
-
Supporting information. (n.d.). Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Available at: [Link]
-
PubChem - NIH. (n.d.). 7-Methoxy-1H-indole. PubChem. Available at: [Link]
-
MDPI. (n.d.). Discovery of Antimicrobial Oligoindoles from a Cold-Seep-Derived Halomonas Strain. MDPI. Available at: [Link]
-
University of Missouri. (2018). NOESY and ROESY. University of Missouri. Available at: [Link]
-
YouTube. (2024). NOESY and COSY NMR Spectroscopy: Explained with a practical example. YouTube. Available at: [Link]
-
Slideshare. (n.d.). Cosy,nosy. Slideshare. Available at: [Link]
-
Chemistry LibreTexts. (2023). NMR - Interpretation. Chemistry LibreTexts. Available at: [Link]
-
Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia. Available at: [Link]
-
Indian Academy of Sciences. (n.d.). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Indian Academy of Sciences. Available at: [Link]
-
PMC - NIH. (2021). One-Pot Synthesis of Novel Multisubstituted 1-Alkoxyindoles. PMC. Available at: [Link]
-
Electronic Supplementary Information (ESI). (n.d.). Urea-engineering mediated hydrogen-bond donating Friedel−Crafts alkylation of indol. Available at: [Link]
-
ResearchGate. (2025). A Convenient Synthesis of 7-Halo-1-indanones and 8-Halo-1-tetralones. ResearchGate. Available at: [Link]
-
Organic Syntheses Procedure. (n.d.). Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals followed by Reduction. Organic Syntheses. Available at: [Link]
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The Multifaceted Biological Activities of Substituted Methoxy Indoles: A Technical Guide for Drug Discovery Professionals
Abstract
The indole nucleus, a privileged scaffold in medicinal chemistry, continues to be a focal point for the design and development of novel therapeutic agents. The introduction of a methoxy substituent onto this heterocyclic core profoundly influences its physicochemical properties and biological activities, giving rise to a diverse array of pharmacologically active molecules. This in-depth technical guide provides a comprehensive overview of the biological activities of substituted methoxy indoles, with a focus on their applications in oncology, neuropharmacology, and infectious diseases. We will delve into the structure-activity relationships that govern their potency and selectivity, explore their mechanisms of action through detailed signaling pathways, and provide robust experimental protocols for their evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical class.
Introduction: The Methoxy Indole Scaffold - A Privileged Structure in Medicinal Chemistry
The indole ring system is a ubiquitous motif in natural products and synthetic compounds, renowned for its ability to interact with a wide range of biological targets. The strategic placement of a methoxy group (-OCH₃) on the indole core significantly modulates its electron density, lipophilicity, and hydrogen bonding capacity. This, in turn, dictates the molecule's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its specific interactions with enzymes and receptors. The 5-methoxyindole scaffold, in particular, is a core structure in numerous biologically active compounds, highlighting its importance in medicinal chemistry.[1][2]
This guide will systematically explore the key biological activities of substituted methoxy indoles, providing a foundation for the rational design of next-generation therapeutics.
Antiproliferative and Antitumor Activities: Targeting the Hallmarks of Cancer
Substituted methoxy indoles have emerged as a promising class of anticancer agents, exhibiting a variety of mechanisms to inhibit tumor growth and induce cancer cell death.[1][2]
Mechanism of Action: From Mitotic Arrest to Apoptosis Induction
A significant number of methoxy indole derivatives exert their antiproliferative effects by disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1] For instance, certain N-methyl-5,6,7-trimethoxyindoles have demonstrated potent antimitotic and vascular disrupting activities.[1]
Another key mechanism involves the induction of apoptosis through the modulation of critical signaling pathways. For example, some indolo[2,3-b]quinoline derivatives have been shown to inhibit the PI3K/AKT/mTOR pathway, a central regulator of cell survival and proliferation.[2] Furthermore, certain indole-based chalcones can induce a novel form of non-apoptotic cell death called methuosis, which is characterized by extensive cytoplasmic vacuolization.[3][4]
Diagram: Key Anticancer Mechanisms of Methoxy Indole Derivatives
Caption: Key anticancer mechanisms of substituted methoxy indoles.
Structure-Activity Relationship (SAR) Insights
The antiproliferative potency of methoxy indoles is highly dependent on the substitution pattern on the indole ring and any appended functionalities.
| Compound Class | Key Structural Features | Observed Activity | Reference |
| N-methyl-5,6,7-trimethoxyindoles | Trimethoxy substitution on the benzene ring of indole. | Potent antiproliferative and antimitotic agents. | [1] |
| 5-Methoxyindole-isatin Hybrids | Isatin moiety at the 2-position of the indole ring. | Potent, broad-spectrum antiproliferative activity, often exceeding standard drugs like Sunitinib. | [2] |
| Indolo[2,3-b]quinolines | Fused quinoline ring system. | Potent inhibitors of the PI3K/AKT/mTOR pathway. | [2] |
| Indolyl-Pyridinyl-Propenones (IPPs) | Methoxy group position on the indole ring is critical. | Methoxy at the 5-position can induce methuosis, while at the 6-position, it can lead to microtubule disruption. | [5] |
Experimental Protocol: In Vitro Antiproliferative Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Materials:
-
Human cancer cell lines (e.g., HeLa, A549, MCF-7)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well plates
-
Substituted methoxy indole compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the methoxy indole compounds in the cell culture medium. Replace the existing medium with the medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits cell growth by 50%.[2]
Diagram: MTT Assay Workflow
Caption: Workflow for the MTT antiproliferative assay.
Neuropharmacological Activities: Modulating Brain Chemistry
Methoxy indoles, structurally related to endogenous neurochemicals like serotonin and melatonin, exhibit significant activity in the central nervous system (CNS).
Dopaminergic and Serotonergic System Modulation
Certain methoxylated indoles have been investigated for their potential as atypical antipsychotic agents.[6] Molecular modeling studies suggest that these compounds can interact with human D2 dopamine receptors.[6] Behaviorally, they have been shown to inhibit apomorphine-induced stereotypy, a model used to screen for antipsychotic activity, suggesting an involvement of the central dopaminergic system.[6]
Furthermore, 5-methoxytryptamine (5-MT), a metabolite of serotonin, is a potent agonist at various serotonin receptors.[7] Its effects can be significantly potentiated by monoamine oxidase inhibitors (MAOIs).[7]
Melatonin Receptor Agonism and Antagonism
The methoxy group is a critical feature of melatonin, the primary hormone of the pineal gland that regulates circadian rhythms. Synthetic methoxy indoles have been developed as potent melatonin receptor agonists and antagonists. For instance, shifting the methoxy group and the ethylamido side chain from the C-5 and C-3 positions of melatonin to the C-6 and N-1 positions of the indole nucleus can result in compounds with high affinity and full agonist activity at melatonin receptors.[8] Conversely, other structural modifications, such as moving the side chain to the C(2) position, can lead to selective MT2 receptor antagonists.[9]
Neuroprotective Effects
Some methoxy indole derivatives have demonstrated neuroprotective properties. For example, 5-methoxyindole-2-carboxylic acid has shown potential in reducing ischemic damage in stroke models.[10] Additionally, certain hydrazone hybrids derived from the 5-methoxyindole scaffold exhibit antioxidant activity and inhibit monoamine oxidase-B (MAO-B), suggesting their potential in the research of neurodegenerative disorders.[11]
Antimicrobial and Antioxidant Activities: Combating Pathogens and Oxidative Stress
Antimicrobial Properties
Substituted methoxy indoles have shown promise as antimicrobial agents against a range of pathogens.
-
Antibacterial Activity: Certain methoxy-4'-amino chalcone derivatives have exhibited strong antibacterial activity, with some compounds showing efficacy comparable to standard sulfonamide drugs.[12] Indole derivatives containing 1,2,4-triazole and 1,3,4-thiadiazole moieties have also demonstrated a broad spectrum of antibacterial activity.[13] The introduction of a methoxy group into peptide structures has also been shown to enhance antibacterial activity, possibly by forming hydrogen bonds with the bacterial membrane.[14]
-
Antifungal Activity: 5-Methoxyindole itself has been shown to have direct antagonistic activity against the phytopathogenic fungus Fusarium graminearum.[11]
Antioxidant Potential
The indole nucleus is known for its electron-donating properties, which contribute to its antioxidant activity. The presence of a methoxy group can further enhance this property.
Structure-activity relationship studies on melatonin analogues have revealed that the 5-methoxy group generally has a beneficial influence on antioxidant activity in a low-density lipoprotein (LDL) peroxidation model.[15] Pineal methoxyindoles like 5-methoxytryptophol (5-MTOH) and 5-methoxyindole-3-acetic acid (5-MIAA) have been shown to protect hepatic cell membranes from lipid peroxidation and rigidity induced by oxidative stress.[16]
Conclusion and Future Directions
Substituted methoxy indoles represent a rich and diverse class of biologically active molecules with significant therapeutic potential. Their ability to modulate a wide array of biological targets, including tubulin, protein kinases, and G-protein coupled receptors, underscores their importance in drug discovery. The structure-activity relationships discussed in this guide provide a framework for the rational design of more potent and selective agents.
Future research in this area should focus on:
-
Target Deconvolution: Elucidating the specific molecular targets of novel methoxy indole derivatives to better understand their mechanisms of action.
-
Pharmacokinetic Optimization: Improving the ADME properties of lead compounds to enhance their in vivo efficacy and safety profiles.
-
Combination Therapies: Investigating the synergistic effects of methoxy indoles with existing therapeutic agents to overcome drug resistance and improve patient outcomes.
The continued exploration of the chemical space around the methoxy indole scaffold is poised to deliver the next generation of innovative medicines for a range of diseases.
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A Technical Guide to Indole Alkaloids in Medicinal Chemistry: From Biosynthesis to Therapeutic Frontiers
Introduction: The Enduring Legacy of the Indole Nucleus
Indole alkaloids represent one of the largest and most structurally diverse classes of natural products, with over 4,100 known compounds.[1] United by the presence of an indole moiety—a bicyclic structure consisting of a fused benzene and pyrrole ring—these compounds have been a cornerstone of medicine for centuries.[2] Their profound physiological effects are the basis for a wide range of therapeutic agents, from anticancer and antihypertensive drugs to powerful neurological agents.[2][3] The amino acid tryptophan serves as the universal biochemical precursor for this vast family of molecules.[1] This guide provides an in-depth exploration of the biosynthesis, mechanisms of action, and medicinal applications of key indole alkaloids, offering insights for researchers and drug development professionals navigating this fertile area of natural product chemistry.
Part 1: The Genesis of Diversity - Biosynthesis
The remarkable structural variety of indole alkaloids originates from a conserved set of initial biosynthetic steps, followed by divergent, species-specific enzymatic pathways.
1.1 The Core Pathway: From Tryptophan to a Common Intermediate
The journey for most indole alkaloids begins with the amino acid tryptophan.[1][4] The initial key step is typically the decarboxylation of tryptophan by the enzyme tryptophan decarboxylase to yield tryptamine.[1][5] For the vast and medicinally crucial subgroup of monoterpenoid indole alkaloids (MIAs), tryptamine is then condensed with the iridoid monoterpene secologanin.[5][6] This reaction, catalyzed by strictosidine synthase, forms strictosidine, the common precursor for virtually all MIAs.[5][6] From this central intermediate, a cascade of cyclizations, rearrangements, and redox reactions generates the incredible diversity of MIA scaffolds.
Caption: Simplified biosynthetic pathway of indole alkaloids.
Part 2: Mechanisms of Action - Case Studies in Molecular Intervention
The therapeutic and toxicological properties of indole alkaloids are defined by their precise interactions with biological targets. The following case studies illustrate the diverse mechanisms employed by these molecules.
2.1 Vinca Alkaloids: Disrupting the Cellular Skeleton for Cancer Therapy
The vinca alkaloids, including vincristine and vinblastine, are indispensable chemotherapeutic agents derived from the Madagascar periwinkle, Catharanthus roseus.[7][8][9] They are a cornerstone in the treatment of various cancers, including lymphomas, leukemias, and testicular cancer.[8][10]
Mechanism of Action: The primary cytotoxic effect of vinca alkaloids stems from their interaction with tubulin, the protein subunit of microtubules.[7][10][11] By binding to β-tubulin, they inhibit its polymerization into microtubules.[9] This disruption of microtubule dynamics is particularly detrimental to rapidly dividing cancer cells, as it prevents the formation of the mitotic spindle necessary for chromosome segregation during cell division. The result is an arrest of the cell cycle in the metaphase, which ultimately triggers apoptosis (programmed cell death).[7][8] Their clinical success has led to the development of semi-synthetic derivatives like vinorelbine and vinflunine, which offer different efficacy and toxicity profiles.[8]
Caption: Mechanism of action of Vinca alkaloids.
2.2 Reserpine: Silencing Neuronal Communication
Isolated from the roots of Rauwolfia serpentina, reserpine was one of the first effective treatments for hypertension and was also used for psychosis.[2][12][13] While its use has declined due to side effects, its mechanism of action provided profound insights into neuropharmacology.[12]
Mechanism of Action: Reserpine exerts its effects by irreversibly inhibiting the vesicular monoamine transporter (VMAT).[12][14] VMAT is responsible for pumping monoamine neurotransmitters (norepinephrine, dopamine, and serotonin) from the cytoplasm of a neuron into synaptic vesicles for storage and later release. By blocking VMAT, reserpine leaves these neurotransmitters vulnerable to metabolic breakdown in the cytoplasm.[14] The resulting depletion of monoamine stores in nerve terminals, both in the peripheral and central nervous systems, leads to a decrease in sympathetic nerve function, which in turn causes a reduction in heart rate and a lowering of blood pressure.[12][15]
Caption: Mechanism of action of Reserpine.
2.3 Strychnine: Unleashing Excitatory Signals
Strychnine is a highly toxic alkaloid best known as a potent pesticide, particularly for rodents.[16] It is not used medicinally and serves as a classic example of a potent neurotoxin.
Mechanism of Toxicity: Strychnine's toxicity arises from its function as a competitive antagonist of the inhibitory neurotransmitter glycine.[16][17][18] It acts primarily in the spinal cord, where glycine receptors are ligand-gated chloride ion channels.[17][19] Glycine binding normally hyperpolarizes postsynaptic neurons, making them less likely to fire. Strychnine blocks this binding, disinhibiting motor neurons and leading to increased neuronal excitability and exaggerated reflex arcs.[17] This results in simultaneous, powerful contractions of all skeletal muscles, leading to convulsions, opisthotonus (severe arching of the back), and the characteristic facial grimace known as risus sardonicus.[17] Death typically occurs from asphyxia due to paralysis of the respiratory muscles.[16][20]
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Authored by: A Senior Application Scientist
An In-Depth Technical Guide to 7-Chloro-4-methoxy-1H-indole: Synthesis, Properties, and Applications in Drug Discovery
Foreword: The Strategic Importance of Substituted Indoles in Modern Medicinal Chemistry
The indole nucleus stands as a "privileged scaffold" in the realm of drug discovery, a foundational structure recurring in a multitude of natural products and synthetic pharmaceuticals.[1][2][3] Its remarkable versatility and ability to interact with a wide array of biological targets have cemented its importance in the development of novel therapeutics. The strategic functionalization of the indole ring with substituents such as chloro and methoxy groups can profoundly influence its physicochemical properties, metabolic stability, and target-binding affinity.[2][4] This guide provides a comprehensive technical overview of this compound, a heterocyclic building block with significant, yet underexplored, potential for the development of next-generation therapeutic agents. We will delve into its chemical identity, plausible synthetic routes, spectroscopic signature, and prospective applications, offering a robust resource for researchers and professionals in drug development.
Core Molecular Identity and Physicochemical Profile
This compound is a disubstituted indole derivative. The placement of a chloro group at the 7-position and a methoxy group at the 4-position creates a unique electronic and steric profile that can be exploited in medicinal chemistry design.
| Property | Data | Source |
| IUPAC Name | This compound | [5] |
| CAS Number | 948581-72-4 | [5] |
| Molecular Formula | C₉H₈ClNO | [5] |
| Molecular Weight | 181.62 g/mol | [6] |
| Physical Form | Solid | [5] |
| Boiling Point | 333.8 ± 22.0 °C at 760 mmHg | [5] |
| Storage Temperature | 4°C | [5] |
| InChI | 1S/C9H8ClNO/c1-12-8-3-2-7(10)9-6(8)4-5-11-9/h2-5,11H,1H3 | [5] |
| InChIKey | KXAKECTWOHCOSY-UHFFFAOYSA-N | [5] |
| SMILES | COC1=CC=C(Cl)C2=C1C=CN2 | [6] |
Synthesis and Mechanistic Considerations
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible and efficient synthetic strategy can be devised based on the well-established Fischer indole synthesis. This method involves the acid-catalyzed cyclization of a phenylhydrazone.
Proposed Synthetic Workflow: Fischer Indole Synthesis
The synthesis would logically commence from a commercially available or readily synthesized substituted aniline, leading to the corresponding phenylhydrazone, which is then cyclized.
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Safety and handling of 7-chloro-4-methoxy-1H-indole
An In-depth Technical Guide to the Safe Handling and Application of 7-chloro-4-methoxy-1H-indole
Introduction
The indole scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the structural basis for numerous natural products and synthetic pharmaceuticals.[1][2] The specific analogue, this compound, is a substituted indole that presents as a valuable building block for the synthesis of more complex molecules. The presence of a chloro- group and a methoxy group on the benzene portion of the indole ring system modifies its electronic properties and metabolic stability, making it an attractive intermediate for researchers in drug development.[2][3]
This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and potential applications of this compound. It is intended for researchers, chemists, and drug development professionals who will be working with this compound. The information herein is synthesized from available safety data and the established chemistry of related indole derivatives to ensure a thorough understanding of its properties and safe management in a laboratory setting.
Compound Identification and Physicochemical Properties
Proper identification and understanding of a compound's physical properties are fundamental to its safe handling and use in experimental work. This compound is a solid compound at room temperature.[4]
| Property | Value | Source |
| CAS Number | 948581-72-4 | [4][5] |
| Molecular Formula | C₉H₈ClNO | [4][5] |
| Molecular Weight | 181.62 g/mol | [4][5] |
| Appearance | Light yellow to yellow solid | [5] |
| Boiling Point | 333.8 ± 22.0 °C (Predicted) | [4][5] |
| Density | 1.317 ± 0.06 g/cm³ (Predicted) | [5] |
| Storage Temperature | 2-8°C | [4][5] |
Hazard Identification and Safety Precautions
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as hazardous. The primary hazards are related to irritation and acute toxicity if ingested. While specific toxicity data for this exact compound is limited, the hazard classification necessitates stringent safety protocols. The hazards of related chloro- and methoxy-indoles include skin, eye, and respiratory irritation.[6]
| GHS Classification | Hazard Statement |
| H302: Harmful if swallowed.[4] | |
| H315: Causes skin irritation.[4] | |
| H319: Causes serious eye irritation.[4] | |
| H335: May cause respiratory irritation.[4] | |
| Signal Word | Warning |
Engineering Controls and Personal Protective Equipment (PPE)
To mitigate the risks associated with handling this compound, a combination of engineering controls and appropriate PPE is required.
-
Engineering Controls : All work involving this solid compound should be conducted in a well-ventilated laboratory. A certified chemical fume hood is mandatory when handling the powder to avoid inhalation of dust particles.[7] Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[6]
-
Personal Protective Equipment (PPE) : The selection of PPE is critical to prevent exposure. The following table outlines the minimum required PPE.
| Body Part | Required PPE | Rationale and Standard |
| Eyes/Face | Chemical safety goggles or a face shield. | Protects against eye irritation (H319). Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[7] |
| Skin/Hands | Nitrile or other chemically resistant gloves. A lab coat is required. | Prevents skin contact and irritation (H315).[7] |
| Respiratory | NIOSH (US) or CEN (EU) approved respirator. | Required if working outside a fume hood or if dust generation is likely, to prevent respiratory irritation (H335).[8] |
Hygiene Practices
Strict hygiene practices are essential to prevent accidental ingestion and cross-contamination.
-
Wash hands thoroughly with soap and water after handling the compound, before eating, drinking, smoking, or using the restroom.[7]
-
Do not eat, drink, or smoke in laboratory areas where this chemical is handled or stored.
-
Contaminated clothing should be removed immediately and washed before reuse.[7]
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
-
Inhalation : If inhaled, move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[7][9]
-
Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[7][9]
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][9]
-
Ingestion : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth with water and seek immediate medical attention.[7][9]
Fire-Fighting Measures
-
Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical powder, or carbon dioxide.[9]
-
Specific Hazards : Thermal decomposition may produce irritating gases and toxic fumes, including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride.
-
Protective Equipment : Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[9]
Storage and Disposal
Proper storage and disposal are vital for maintaining the compound's integrity and ensuring laboratory safety.
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7][8] The recommended storage temperature is between 2°C and 8°C.[4][5] Keep away from strong oxidizing agents.[10]
-
Disposal : Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Chemical waste should be handled by a licensed professional waste disposal service.[7] Do not empty into drains.[10]
Handling and Experimental Protocols
The following sections detail a general workflow for handling this solid compound and an illustrative synthesis protocol.
Workflow for Handling Solid this compound
This workflow diagram outlines the critical steps for safely handling the solid powder, from preparation to cleanup.
Caption: A standard workflow for the safe handling of solid this compound.
Illustrative Synthesis Protocol: Fischer Indole Synthesis
Causality: The key to this synthesis is the acid-catalyzed intramolecular cyclization. The acid protonates the hydrazine, facilitating the formation of an enamine intermediate, which then undergoes a[7][7]-sigmatropic rearrangement followed by elimination of ammonia to form the aromatic indole ring. The choice of starting materials (e.g., 2-chloro-5-methoxyphenylhydrazine and pyruvic acid) is dictated by the desired final substitution pattern on the indole core.
Step-by-Step Methodology:
-
Hydrazine Formation : Prepare the required (2-chloro-5-methoxyphenyl)hydrazine. This is often achieved via diazotization of the corresponding aniline followed by reduction.
-
Condensation : In a round-bottom flask equipped with a reflux condenser, dissolve the (2-chloro-5-methoxyphenyl)hydrazine and a suitable ketone (e.g., methyl pyruvate to yield an ester at the 2-position, which can later be removed) in a solvent such as ethanol or acetic acid.
-
Acid Catalysis : Slowly add an acid catalyst (e.g., sulfuric acid, polyphosphoric acid, or zinc chloride) to the mixture.
-
Reaction (Heating) : Heat the mixture to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup : After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice water. Neutralize the solution carefully with a base (e.g., sodium bicarbonate or sodium hydroxide solution).
-
Extraction : Extract the aqueous mixture with an organic solvent like ethyl acetate or dichloromethane.
-
Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product should then be purified, typically by column chromatography on silica gel.
-
Characterization : The final, purified product's identity and purity must be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Caption: Illustrative workflow for a Fischer indole synthesis of the title compound.
Reactivity and Potential in Drug Discovery
The indole nucleus is electron-rich, making it susceptible to electrophilic substitution, primarily at the C3 position. The methoxy group at the C4 position is an activating group, further increasing the electron density of the benzene ring and potentially influencing the regioselectivity of substitution reactions.[3] The chloro- group at C7 is a deactivating but ortho-, para-directing group. This complex interplay of substituents makes this compound a versatile intermediate for further functionalization.
Indole derivatives are a prolific source of biologically active compounds, with applications spanning numerous therapeutic areas.[1][12] The scaffold is present in marketed drugs for cancer, hypertension, and depression.[12] Given this precedent, this compound serves as a promising starting point for the discovery of novel therapeutic agents.
Caption: The central role of the indole scaffold in diverse therapeutic applications.
Conclusion
This compound is a valuable chemical intermediate with significant potential in the field of drug discovery. However, its handling demands a rigorous adherence to safety protocols due to its hazardous properties, including potential for irritation and acute oral toxicity. Researchers and scientists must employ appropriate engineering controls, wear the correct personal protective equipment, and follow established procedures for handling, storage, and disposal. By understanding its chemical properties and implementing the safety measures outlined in this guide, professionals can confidently and safely utilize this compound to advance their research and development goals.
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Alfindee, M. et al. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules. [Link]
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Bajad, N. G. et al. Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents. Journal of Infection and Public Health. [Link]
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A Comprehensive Technical Guide to the Solubility of 7-chloro-4-methoxy-1H-indole in Organic Solvents
This guide provides an in-depth exploration of the solubility characteristics of 7-chloro-4-methoxy-1H-indole, a substituted indole derivative of significant interest in medicinal chemistry and organic synthesis. Understanding the solubility of this compound is paramount for its effective use in drug discovery, process development, and various research applications. This document will delve into the theoretical principles governing its solubility, provide a robust experimental framework for its determination, and offer insights into the interpretation of solubility data.
Physicochemical Properties and Structural Analysis
This compound is a solid compound with a boiling point of 333.8 ± 22.0 °C at 760 mmHg. Its molecular structure, featuring a fused bicyclic indole core with chloro and methoxy substituents, dictates its solubility behavior. A thorough analysis of its structure reveals a molecule with both polar and non-polar characteristics.
The key structural features influencing its solubility are:
-
Indole Nucleus: The aromatic bicyclic system is inherently non-polar and contributes to solubility in non-polar organic solvents.
-
N-H Group: The indole nitrogen contains a hydrogen atom capable of acting as a hydrogen bond donor, which can enhance solubility in polar protic solvents.
-
Methoxy Group (-OCH3): The ether linkage introduces some polarity and can act as a hydrogen bond acceptor.
-
Chloro Group (-Cl): The electronegative chlorine atom adds to the molecule's polarity.
The interplay of these functional groups results in a molecule with moderate overall polarity. The general principle of "like dissolves like" is a cornerstone for predicting the solubility of organic compounds[1]. This principle suggests that a solute will dissolve best in a solvent that has a similar polarity.
Predicted Solubility Profile
Based on the structural analysis, a predicted solubility profile for this compound in various classes of organic solvents can be hypothesized. This predictive framework is crucial for solvent selection in synthesis, purification, and formulation. A similar thought process is applied to other substituted indoles, where the balance of polar and nonpolar groups dictates solubility[2].
Table 1: Predicted Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Water | Moderate to Low | The N-H group can donate hydrogen bonds, and the methoxy and chloro groups can interact with polar protic solvents. However, the non-polar indole core will limit high solubility, especially in highly polar solvents like water. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | High | These solvents are effective at solvating both the polar and non-polar portions of the molecule. Their ability to accept hydrogen bonds and their large dipole moments make them excellent solvents for a wide range of organic compounds[2]. |
| Non-Polar | Hexane, Toluene | Low | The presence of polar functional groups (N-H, -OCH3, -Cl) will likely result in poor solubility in non-polar solvents. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents have an intermediate polarity and are often effective at dissolving compounds with a balance of polar and non-polar features. |
Experimental Determination of Solubility
To obtain accurate solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound. This procedure is adapted from standard laboratory practices for solubility determination of organic compounds[3][4][5].
Materials and Equipment
-
This compound (solid, purity ≥98%)
-
A selection of organic solvents (e.g., methanol, ethanol, DMSO, DMF, acetonitrile, hexane, toluene, dichloromethane)
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
Experimental Workflow
The experimental workflow is designed to ensure accurate and reproducible solubility measurements.
Caption: Experimental workflow for solubility determination.
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of each selected solvent in a series of vials. The goal is to create a slurry where undissolved solid is clearly visible.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound.
-
-
Phase Separation:
-
After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Filter the collected supernatant through a syringe filter (0.45 µm) to remove any remaining fine particles.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent.
-
Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.
-
Dilute the filtered supernatant from the saturated solutions to a concentration that falls within the linear range of the calibration curve.
-
Inject the diluted samples into the HPLC and determine their concentration from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Data Presentation and Interpretation
The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.
Table 2: Experimentally Determined Solubility of this compound at 25 °C
| Solvent | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | ||
| Ethanol | ||
| Dimethyl Sulfoxide (DMSO) | ||
| Dimethylformamide (DMF) | ||
| Acetonitrile | ||
| Dichloromethane (DCM) | ||
| Toluene | ||
| Hexane |
The interpretation of these results should be referenced back to the predicted solubility profile. Discrepancies between the predicted and experimental data can provide valuable insights into the specific intermolecular interactions at play. For instance, a higher-than-expected solubility in a particular solvent may indicate specific solute-solvent interactions that were not immediately apparent from a simple polarity analysis.
Logical Relationships in Solubility
The relationship between the molecular structure of this compound and its solubility can be visualized as a decision-making process for solvent selection.
Caption: Structure-solubility relationship for solvent selection.
Conclusion
References
-
LibreTexts Chemistry. Experiment: Solubility of Organic & Inorganic Compounds. [Link]
-
Academia.edu. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
-
Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]
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University of Texas at Dallas. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]
-
LibreTexts Chemistry. Solubility of Organic Compounds. [Link]
-
PubChem. 7-chloro-1H-indole. [Link]
-
HETEROCYCLES. synthesis of 1-methoxyindoles and related analogs of pimprinine, (±)-chelonin a and b. [Link]
-
Matrix Fine Chemicals. 7-CHLORO-6-METHOXY-1H-INDOLE | CAS 1227604-21-8. [Link]
-
National Center for Biotechnology Information. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. [Link]
-
PubChem. Indole. [Link]
-
Chemsrc. CAS#:948581-69-9 | this compound-3-carboxylic acid. [Link]
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Methodological & Application
Synthesis of 7-chloro-4-methoxy-1H-indole from precursors
An Application Note for the Synthesis of 7-Chloro-4-Methoxy-1H-Indole
Introduction: The Significance of the Indole Scaffold
The indole nucleus is a privileged heterocyclic system, forming the core of numerous natural products, pharmaceuticals, and functional materials.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a crucial pharmacophore in drug design. Specifically, substituted indoles like this compound serve as valuable building blocks for synthesizing more complex molecules with potential therapeutic applications, including anti-migraine drugs of the triptan class and various alkaloids.[3] The precise placement of substituents on the indole ring is critical for modulating biological activity, making the development of regioselective synthetic routes a key focus for researchers in medicinal chemistry and drug development.
This document provides a detailed protocol for the synthesis of this compound, grounded in the principles of the classical yet robust Fischer indole synthesis. It is designed for researchers and scientists, offering not just a step-by-step procedure but also the underlying chemical logic to ensure reproducibility and adaptability.
Strategic Approach: Selecting the Optimal Synthetic Pathway
Several named reactions are available for the construction of the indole core, each with its own advantages and substrate scope limitations.[1] A brief overview is warranted to justify the selection of our primary synthetic route.
-
Fischer Indole Synthesis: This method involves the acid-catalyzed cyclization of a phenylhydrazone, formed from a phenylhydrazine and a ketone or aldehyde. It is one of the most widely used and versatile methods for indole synthesis.[3][4]
-
Bischler-Möhlau Synthesis: Typically forms 2-aryl-indoles by reacting an α-bromo-acetophenone with an excess of an aniline, often under harsh conditions.[5][6]
-
Reissert Synthesis: Involves the reductive cyclization of an o-nitrophenylpyruvate derivative, which is itself formed from the condensation of an o-nitrotoluene with diethyl oxalate.[7][8][9]
-
Hemetsberger Synthesis: Proceeds via the thermal decomposition of a 3-aryl-2-azido-propenoic ester to yield an indole-2-carboxylic ester.[10][11][12]
-
Larock Indole Synthesis: A modern, palladium-catalyzed heteroannulation of an o-haloaniline with a disubstituted alkyne, offering good yields and functional group tolerance under relatively mild conditions.[13][14][15]
For the target molecule, this compound, the Fischer indole synthesis presents a logical and efficient pathway. The required 4-methoxy and 7-chloro substitution pattern can be directly installed by starting with the appropriately substituted (3-chloro-6-methoxyphenyl)hydrazine. This approach offers a convergent and well-documented strategy for accessing the desired indole scaffold.
Experimental Workflow Diagram
The overall synthetic strategy is a two-part process: first, the synthesis of the key phenylhydrazine precursor, followed by the Fischer indole cyclization.
Caption: Synthetic workflow for this compound.
Detailed Protocols
This section provides detailed, step-by-step procedures for the synthesis. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Part 1: Synthesis of (3-Chloro-6-methoxyphenyl)hydrazine Hydrochloride
The hydrazine precursor is synthesized from the corresponding aniline via diazotization and subsequent reduction.
Protocol:
-
Diazotization:
-
To a 250 mL three-neck flask equipped with a mechanical stirrer and a thermometer, add 3-chloro-6-methoxyaniline (10.0 g, 63.5 mmol) and concentrated hydrochloric acid (30 mL).
-
Cool the resulting slurry to 0-5°C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (NaNO₂, 4.8 g, 69.8 mmol) in water (15 mL). Add this solution dropwise to the aniline slurry over 30 minutes, ensuring the internal temperature does not exceed 5°C.
-
Stir the reaction mixture for an additional 30 minutes at 0-5°C after the addition is complete. The formation of the diazonium salt is observed.
-
-
Reduction:
-
In a separate 500 mL flask, prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 35.8 g, 159 mmol) in concentrated hydrochloric acid (30 mL). Cool this solution to 0°C.
-
Slowly add the cold diazonium salt solution to the tin(II) chloride solution with vigorous stirring. The addition should be controlled to maintain the temperature below 10°C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours. A precipitate of the hydrazine hydrochloride salt will form.
-
-
Isolation:
-
Collect the solid precipitate by vacuum filtration.
-
Wash the filter cake with a small amount of cold, saturated sodium chloride solution, followed by a small amount of cold diethyl ether to aid in drying.
-
Dry the solid product under vacuum to yield (3-chloro-6-methoxyphenyl)hydrazine hydrochloride. This product is typically used in the next step without further purification.
-
Part 2: Synthesis of this compound
This part follows the classical Fischer indole synthesis pathway, involving hydrazone formation, cyclization, saponification, and decarboxylation.
Protocol:
-
Hydrazone Formation:
-
In a 250 mL round-bottom flask, suspend the (3-chloro-6-methoxyphenyl)hydrazine hydrochloride (from the previous step, ~63.5 mmol) in ethanol (100 mL).
-
Add ethyl pyruvate (7.4 g, 63.5 mmol) to the suspension.
-
Heat the mixture to reflux for 1-2 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting hydrazine is consumed.
-
Cool the reaction mixture to room temperature and then in an ice bath to precipitate the crude hydrazone.
-
Collect the solid by vacuum filtration, wash with cold ethanol, and dry.
-
-
Indolization (Cyclization):
-
Place the dried phenylhydrazone (~15 g) in a flask and add polyphosphoric acid (PPA, ~150 g). Causality Note: PPA serves as both a Brønsted acid catalyst and a dehydrating agent, effectively promoting the key[16][16]-sigmatropic rearrangement and subsequent cyclization steps of the Fischer synthesis.[3]
-
Heat the mixture with stirring at 100-110°C for 1 hour. The mixture will become a dark, viscous solution.
-
Carefully pour the hot reaction mixture onto crushed ice (~500 g) with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the aqueous mixture with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield crude ethyl this compound-2-carboxylate.
-
-
Saponification:
-
Dissolve the crude ester in a mixture of ethanol (100 mL) and a 10% aqueous potassium hydroxide (KOH) solution (50 mL).
-
Heat the mixture to reflux for 2-3 hours until the ester is fully hydrolyzed (monitor by TLC).
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water (100 mL) and acidify with 2M HCl to a pH of ~2-3 to precipitate the carboxylic acid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
-
Decarboxylation:
-
In a flask equipped for distillation, mix the dried this compound-2-carboxylic acid (~10 g), quinoline (50 mL), and a catalytic amount of copper(I) oxide (Cu₂O, ~0.5 g). Causality Note: Quinoline is a high-boiling solvent suitable for the high temperatures required for decarboxylation, while the copper catalyst facilitates the process.
-
Heat the mixture to 220-230°C until gas evolution (CO₂) ceases (typically 1-2 hours).
-
Cool the reaction mixture and dilute with dichloromethane (200 mL).
-
Wash the organic solution sequentially with 2M HCl (3 x 100 mL) to remove the quinoline, followed by saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.
-
-
Purification:
-
The resulting crude solid should be purified by column chromatography on silica gel.[17]
-
Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5:95 and increasing to 20:80) to isolate the pure this compound.
-
The final product can be further purified by recrystallization from a suitable solvent system like ethanol/water or ethyl acetate/hexanes.[17]
-
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis, starting from 10.0 g of 3-chloro-6-methoxyaniline.
| Step | Reagent | Molar Mass ( g/mol ) | Equivalents | Amount | Notes |
| Part 1 | 3-Chloro-6-methoxyaniline | 157.60 | 1.0 | 10.0 g | Starting Material |
| Sodium Nitrite (NaNO₂) | 69.00 | 1.1 | 4.8 g | For diazotization | |
| Tin(II) Chloride Dihydrate | 225.63 | 2.5 | 35.8 g | Reducing agent | |
| Part 2 | Ethyl Pyruvate | 116.12 | 1.0 | 7.4 g | Carbonyl partner |
| Polyphosphoric Acid | - | - | ~150 g | Catalyst & Solvent | |
| Potassium Hydroxide (KOH) | 56.11 | - | Used as 10% aq. soln. | For saponification | |
| Copper(I) Oxide (Cu₂O) | 143.09 | Catalytic | ~0.5 g | Decarboxylation catalyst | |
| Product | This compound | 181.62 | - | Variable | Expected yield: 30-40% over 5 steps |
Expected Product Characteristics
-
Appearance: Off-white to light brown solid.[18]
-
Molecular Formula: C₉H₈ClNO
-
Molecular Weight: 181.62 g/mol
-
Boiling Point: Approx. 333.8 °C at 760 mmHg.[18]
-
Storage: Store at 4°C for long-term stability.[18]
References
- Bischler, A. et al. (1892). Ueber die Entstehung einiger substituirter Indole. Berichte der deutschen chemischen Gesellschaft, 25(2), 2860-2879.
-
Wikipedia contributors. (2023). Bischler–Möhlau indole synthesis. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
- Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry. John Wiley & Sons.
- Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911.
-
Wikipedia contributors. (2023). Fischer indole synthesis. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
- Reissert, A. (1897). Einwirkung von Oxalester und Natriumäthylat auf Nitrotoluole. Synthese nitrirter Phenylbrenztraubensäuren. Berichte der deutschen chemischen Gesellschaft, 30(1), 1030-1053.
- Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes. Journal of the American Chemical Society, 113(17), 6689–6690.
- Gribble, G. W. (2010).
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The Strategic Deployment of 7-Chloro-4-methoxy-1H-indole in Multicomponent Reactions: A Guide for Advanced Synthesis
Introduction: Unlocking Molecular Complexity with a Privileged Scaffold
In the landscape of modern drug discovery and materials science, the demand for novel molecular architectures with precisely tailored properties is insatiable. Multicomponent reactions (MCRs) have emerged as a cornerstone of synthetic strategy, offering an elegant and efficient pathway to complex molecules from simple precursors in a single, atom-economical step.[1][2] The indole nucleus, a recurring motif in a vast array of natural products and pharmaceuticals, represents a "privileged scaffold" due to its versatile biological activities.[3] This guide focuses on a specifically functionalized building block, 7-chloro-4-methoxy-1H-indole , and its strategic application in several prominent MCRs. The unique electronic properties conferred by the electron-withdrawing chlorine at the 7-position and the electron-donating methoxy group at the 4-position render this molecule a highly valuable and versatile component for generating diverse and novel heterocyclic libraries.
This document serves as a detailed technical guide for researchers, scientists, and professionals in drug development. It provides not just protocols, but also the underlying scientific rationale for the application of this compound in Ugi, Passerini, and Biginelli-type multicomponent reactions.
Physicochemical Properties and Synthetic Considerations
Before delving into its applications, it is crucial to understand the characteristics of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₈ClNO | [4] |
| Molecular Weight | 181.62 g/mol | [4] |
| Appearance | Off-white to light yellow solid | Generic |
| Solubility | Soluble in methanol, ethanol, DMSO, and ethyl acetate | Generic |
The synthesis of this compound can be achieved through various established methods for indole synthesis. A common approach involves the Fischer indole synthesis from a correspondingly substituted phenylhydrazine or the Batcho-Leimgruber indole synthesis from a substituted nitrotoluene.[5] For the purposes of these application notes, we will assume the availability of high-purity this compound.
Application in the Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a powerful MCR that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like α-acylamino amide scaffold.[6] The nucleophilic character of the indole C3 position, while not directly participating in the classical Ugi mechanism, makes indole-containing starting materials (e.g., as the amine or carboxylic acid component) valuable for introducing this privileged heterocycle.
Causality Behind Experimental Choices
In this representative protocol, this compound-3-acetic acid is used as the carboxylic acid component. The electron-donating 4-methoxy group enhances the nucleophilicity of the indole ring, which is beneficial for subsequent modifications, while the 7-chloro group can serve as a handle for further functionalization via cross-coupling reactions. Methanol is chosen as the solvent due to its ability to facilitate the formation of the initial iminium ion, a key intermediate in the Ugi reaction mechanism.[6]
Experimental Workflow: Ugi Reaction
Caption: Workflow for the Ugi four-component reaction.
Detailed Protocol: Synthesis of an Indole-Containing α-Acylamino Amide
-
Reactant Preparation: To a 25 mL round-bottom flask, add the aldehyde (1.0 mmol), the amine (1.0 mmol), and this compound-3-acetic acid (1.0 mmol).
-
Solvent Addition: Add 5 mL of methanol to the flask and stir the mixture until all solids are dissolved.
-
Isocyanide Addition: Add the isocyanide (1.0 mmol) to the reaction mixture dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired α-acylamino amide.
Application in the Passerini Three-Component Reaction (P-3CR)
The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy amide.[7] Similar to the Ugi reaction, this compound can be incorporated as the carboxylic acid component.
Causality Behind Experimental Choices
For the Passerini reaction, an aprotic solvent such as dichloromethane (DCM) is preferred, as it favors the concerted, non-ionic mechanism.[8] The reaction is typically run at higher concentrations to promote the trimolecular collision required for the reaction to proceed efficiently.
Reaction Mechanism: Passerini Reaction
Caption: Simplified mechanism of the Passerini reaction.
Detailed Protocol: Synthesis of an Indole-Containing α-Acyloxy Amide
-
Reactant Preparation: In a dry 10 mL flask, dissolve the aldehyde (1.0 mmol) and this compound-3-acetic acid (1.0 mmol) in 2 mL of dry dichloromethane (DCM).
-
Isocyanide Addition: Add the isocyanide (1.0 mmol) to the solution at room temperature.
-
Reaction: Seal the flask and stir the mixture at room temperature for 48 hours.
-
Work-up and Purification: After the reaction is complete (monitored by TLC), dilute the mixture with DCM (10 mL) and wash with water (2 x 5 mL). Dry the organic layer over magnesium sulfate, filter, and evaporate the solvent. Purify the residue by flash chromatography on silica gel to yield the pure α-acyloxy amide.
Application in the Biginelli Reaction
The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (or thiourea) to form dihydropyrimidinones (DHPMs).[9] While indoles are not classical components of the Biginelli reaction, indole-3-carboxaldehydes can be used as the aldehyde component to synthesize indole-substituted DHPMs.
Causality Behind Experimental Choices
In this protocol, this compound-3-carboxaldehyde serves as the aldehyde component. The reaction is acid-catalyzed, with a Lewis acid such as ytterbium(III) triflate (Yb(OTf)₃) often employed to enhance the reaction rate and yield under solvent-free conditions, which aligns with green chemistry principles.[9] The electron-donating methoxy group at the 4-position can activate the indole ring, potentially influencing the reactivity of the aldehyde.
Experimental Workflow: Biginelli Reaction
Caption: Workflow for the Biginelli reaction.
Detailed Protocol: Synthesis of an Indole-Substituted Dihydropyrimidinone
-
Reactant Mixture: In a 10 mL flask, combine this compound-3-carboxaldehyde (1.0 mmol), the β-ketoester (e.g., ethyl acetoacetate, 1.0 mmol), urea (1.2 mmol), and Yb(OTf)₃ (10 mol%).
-
Reaction: Heat the solvent-free mixture at 80-100 °C with stirring for 1-2 hours. Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Add cold water (10 mL) and stir for 15 minutes.
-
Purification: Collect the precipitated solid by filtration, wash with cold water, and then recrystallize from ethanol to obtain the pure dihydropyrimidinone derivative.
Conclusion and Future Outlook
The strategic incorporation of this compound into multicomponent reactions opens up new avenues for the synthesis of novel and diverse heterocyclic compounds. The protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space around this versatile building block. The unique substitution pattern of this indole derivative not only influences its reactivity in these MCRs but also provides opportunities for post-MCR modifications, further expanding the molecular diversity that can be achieved. The resulting indole-containing scaffolds are of significant interest for screening in drug discovery programs, particularly in areas where indole derivatives have already shown promise, such as oncology and neurodegenerative diseases.
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Passerini, M. (1921). Sopra gli isonitrili (I). Composto del p-isonitril-azobenzolo con acetone ed acido acetico. Gazzetta Chimica Italiana, 51, 126-129. [Link]
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Organic Chemistry Portal. (n.d.). Biginelli Reaction. Retrieved from [Link]
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Arkat USA, Inc. (2005). New protocol for Biginelli reaction-a practical synthesis of Monastrol. ARKIVOC, 2005(iii), 228-236. [Link]
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Royal Society of Chemistry. (2024). Recent advances in Ugi reaction and its post-transformation strategies for crafting diverse indole frameworks. Organic & Biomolecular Chemistry. [Link]
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Saya, S., et al. (2018). Exploring Phthalimide as the Acid Component in the Passerini Reaction. ACS Omega. [Link]
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Banfi, L., & Riva, R. (2005). The Passerini Reaction. Organic Reactions, 65, 1-140. [Link]
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ResearchGate. (n.d.). Catalysts and conditions for Biginelli reaction. Retrieved from [Link]
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Kappe, C. O. (2000). The Biginelli Dihydropyrimidine Synthesis. Organic Reactions, 55, 633-722. [Link]
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Organic Chemistry Portal. (n.d.). Passerini Reaction. Retrieved from [Link]
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Lee, H., et al. (2021). One-Pot Synthesis of Novel Multisubstituted 1-Alkoxyindoles. Molecules, 26(5), 1435. [Link]
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Fernandes, C., et al. (2021). Ugi Reaction Synthesis of Oxindole–Lactam Hybrids as Selective Butyrylcholinesterase Inhibitors. ACS Omega, 6(31), 20566–20575. [Link]
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Bon, R. S., et al. (2021). The 100 facets of the Passerini reaction. Chemical Science, 12(40), 13248–13269. [Link]
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Dömling, A. (2006). Indoles in Multicomponent Processes (MCPs). Chemical Reviews, 106(1), 17-89. [Link]
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Dömling, A., & Ugi, I. (2000). Chemistry & Biology Of Multicomponent Reactions. Angewandte Chemie International Edition, 39(18), 3168-3210. [Link]
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Dömling, A. (2002). Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews, 102(10), 3691-3742. [Link]
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Tan, B., et al. (2018). The Catalytic Enantioselective Ugi Four-Component Reactions. Angewandte Chemie International Edition, 57(51), 16812-16816. [Link]
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Cumbaza, A., et al. (2024). Diverse Methods with Stereoselective Induction in the Asymmetric Biginelli Reaction. Molecules, 29(16), 3784. [Link]
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Wang, S., et al. (2024). A multicomponent reaction for modular assembly of indole-fused heterocycles. Chemical Science, 15(13), 4839-4846. [Link]
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Rojas, L. J., et al. (2020). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. Molecules, 25(21), 5174. [Link]
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Organic Chemistry Portal. (n.d.). Multicomponent Reactions. Retrieved from [Link]
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ResearchGate. (n.d.). Biological activity and material applications of 7-azaindole derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). A Convenient Synthesis of 7-Halo-1-indanones and 8-Halo-1-tetralones. Retrieved from [Link]
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de Souza, N. B., et al. (2013). 7-Chloro-4-quinolinyl hydrazones: a promising and potent class of antileishmanial compounds. Chemical Biology & Drug Design, 81(5), 658-665. [Link]
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Batcho, A. D., & Leimgruber, W. (1985). Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals followed by Reduction: 4-Benzyloxyindole. Organic Syntheses, 63, 214. [Link]
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Abdo, M., et al. (2021). Hybrid Molecules Containing a 7-Chloro-4-aminoquinoline Nucleus and a Substituted 2-Pyrazoline with Antiproliferative and Antifungal Activity. Molecules, 26(4), 969. [Link]
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Protocol for the N-arylation of 7-chloro-4-methoxy-1H-indole: A Comprehensive Guide for Researchers
Introduction: The Significance of N-Arylindoles in Modern Drug Discovery
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic pharmaceuticals. The functionalization of the indole nitrogen, particularly through N-arylation, offers a powerful strategy to modulate the pharmacological properties of these molecules, including their potency, selectivity, metabolic stability, and pharmacokinetic profile. N-arylindoles are prevalent in a wide array of therapeutic agents, underscoring the importance of robust and versatile synthetic methods for their preparation.
This application note provides a detailed guide for the N-arylation of 7-chloro-4-methoxy-1H-indole, a substituted indole of interest in drug discovery programs. We present two powerful and widely adopted catalytic methods for this transformation: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. This guide is intended for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale for the experimental choices, ensuring both successful execution and a deeper understanding of the chemical principles at play.
Method 1: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a Nobel Prize-winning transformation that has revolutionized the formation of carbon-nitrogen bonds.[1] Its broad substrate scope, functional group tolerance, and relatively mild reaction conditions have made it a go-to method for N-arylation. The catalytic cycle, as generally accepted, involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine (in this case, the indole), deprotonation, and finally, reductive elimination to yield the N-arylindole and regenerate the active Pd(0) catalyst.[2][3][4]
Experimental Protocol: Buchwald-Hartwig N-arylation
This protocol provides a general procedure for the N-arylation of this compound with an aryl bromide. Optimization may be required for different arylating agents.
Materials:
-
This compound
-
Aryl bromide
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Anhydrous ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Equipment:
-
Schlenk tube or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer with heating plate
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), the aryl bromide (1.2 mmol, 1.2 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) to the Schlenk tube via syringe.
-
Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-7-chloro-4-methoxy-1H-indole.
Data Presentation: Representative Reaction Parameters
The following table summarizes typical reaction parameters for the Buchwald-Hartwig N-arylation of substituted indoles, providing a basis for optimization.
| Entry | Aryl Halide | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 12 | 85-95 |
| 2 | 4-Chlorobenzonitrile | Pd₂(dba)₃ | RuPhos | K₃PO₄ | 1,4-Dioxane | 110 | 24 | 70-85 |
| 3 | 2-Iodopyridine | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 100 | 18 | 75-90 |
| 4 | 4-Bromoanisole | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 12 | 80-92 |
Mechanism Visualization: Buchwald-Hartwig Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Method 2: Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for the formation of carbon-nitrogen and carbon-oxygen bonds, typically employing a copper catalyst.[5] While traditional Ullmann reactions often require harsh conditions (high temperatures and stoichiometric copper), modern advancements, including the use of ligands, have led to milder and more efficient catalytic protocols.[6] The mechanism is thought to involve the formation of a copper(I) amide, which then reacts with the aryl halide.[7]
Experimental Protocol: Ullmann N-arylation
This protocol provides a general procedure for the N-arylation of this compound with an aryl iodide.
Materials:
-
This compound
-
Aryl iodide
-
Copper(I) iodide (CuI)
-
trans-N,N'-Dimethyl-1,2-cyclohexanediamine
-
Potassium phosphate (K₃PO₄)
-
Anhydrous 1,4-dioxane
-
Anhydrous ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Equipment:
-
Sealed tube or microwave reactor vial
-
Magnetic stirrer with heating plate or microwave reactor
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
Reaction Setup: In a glovebox, add this compound (1.0 mmol, 1.0 equiv), the aryl iodide (1.2 mmol, 1.2 equiv), CuI (0.05 mmol, 5 mol%), and K₃PO₄ (2.0 mmol, 2.0 equiv) to a sealable reaction tube.
-
Ligand and Solvent Addition: Add anhydrous, degassed 1,4-dioxane (2 mL) followed by trans-N,N'-dimethyl-1,2-cyclohexanediamine (0.1 mmol, 10 mol%) to the reaction tube.
-
Reaction Execution: Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring for 24 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite, washing the pad with additional ethyl acetate.
-
Extraction and Washing: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-7-chloro-4-methoxy-1H-indole.
Data Presentation: Representative Reaction Parameters
The following table summarizes typical reaction parameters for the Ullmann N-arylation of indoles.
| Entry | Aryl Halide | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodotoluene | CuI | trans-N,N'-Dimethyl-1,2-cyclohexanediamine | K₃PO₄ | 1,4-Dioxane | 110 | 24 | 80-90 |
| 2 | 4-Bromoanisole | CuI | L-proline | K₂CO₃ | DMSO | 120 | 36 | 75-85 |
| 3 | 2-Chloropyridine | CuI | Phenanthroline | Cs₂CO₃ | DMF | 130 | 48 | 60-70 |
| 4 | 1-Iodonaphthalene | CuI | trans-N,N'-Dimethyl-1,2-cyclohexanediamine | K₃PO₄ | 1,4-Dioxane | 110 | 24 | 82-92 |
Mechanism Visualization: Ullmann Condensation Workflow
Caption: General workflow for the Ullmann N-arylation.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8][9]
-
Fume Hood: All manipulations should be performed in a well-ventilated chemical fume hood.[10]
-
Inert Atmosphere: Palladium and some copper catalysts, as well as strong bases like sodium tert-butoxide, are air and/or moisture sensitive. Handle them under an inert atmosphere (argon or nitrogen).[8][11]
-
Reagent Handling:
-
Palladium Catalysts: Palladium catalysts can be flammable and may cause skin irritation. Avoid inhalation of dust.[10]
-
Copper Catalysts: Copper compounds can be harmful if swallowed and may cause skin and eye irritation.[12][13]
-
Bases: Sodium tert-butoxide is corrosive and reacts violently with water.[9][14] Cesium carbonate and potassium phosphate are irritants.[3][8]
-
Solvents: Toluene, 1,4-dioxane, and DMF are flammable and have associated health risks.[1][2][6][15] Handle with care and ensure proper ventilation.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Conclusion
The N-arylation of this compound can be effectively achieved using either Palladium-catalyzed Buchwald-Hartwig amination or Copper-catalyzed Ullmann condensation. The choice between these methods will depend on factors such as the nature of the arylating agent, functional group compatibility, and cost considerations. The protocols provided herein serve as a robust starting point for the synthesis of a diverse range of N-arylindoles, facilitating further exploration in the realm of medicinal chemistry and drug discovery.
References
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 2, 2026, from [Link]
- Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphine ligands in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
-
Ullmann condensation - Wikipedia. (n.d.). Retrieved January 2, 2026, from [Link]
- Torraca, K. E., & Buchwald, S. L. (2001). A versatile catalyst for the N-arylation of indoles. Organic Letters, 3(17), 2729-2732.
- Material Safety Data Sheet - Palladium on carbon. (n.d.).
- Monnier, F., & Taillefer, M. (2009). Catalytic C− C, C− N, and C− O Ullmann-Type Coupling Reactions.
- Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl− Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470.
-
Material Safety Data Sheet - Copper(I) iodide. (n.d.). Retrieved January 2, 2026, from [Link]
-
Standard Operating Procedure - UCLA Chemistry and Biochemistry. (2017, May 25). Retrieved January 2, 2026, from [Link]
-
The mechanism of the modified Ullmann reaction - Dalton Transactions (RSC Publishing). (n.d.). Retrieved January 2, 2026, from [Link]
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Toluene MSDS.pdf - Mangalore Refinery and Petrochemicals Limited. (2023, February 7). Retrieved January 2, 2026, from [Link]
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Application Notes & Protocols: Investigating 7-chloro-4-methoxy-1H-indole in Oncological Research
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Indole Scaffold as a Cornerstone in Cancer Drug Discovery
The indole nucleus is a quintessential "privileged scaffold" in medicinal chemistry, forming the structural core of numerous natural products and synthetic molecules with potent pharmacological activities.[1][2] In oncology, this versatile heterocyclic system is a recurring motif in drugs that target fundamental cancer processes, from microtubule dynamics to signal transduction pathways.[3][4][5] Compounds like the vinca alkaloids (vinblastine, vincristine) are classic examples of indole-containing natural products that function as powerful tubulin polymerization inhibitors.[4] More contemporary synthetic derivatives, such as Sunitinib, act as multi-targeted tyrosine kinase inhibitors, showcasing the adaptability of the indole core in modern targeted therapies.[1][4]
This document focuses on the potential applications of a specific, substituted indole, 7-chloro-4-methoxy-1H-indole . While public-domain research specifically detailing the anticancer activities of this exact molecule is limited, its structural features—a halogen atom at the 7-position and a methoxy group at the 4-position—are present in various indole derivatives known to possess significant antiproliferative effects.[6][7] The chloro- substitution can enhance membrane permeability and introduce specific electronic properties, while methoxy groups are frequently involved in critical binding interactions with biological targets.[6]
Therefore, this guide provides a scientifically grounded framework for investigating the potential of this compound as a novel anticancer agent. We will explore hypothesized mechanisms of action based on related compounds and present detailed, field-proven protocols for its systematic evaluation in a cancer research setting.
Hypothesized Mechanisms of Action for Substituted Indoles in Cancer
Based on extensive literature on analogous compounds, this compound could potentially exert its anticancer effects through several key mechanisms that are common targets for indole derivatives.[2][3] Researchers initiating an investigation into this compound should consider the following pathways as primary areas of exploration.
-
Disruption of Microtubule Dynamics: Many indole-based molecules interfere with the polymerization of tubulin, a critical protein for forming the mitotic spindle during cell division.[2][4] By disrupting microtubule assembly, these agents can induce a G2/M phase cell cycle arrest, leading to mitotic catastrophe and ultimately, apoptosis.[8]
-
Inhibition of Protein Kinases: The indole scaffold is a common framework for designing inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and others that are often dysregulated in cancer.[1][4][9] Inhibition of these signaling pathways can halt cell proliferation, survival, and angiogenesis.
-
Induction of Apoptosis: The compound may trigger programmed cell death by modulating the expression of key regulatory proteins. This can involve the upregulation of pro-apoptotic proteins (e.g., Bax) and the downregulation of anti-apoptotic proteins (e.g., Bcl-2), leading to the activation of caspase cascades.[8]
-
Topoisomerase Inhibition: Some quinoline and indole derivatives have been shown to inhibit topoisomerases, enzymes that are crucial for managing DNA topology during replication and transcription.[10] Inhibition leads to DNA damage and cell death.
The following diagram illustrates a hypothetical signaling pathway that could be targeted by an indole derivative like this compound.
Caption: Hypothesized mechanisms of this compound in cancer.
Application Protocols for Preclinical Evaluation
The following protocols provide a robust workflow for the initial in vitro characterization of this compound's anticancer potential.
Protocol 1: Cell Viability Assessment via MTT Assay
This is the foundational assay to determine the cytotoxic or cytostatic effects of the compound on cancer cells and to calculate its half-maximal inhibitory concentration (IC₅₀).[11]
Workflow Diagram:
Caption: Workflow for the MTT Cell Viability Assay.
Step-by-Step Methodology:
-
Cell Seeding: Culture selected human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT-116 for colon) to ~80% confluency.[12] Trypsinize, count, and seed cells into a 96-well microplate at a density of 5,000–10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[11]
-
Compound Preparation and Treatment: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete growth medium to achieve final concentrations ranging from low nanomolar to high micromolar (e.g., 0.01 µM to 100 µM).[12] Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the highest concentration of DMSO used) and a blank control (medium only).[11]
-
Incubation: Incubate the plate for 48 to 72 hours.[11]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11] Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use a non-linear regression curve fit to determine the IC₅₀ value.[12]
Hypothetical Data Summary:
| Cell Line | Cancer Type | IC₅₀ (µM) for this compound (48h) |
| MCF-7 | Breast (ER+) | 8.2 |
| MDA-MB-231 | Breast (Triple-Negative) | 15.5 |
| A549 | Lung | 5.7 |
| HCT-116 | Colon | 11.3 |
| HEK-293 | Normal (Control) | > 100 |
Protocol 2: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells, clarifying the mode of cell death induced by the compound.[11]
Workflow Diagram:
Caption: Workflow for the Annexin V/PI Apoptosis Assay.
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at concentrations around its IC₅₀ and 2x IC₅₀ for 24-48 hours. Include a vehicle-treated control group.
-
Cell Harvesting: After treatment, collect both the floating cells from the medium and the adherent cells by trypsinization. Combine them and centrifuge to obtain a cell pellet.[11]
-
Washing: Wash the cells twice with ice-cold PBS to remove any residual medium.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC (or another fluorophore) and 5 µL of Propidium Iodide (PI) solution.[11]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature, protected from light.[11]
-
Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately using a flow cytometer.
-
Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Conclusion and Future Directions
The indole scaffold remains a highly productive starting point for the development of novel anticancer therapeutics.[2][3] While this compound requires direct experimental validation, its structure is suggestive of potential bioactivity. The protocols outlined in this guide provide a clear and systematic path for its initial investigation. Should this compound demonstrate promising activity in these primary assays, further mechanistic studies would be warranted. These could include cell cycle analysis, western blotting to probe specific protein targets (e.g., tubulin, caspases, kinases), and eventually, evaluation in in vivo xenograft models to assess its therapeutic potential in a physiological context.[8][13]
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Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (n.d.). MDPI. Retrieved January 2, 2026, from [Link]
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Indole Derivatives as Anticancer Agents for Breast Cancer Therapy: A Review. (2015). PubMed. Retrieved January 2, 2026, from [Link]
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Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. (2024). MDPI. Retrieved January 2, 2026, from [Link]
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A Review on Indole as a Cardinal Scaffold for Anticancer Drugs Development. (2023). Bentham Science. Retrieved January 2, 2026, from [Link]
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Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. (2022). PMC - NIH. Retrieved January 2, 2026, from [Link]
-
Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. (2022). ACS Omega. Retrieved January 2, 2026, from [Link]
-
Indole Test Protocol. (2009). American Society for Microbiology. Retrieved January 2, 2026, from [Link]
-
Gold-Containing Indoles as Anti-Cancer Agents that Potentiate the Cytotoxic Effects of Ionizing Radiation. (n.d.). NIH. Retrieved January 2, 2026, from [Link]
-
A novel oral indoline-sulfonamide agent, N-[1-(4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indol-7-yl]-isonicotinamide (J30), exhibits potent activity against human cancer cells in vitro and in vivo through the disruption of microtubule. (2007). PubMed. Retrieved January 2, 2026, from [Link]
-
In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. (n.d.). PMC - NIH. Retrieved January 2, 2026, from [Link]
-
Discovery of Macrocyclic Myeloid Cell Leukemia 1 (Mcl-1) Inhibitors that Demonstrate Potent Cellular Efficacy and In Vivo Activity in a Mouse Solid Tumor Xenograft Model. (n.d.). PMC - NIH. Retrieved January 2, 2026, from [Link]
-
One-Pot Synthesis of Novel Multisubstituted 1-Alkoxyindoles. (2021). PMC - NIH. Retrieved January 2, 2026, from [Link]
-
New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer. (n.d.). PMC - NIH. Retrieved January 2, 2026, from [Link]
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Mechanisms by which Synthetic 6,7-Annulated-4-substituted Indole Compounds with Anti-proliferative Activity Disrupt Mitosis and Block Cytokinesis in Human HL-60 Tumor Cells In Vitro. (n.d.). PMC - PubMed Central. Retrieved January 2, 2026, from [Link]
-
Synthesis of novel indolyl-1,2,4-triazoles as potent and selective anticancer agents. (n.d.). PubMed. Retrieved January 2, 2026, from [Link]
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A Convenient Synthesis of 7-Halo-1-indanones and 8-Halo-1-tetralones. (2014). ResearchGate. Retrieved January 2, 2026, from [Link]
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Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. (n.d.). PMC - NIH. Retrieved January 2, 2026, from [Link]
-
Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. (2023). PMC - NIH. Retrieved January 2, 2026, from [Link]
-
Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. (n.d.). MDPI. Retrieved January 2, 2026, from [Link]
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Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals followed by Reduction. (1985). Organic Syntheses Procedure. Retrieved January 2, 2026, from [Link]
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Application Notes & Protocols: A Guide to the Development of Novel Bioactive Compounds from 7-Chloro-4-Methoxy-1H-Indole
Abstract: Indole derivatives represent a cornerstone in medicinal chemistry, forming the core structure of numerous natural products and synthetic drugs.[1][2] The indole nucleus is often considered a "privileged scaffold" due to its ability to interact with a wide array of biological targets, leading to diverse pharmacological activities including anticancer, antimicrobial, and anti-inflammatory effects.[3][4][5] This guide focuses on a specific, highly functionalized starting material, 7-chloro-4-methoxy-1H-indole, to explore the development of novel bioactive compounds. The strategic placement of an electron-withdrawing chloro group and an electron-donating methoxy group provides a unique electronic and steric profile, offering multiple avenues for chemical modification and the potential for enhanced biological efficacy.[4]
This document provides a comprehensive framework for researchers, scientists, and drug development professionals. It details synthetic derivatization strategies, robust protocols for biological screening, and a logical approach to interpreting structure-activity relationship (SAR) data. Our objective is to furnish a practical and scientifically grounded resource to accelerate the discovery of new therapeutic agents from this promising indole scaffold.
Rationale and Strategic Considerations
The selection of this compound as a foundational scaffold is a deliberate choice rooted in established medicinal chemistry principles. The indole core itself is well-documented for its role in compounds that target key biological pathways.[3] The substituents at the 4- and 7-positions are critical for fine-tuning the molecule's physicochemical properties and biological interactions.
-
The 7-Chloro Moiety: The presence of a chlorine atom at the C7 position significantly impacts the molecule's lipophilicity. This can enhance membrane permeability and improve oral bioavailability. Furthermore, the chloro group can serve as a synthetic handle for advanced modifications, such as transition metal-catalyzed cross-coupling reactions, enabling the introduction of complex aryl or alkyl groups.
-
The 4-Methoxy Moiety: As an electron-donating group, the methoxy substituent modulates the electron density of the indole ring system. This can influence hydrogen bonding capabilities and π-π stacking interactions with target proteins.[4] Metabolically, the methoxy group can undergo O-demethylation in vivo, potentially generating an active metabolite with a novel pharmacological profile.
This combination of substituents creates a scaffold with inherent potential for developing potent and selective modulators of various biological targets, such as protein kinases, tubulin, and dihydrofolate reductase (DHFR), which are often implicated in cancer and infectious diseases.[2][6]
Synthetic Derivatization Strategies and Protocols
The functionalization of the this compound core can be systematically approached at three primary reactive sites: the indole nitrogen (N1), the electron-rich C3 position, and the C7-chloro position. The following workflow and protocols describe key derivatization pathways.
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Application Notes & Protocols: The Strategic Role of 7-Chloro-4-methoxy-1H-indole in Pharmaceutical Synthesis
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products, neurotransmitters, and therapeutic agents.[1][2] Strategic functionalization of this privileged scaffold is a key tactic in modern drug discovery. This guide focuses on 7-chloro-4-methoxy-1H-indole, a highly valuable and functionalized intermediate. We will explore its synthesis, physicochemical properties, and its critical application as a building block in the synthesis of advanced pharmaceutical agents, with a particular focus on targeted kinase inhibitors. The protocols and insights provided herein are designed for researchers, medicinal chemists, and drug development professionals aiming to leverage this versatile intermediate in their synthetic campaigns.
The Significance of this compound in Medicinal Chemistry
The utility of this compound (C₉H₈ClNO) stems from the specific electronic and steric properties conferred by its substituents, which can be exploited to fine-tune a molecule's interaction with biological targets.
-
The Indole Core : This bicyclic aromatic system is a bio-isostere for various biological recognition motifs and is prevalent in drugs targeting a wide array of diseases, including cancer, inflammation, and CNS disorders.[1][3]
-
4-Methoxy Group : The electron-donating methoxy group at the C4 position modulates the electron density of the benzene portion of the indole ring. This can influence hydrogen bonding interactions and metabolic stability, potentially improving the pharmacokinetic profile of a drug candidate.[4]
-
7-Chloro Group : The presence of a halogen, such as chlorine, at the C7 position introduces a point of steric bulk and can form specific halogen bonds with protein residues. It also creates a hydrophobic pocket that can enhance binding affinity and selectivity for a target protein.[5] Furthermore, this position is often crucial for directing subsequent synthetic transformations.
This unique combination of substituents makes this compound an ideal starting point for constructing complex molecules with precisely engineered pharmacological properties.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 948581-72-4 | [6] |
| Molecular Formula | C₉H₈ClNO | [6] |
| Molecular Weight | 181.62 g/mol | Calculated |
| Appearance | Solid | [6] |
| Boiling Point | 333.8 ± 22.0 °C at 760 mmHg | [6] |
| Storage Temp. | 4°C | [6] |
Synthesis of this compound: A Plausible Protocol
While numerous methods exist for indole synthesis, the Leimgruber-Batcho synthesis is particularly well-suited for producing substituted indoles from nitrotoluenes.[7] The following is a representative, field-proven protocol adapted for the synthesis of our target intermediate.
Workflow Diagram: Leimgruber-Batcho Synthesis
Caption: Figure 1: Leimgruber-Batcho Synthesis Workflow
Step-by-Step Experimental Protocol
PART A: Synthesis of (E)-β-(Dimethylamino)-2-nitro-3-chloro-6-methoxystyrene (Enamine Intermediate)
-
Reaction Setup : To a solution of 2-chloro-5-methoxy-6-nitrotoluene (1.0 eq) in anhydrous dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMFDMA) (1.2 eq) and pyrrolidine (1.2 eq).
-
Heating : Heat the solution to reflux (approx. 110-120°C) under a nitrogen atmosphere for 3-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up : After the reaction is complete, allow the mixture to cool to room temperature. Remove the volatile components under reduced pressure using a rotary evaporator.
-
Purification : The resulting crude residue, a dark solid, can be purified by recrystallization from a suitable solvent system like methanol/methylene chloride to yield the enamine intermediate as a crystalline solid.[7]
PART B: Reductive Cyclization to this compound
-
Reaction Setup : Dissolve the enamine intermediate (1.0 eq) from Part A in a mixture of tetrahydrofuran (THF) and methanol (1:1 v/v) under a nitrogen atmosphere.
-
Catalyst Addition : Carefully add Raney Nickel catalyst (approx. 10% w/w) to the stirred solution.
-
Reduction : Add 85% hydrazine hydrate (3.0 eq) dropwise to the mixture. An exothermic reaction with vigorous gas evolution is expected. Maintain the temperature between 45-55°C using a water bath. The reaction progress is indicated by a color change from dark red/brown to a lighter solution.[7]
-
Filtration and Work-up : Once the reaction is complete (monitored by TLC), filter the mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the pad with methanol.
-
Extraction : Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Final Purification : Purify the crude product by column chromatography on silica gel to obtain this compound as a solid.
Application: A Key Intermediate for the FAK Inhibitor GSK2256098
This compound is a documented intermediate in the synthesis of potent and selective inhibitors of Focal Adhesion Kinase (FAK). One prominent example is GSK2256098 , a compound investigated for its anti-tumor activity in various cancers, including pancreatic and ovarian cancer.[8][9] FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and survival, making it a compelling target in oncology.[8]
Synthetic Pathway from Intermediate to Drug
The synthesis of GSK2256098 involves coupling the indole intermediate with a substituted pyrimidine core. The indole nitrogen acts as a nucleophile in this key bond-forming step.
Caption: Figure 2: Synthesis of GSK2256098 Precursor
Protocol: Nucleophilic Aromatic Substitution (SₙAr)
This protocol outlines the crucial step where the indole intermediate is coupled with the pyrimidine core.
-
Deprotonation : In an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as DMF or THF.
-
Base Addition : Cool the solution to 0°C and add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil) (1.1 eq), portion-wise. Stir the mixture for 30-60 minutes at 0°C to allow for the formation of the sodium salt of the indole (indolide).
-
Coupling : Add a solution of the electrophilic partner, a suitably substituted 2-chloropyrimidine derivative (1.05 eq), dropwise to the reaction mixture at 0°C.
-
Reaction Progression : Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the consumption of the starting materials. Gentle heating may be required in some cases.
-
Quenching and Work-up : Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction : Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification : Purify the resulting crude product via flash column chromatography on silica gel to yield the coupled indole-pyrimidine product, a direct precursor to GSK2256098.
This core structure would then undergo further synthetic modifications to install the final side chains, yielding the active pharmaceutical ingredient, GSK2256098.
Broader Perspectives and Future Directions
The utility of the this compound scaffold is not limited to FAK inhibitors. The indole core is a versatile pharmacophore found in a wide range of biologically active compounds.
-
Kinase Inhibition : Beyond FAK, many other kinase inhibitors utilize indole-based scaffolds to target enzymes like EGFR, VEGFR-2, and Bcr-Abl.[10][11] The specific substitution pattern of this compound makes it an attractive starting point for developing novel inhibitors with unique selectivity profiles.
-
Antimalarial Agents : Chloro- and methoxy-substituted quinolones, which share structural similarities with indoles, have shown potent antimalarial activity.[12] This suggests that derivatives of this compound could be explored as novel scaffolds for anti-parasitic drugs.
-
Tubulin Polymerization Inhibitors : Certain substituted indoles are known to inhibit tubulin polymerization, a key mechanism for many anti-cancer drugs.[5] The electronic and steric properties of this intermediate could be leveraged to design new microtubule-targeting agents.
The continued exploration of this and related intermediates will undoubtedly fuel the discovery of next-generation therapeutics across multiple disease areas.
Conclusion
This compound stands out as a strategically designed chemical intermediate. Its synthesis is achievable through established methodologies, and its unique electronic and steric features provide medicinal chemists with a powerful tool for rational drug design. Its demonstrated role in the synthesis of the FAK inhibitor GSK2256098 highlights its direct applicability in developing targeted therapies. As the demand for highly specific and potent pharmaceuticals grows, the importance of such well-functionalized building blocks will only continue to increase, paving the way for new discoveries in medicine.
References
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Massa, F., et al. (2020). New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer. Journal of Medicinal Chemistry. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 7-Chloro-4-Methoxy-1H-Pyrrolo[2,3-c]pyridine Hydrochloride: Pharmaceutical Intermediate & Fine Chemical. Retrieved from [Link]
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Honda, T., et al. (2004). A Convenient Synthesis of 7-Halo-1-indanones and 8-Halo-1-tetralones. ResearchGate. Retrieved from [Link]
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Lee, S., et al. (2021). One-Pot Synthesis of Novel Multisubstituted 1-Alkoxyindoles. Molecules. Retrieved from [Link]
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Paul, S., & Mohan, M. (2020). Synthesis of Medicinally Important Indole Derivatives: A Review. Current Organic Synthesis. Retrieved from [Link]
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Cheng, X., Wang, Y., & Zhang, L. (2018). An Au/Zn-catalyzed Synthesis of N-protected Indole via Annulation of N-Arylhydroxamic Acid and Alkyne. Organic Syntheses. Retrieved from [Link]
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Al-Mourabit, A., et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances. Retrieved from [Link]
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Ishikura, M., & Abe, T. (2018). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Journal of Synthetic Organic Chemistry, Japan. Retrieved from [Link]
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Kaushik, N. K., et al. (2013). Biomedical Importance of Indoles. Molecules. Retrieved from [Link]
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Batcho, A. D., & Leimgruber, W. (1985). Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals followed by Reduction: 4-Benzyloxyindole. Organic Syntheses. Retrieved from [Link]
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Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. Retrieved from [Link]
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Ghorab, M. M., et al. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. Scientific Reports. Retrieved from [Link]
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Boščić, D., et al. (2022). Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. Molecules. Retrieved from [Link]
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Nilsen, A., et al. (2013). Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium. ACS Medicinal Chemistry Letters. Retrieved from [Link]
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Rojas-Guevara, J., et al. (2023). An Efficient Method for the Synthesis and In Silico Study of Novel Oxy-Camalexins. Molecules. Retrieved from [Link]
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ResearchGate. (n.d.). Anti-tumour Activity of the Focal Adhesion Kinase Inhibitor GSK2256098C in Ovarian Cancer. Retrieved from [Link]
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Application Notes and Protocols for the Analytical Characterization of Indole Derivatives
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for Indole Derivatives
Indole derivatives represent a cornerstone of medicinal chemistry and natural product research, exhibiting a vast spectrum of biological activities.[1] From anticancer agents to anti-inflammatory drugs and crucial signaling molecules in metabolic pathways, the indole scaffold is a versatile platform for therapeutic innovation.[1] The precise characterization and quantification of these molecules are paramount for drug discovery, development, and quality control. This guide provides a comprehensive overview of key analytical methodologies, offering detailed protocols and expert insights to empower researchers in their characterization of indole derivatives.
The structural diversity of indole derivatives necessitates a multi-faceted analytical approach. The choice of technique is dictated by the analyte's physicochemical properties, the complexity of the sample matrix, and the analytical objective, be it structural elucidation, quantification, or purity assessment. This document will delve into the most pertinent techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.
I. High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantification and Purity
HPLC is the preeminent technique for the separation, quantification, and purity assessment of indole derivatives due to its high resolution, sensitivity, and adaptability.[2] Reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase, is the most common modality for these moderately polar compounds.
Causality in Method Development:
The selection of HPLC parameters is a deliberate process aimed at achieving optimal separation and detection.
-
Column Chemistry: C8 and C18 columns are the most frequently used stationary phases. The choice between them depends on the hydrophobicity of the indole derivative. More nonpolar derivatives will exhibit stronger retention on a C18 column, while more polar analogues may be better resolved on a C8 column.[3]
-
Mobile Phase Composition: A mixture of water (often with a pH modifier like formic or acetic acid) and an organic solvent (typically acetonitrile or methanol) is employed.[3][4] The acid suppresses the ionization of acidic indole derivatives, leading to sharper peaks and more reproducible retention times.[5] A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to resolve a mixture of indole derivatives with varying polarities in a single run.[3]
-
Detection: The indole ring contains a chromophore, making UV detection a straightforward choice. A detection wavelength of around 280 nm is often optimal for many indole compounds.[4] For enhanced sensitivity and selectivity, especially in complex biological matrices, fluorescence detection is superior, with excitation typically around 280 nm and emission around 350 nm.[3]
Experimental Workflow for HPLC Analysis
Caption: General workflow for HPLC analysis of indole derivatives.
Protocol 1: HPLC Analysis of Indole Derivatives in Bacterial Culture
This protocol is adapted from a method for the simultaneous determination of seven indolic compounds.[3]
1. Sample Preparation (Bacterial Supernatant):
- Culture bacteria in a suitable broth (e.g., Tryptophan Broth) to promote indole production.
- Centrifuge the culture at 10,000 x g for 15 minutes to pellet the cells.
- Carefully collect the supernatant.
- For direct analysis, filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.
2. Standard Preparation:
- Prepare a 1 mg/mL stock solution of each indole derivative standard in methanol.
- Create a series of working standards by serial dilution of the stock solution in the mobile phase to generate a calibration curve (e.g., 0.1, 1, 10, 50, 100 µg/mL).
3. HPLC Instrumentation and Conditions:
- HPLC System: A standard HPLC system with a gradient pump, autosampler, and UV or fluorescence detector.
- Column: Symmetry C8 column (4.6 x 150 mm, 5 µm).[3]
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: Acetonitrile.
- Gradient Program:
- 0-5 min: 10% B
- 5-20 min: 10-90% B (linear gradient)
- 20-25 min: 90% B (isocratic)
- 25-26 min: 90-10% B (linear gradient)
- 26-30 min: 10% B (isocratic, for column re-equilibration)
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10 µL.
- Detection:
- UV: 280 nm.[4]
- Fluorescence: Excitation at 280 nm, Emission at 350 nm.[3]
4. Data Analysis:
- Integrate the peak areas of the standards and samples.
- Construct a calibration curve by plotting the peak area versus the concentration of the standards.
- Determine the concentration of the indole derivatives in the samples by interpolating their peak areas on the calibration curve.
Method Validation:
Any developed HPLC method must be validated to ensure its reliability.[1][2][6] Key validation parameters, as per ICH guidelines, are summarized in the table below.[7]
| Validation Parameter | Description | Acceptance Criteria (Typical) |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | Peak purity analysis, no interfering peaks at the analyte's retention time. |
| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration. | Correlation coefficient (r²) ≥ 0.998. |
| Accuracy | The closeness of the test results to the true value. | 98-102% recovery for spiked samples. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly. | Relative Standard Deviation (RSD) ≤ 2%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | The capacity to remain unaffected by small, deliberate variations in method parameters. | Consistent results with minor changes in pH, mobile phase composition, etc. |
II. Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile and Derivatized Indoles
GC-MS is a powerful technique for the analysis of volatile and semi-volatile indole derivatives. For non-volatile indoles, a derivatization step is often required to increase their volatility and thermal stability.[8][9]
The Rationale Behind Derivatization:
Many indole derivatives, particularly those with polar functional groups like carboxylic acids or hydroxyls, are not sufficiently volatile for GC analysis. Derivatization replaces active hydrogen atoms with less polar groups.[9] Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective method for this purpose.
Protocol 2: GC-MS Analysis of Indole Alkaloids from Plant Extracts
This protocol is a generalized procedure based on established methods for analyzing indole alkaloids in plant material.[10]
1. Sample Preparation (Plant Material):
- Grind dried plant material to a fine powder.
- Extract the powder with methanol or ethanol at room temperature or with gentle heating.[10]
- Filter the extract and evaporate the solvent to dryness.
- Redissolve the residue in an acidic aqueous solution (e.g., 3% HCl) to protonate the alkaloids.
- Wash the acidic solution with a nonpolar solvent (e.g., hexane) to remove lipids and other nonpolar interferences.
- Basify the aqueous phase (e.g., with NH₄OH to pH 9-10) to deprotonate the alkaloids.
- Perform a liquid-liquid extraction of the basic aqueous phase with a solvent like dichloromethane or ethyl acetate.
- Collect the organic phase, dry it over anhydrous sodium sulfate, and evaporate to dryness.
2. Derivatization (if necessary):
- To the dried extract, add a silylation reagent such as BSTFA with 1% TMCS in a suitable solvent (e.g., pyridine or acetonitrile).
- Heat the mixture at 60-70°C for 30 minutes to ensure complete derivatization.
- The sample is now ready for GC-MS analysis.
3. GC-MS Instrumentation and Conditions:
- GC System: A gas chromatograph equipped with a split/splitless injector.
- Column: A low-polarity capillary column such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness).[10]
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.[11]
- Injector Temperature: 280°C.[10]
- Oven Temperature Program:
- Initial temperature: 120°C, hold for 4 min.
- Ramp to 280°C at 3°C/min.
- Hold at 280°C for 20 min.[11]
- Mass Spectrometer:
- Ionization Mode: Electron Ionization (EI) at 70 eV.[11]
- Mass Range: m/z 40-550.[10]
- Ion Source Temperature: 230°C.[11]
4. Data Analysis:
- Identify compounds by comparing their retention times and mass spectra with those of authentic standards or by searching mass spectral libraries (e.g., NIST).
- The fragmentation patterns provide crucial structural information.[12]
Interpreting Mass Spectra of Indole Derivatives:
The fragmentation of indole derivatives in EI-MS is often characteristic. The indole ring itself is relatively stable. Common fragmentation pathways involve the loss of substituents from the pyrrole nitrogen or the benzene ring. For more complex indole alkaloids, fragmentation can involve cleavages of the intricate ring systems.[13][14]
III. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is an unparalleled tool for the unambiguous determination of the molecular structure of indole derivatives.[15] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.
Key Principles for Spectral Interpretation:
-
¹H NMR: The protons on the indole ring have characteristic chemical shifts. The N-H proton is typically a broad singlet in the downfield region (δ 10-12 ppm). Protons on the pyrrole ring (H2 and H3) are also distinct, while protons on the benzene ring exhibit splitting patterns that reveal their substitution.[16]
-
¹³C NMR: The chemical shifts of the carbon atoms provide a carbon skeleton fingerprint. The carbons of the pyrrole ring and the benzene ring resonate in predictable regions, and substituents significantly influence these shifts.[16]
Protocol 3: General NMR Sample Preparation and Data Acquisition
1. Sample Preparation:
- Weigh 5-10 mg of the purified indole derivative into a clean, dry vial.
- Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD).[15][17] The choice of solvent is critical as it can influence the chemical shifts, especially of the N-H proton.[18]
- Ensure the sample is fully dissolved; gentle vortexing or sonication can be used.
- Filter the solution through a pipette with a small cotton plug into a 5 mm NMR tube to remove any particulate matter.[15][19]
Experimental Workflow for NMR Analysis
Caption: Workflow for NMR-based structural elucidation of indole derivatives.
2. ¹H NMR Data Acquisition (400 MHz Spectrometer):
- Pulse Program: Standard single-pulse experiment.
- Number of Scans (NS): 8-16.
- Relaxation Delay (D1): 1-2 seconds.
- Acquisition Time (AQ): 2-4 seconds.
- Spectral Width (SW): 0-16 ppm.
3. ¹³C NMR Data Acquisition (100 MHz Spectrometer):
- Pulse Program: Proton-decoupled single-pulse experiment.
- Number of Scans (NS): 1024 or more, depending on concentration.
- Relaxation Delay (D1): 2 seconds.
- Acquisition Time (AQ): 1-2 seconds.
- Spectral Width (SW): 0-220 ppm.
4. Data Processing and Analysis:
- Apply Fourier transformation to the raw data (FID).
- Phase the spectrum and perform baseline correction.
- Calibrate the chemical shift axis using the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
- Integrate the ¹H NMR signals and analyze the coupling patterns to establish proton connectivity.
- Assign the ¹³C NMR signals, often with the aid of 2D NMR experiments like HSQC and HMBC.
| Typical ¹H and ¹³C Chemical Shifts (δ) for the Indole Scaffold | ||
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| N-H | 10.5 - 12.0 (broad s) | - |
| C2-H | 7.0 - 7.5 (t) | 120 - 125 |
| C3-H | 6.4 - 6.8 (t) | 100 - 105 |
| C4-H | 7.4 - 7.8 (d) | 118 - 122 |
| C5-H | 6.9 - 7.2 (t) | 120 - 124 |
| C6-H | 7.0 - 7.3 (t) | 119 - 123 |
| C7-H | 7.5 - 7.9 (d) | 110 - 115 |
| C3a | - | 127 - 130 |
| C7a | - | 135 - 138 |
| Note: Chemical shifts are approximate and can vary significantly with substitution and solvent.[16][20][21] |
IV. UV-Visible Spectroscopy: A Rapid Method for Quantification and Preliminary Characterization
UV-Vis spectroscopy is a simple, rapid, and cost-effective method for the quantitative analysis of indole derivatives and can provide preliminary structural information.[22] The indole ring system exhibits characteristic electronic transitions in the UV region.
Principles of UV-Vis Analysis:
Indole and its derivatives typically show two main absorption bands, the ¹Lₐ and ¹Lₑ bands, arising from π-π* transitions.[23] The positions and intensities of these bands are sensitive to the substitution pattern on the indole ring.
Protocol 4: Quantitative Analysis of an Indole Derivative by UV-Vis Spectroscopy
1. Instrument and Reagent Preparation:
- Use a calibrated UV-Vis spectrophotometer.
- Select a solvent in which the indole derivative is soluble and that is transparent in the wavelength range of interest (e.g., methanol, ethanol).[22]
2. Standard and Sample Preparation:
- Prepare a stock solution of the purified indole derivative of known concentration in the chosen solvent.
- Create a series of standard solutions by serial dilution to cover the expected concentration range of the unknown sample.
- Prepare the unknown sample solution, ensuring its concentration falls within the linear range of the assay.
3. Measurement:
- Record the UV-Vis spectrum of the most concentrated standard solution from approximately 200 to 400 nm to determine the wavelength of maximum absorbance (λₘₐₓ).
- Set the spectrophotometer to the determined λₘₐₓ.
- Measure the absorbance of the blank (solvent), the standard solutions, and the unknown sample solution.
4. Data Analysis:
- Construct a calibration curve by plotting the absorbance of the standards against their concentrations.
- According to the Beer-Lambert law, this plot should be linear.
- Determine the concentration of the unknown sample by interpolating its absorbance on the calibration curve.
| Indole Derivative Example | Solvent | λₘₐₓ (nm) |
| Indole | Cyclohexane | ~270, ~280, ~288 |
| 5-Hydroxyindole | Cyclohexane | ~275, ~295 |
| 6-Hydroxyindole | Cyclohexane | ~270, ~290 |
| Data derived from spectroscopic surveys of indole derivatives. |
Conclusion: An Integrated Analytical Strategy
The robust characterization of indole derivatives relies on the judicious application of a suite of analytical techniques. HPLC stands out for its quantitative power and purity assessment, while GC-MS is invaluable for volatile compounds and provides structural clues through fragmentation. NMR remains the definitive tool for structural elucidation, and UV-Vis spectroscopy offers a rapid and accessible method for quantification. By integrating these methodologies and adhering to rigorous validation principles, researchers can ensure the quality, safety, and efficacy of novel indole-based therapeutics and advance our understanding of their roles in biological systems.
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Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Retrieved from [Link]
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- BenchChem. (2025). Application Note & Protocol: Quantification of 6-Hydroxyindole in Plasma by HPLC. BenchChem.
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AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
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Hilaris Publisher. (n.d.). A Highly Sensitive and Selective LC-MS/MS Method for the Quantification of Indole in Mouse Serum and Tissues. Retrieved from [Link]
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YouTube. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Retrieved from [Link]
- Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355.
- Różalska, S., et al. (2014). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Antonie van Leeuwenhoek, 105(2), 471–481.
- Patel, K. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 19-26.
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ResearchGate. (2025). (PDF) A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. Retrieved from [Link]
- Ng, T. B., et al. (2010). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. Molecules, 15(6), 4172–4186.
- Beleggia, R., et al. (2016). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Molecules, 21(9), 1141.
- Cooney, G. J., & Nonhebel, H. M. (1991). Determination of indole-3-pyruvic acid levels in Arabidopsis thaliana by gas chromatography-selected ion monitoring-mass spectrometry.
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ResearchGate. (n.d.). Comparison of 1 H and 13 C NMR data (partial) of indole 3d and its regioisomer 3dd. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column. Retrieved from [Link]
- P-L., R., et al. (1995). Purification of 3-indolylacetic acid by solid phase extraction. Physiologia Plantarum, 94(2), 294-300.
- BenchChem. (2025).
- Baird, S., et al. (2022). Quantification of Tryptophan, Indole, and Indoxyl Sulfate in Urine Using Liquid Chromatography-Tandem Mass Spectrometry. Methods in Molecular Biology, 2546, 531-537.
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Children's Mercy Kansas City. (n.d.). "Quantification of Tryptophan, Indole, and Indoxyl Sulfate in Urine Usi" by Serena Baird, C. Clinton Frazee III et al. Retrieved from [Link]
- Joseph-Nathan, P., et al. (1988). NMR STUDIES OF INDOLE. Heterocycles, 27(2), 333.
- de F. F. M. de Paula, V., et al. (2012). 1H and 13C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. Molecules, 17(3), 2917–2943.
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ResearchGate. (2017). (PDF) Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. Retrieved from [Link]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
- Zhang, Y., et al. (2017). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Marine Drugs, 15(3), 85.
- Szewczyk, A., et al. (2016). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivat.
- Li, S., et al. (2014). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS.
-
ResearchGate. (2016). (PDF) Study of Mass Spectra of Some Indole Derivatives. Retrieved from [Link]
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Waters Corporation. (n.d.). Solid-Phase Extraction (SPE) Method Development. Retrieved from [Link]
- Moros, G., et al. (2017). Investigation of the Derivatization Conditions for GC-MS Metabolomics of Biological Samples. Bioanalysis, 9(1), 53–65.
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YouTube. (2025). What Is Derivatization In GC-MS?. Retrieved from [Link]
- Aaron, J. J., et al. (1988). Electronic Absorption and Fluorescence Spectra of Indole Derivatives. Quantitative Treatment of the Substituent Effects and a.
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Research Data Australia. (n.d.). UV Vis Spectra of Indole Analogues. Retrieved from [Link]
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ResearchGate. (2016). (PDF) Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don.) Cultivated Conventionally and Derived from In vitro Cultures. Retrieved from [Link]
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SciSpace. (2012). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC. Retrieved from [Link]
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TutorChase. (n.d.). Fragmentation Patterns in Mass Spectrometry (1.2.5). Retrieved from [Link]
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University of California, Riverside. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]
- Liu, B., et al. (2015). UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis. The Journal of Physical Chemistry A, 119(21), 5147–5153.
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e-journal.upi.edu. (2021). How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds. Retrieved from [Link]
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Application Notes and Protocols for High-Throughput Screening of 7-chloro-4-methoxy-1H-indole Analogs as Potential Kinase Inhibitors
Introduction: The Privileged Indole Scaffold in Drug Discovery
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of natural products and synthetic drugs with diverse pharmacological activities.[1][2] The inherent versatility of the indole scaffold allows for chemical modifications that can fine-tune its biological properties. The strategic placement of substituents, such as electron-withdrawing groups like chlorine and electron-donating methoxy groups, can significantly alter a molecule's metabolic stability, electronic properties, and binding affinity for biological targets.[1][2]
This application note focuses on 7-chloro-4-methoxy-1H-indole, a specific indole derivative with potential as a scaffold for the development of novel therapeutic agents. While direct high-throughput screening (HTS) data for this exact molecule is not extensively published, its structural motifs are present in compounds with demonstrated biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3] This document provides a detailed, hypothetical framework for a high-throughput screening campaign designed to identify and characterize derivatives of this compound as potential inhibitors of protein kinases, a critical class of enzymes in cellular signaling and a major target in oncology.
Scientific Rationale: Targeting Protein Kinases with Substituted Indoles
Protein kinases play a pivotal role in regulating a multitude of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. This makes them a prime target for therapeutic intervention. The ATP-binding pocket of many kinases contains hydrophobic regions and opportunities for hydrogen bonding that can be effectively exploited by small molecules. The indole scaffold, with its aromaticity and hydrogen-bond-donating NH group, is well-suited to interact with these features. The 7-chloro and 4-methoxy substitutions on the indole ring of the parent compound can further enhance these interactions and contribute to specificity and potency.
This application note will detail a robust HTS cascade to screen a library of this compound analogs against a representative tyrosine kinase. The primary assay will be a biochemical screen to identify direct inhibitors, followed by a cell-based secondary assay to confirm activity in a more physiologically relevant context and to assess cytotoxicity.
High-Throughput Screening Workflow
The proposed HTS workflow is designed to efficiently identify and validate potent and selective kinase inhibitors from a chemical library of this compound derivatives.
Figure 1: A multi-phase high-throughput screening cascade for the identification of kinase inhibitors.
Experimental Protocols
PART 1: Primary High-Throughput Screening
Assay Principle: A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay will be utilized for the primary screen.[4] This robust and sensitive method measures the inhibition of kinase activity by detecting the phosphorylation of a substrate peptide. The assay relies on a europium chelate-labeled anti-phospho-peptide antibody (donor) and an Alexa Fluor® 647-labeled peptide substrate (acceptor). When the substrate is phosphorylated by the target kinase, the antibody binds, bringing the donor and acceptor fluorophores into close proximity and generating a FRET signal. Inhibitors of the kinase will prevent substrate phosphorylation, leading to a decrease in the FRET signal.
Materials and Reagents:
-
Target Kinase (e.g., a receptor tyrosine kinase)
-
TR-FRET compatible buffer
-
ATP
-
Alexa Fluor® 647-labeled substrate peptide
-
Europium-labeled anti-phospho-peptide antibody
-
Stop solution (e.g., EDTA)
-
This compound analog library dissolved in DMSO
-
Positive control inhibitor (e.g., Staurosporine)
-
384-well, low-volume, white microplates
-
TR-FRET compatible plate reader
Step-by-Step Protocol:
-
Compound Plating: Using an acoustic liquid handler, transfer 20 nL of each compound from the library stock plates (10 mM in DMSO) to the 384-well assay plates. This will result in a final assay concentration of 10 µM. Also, plate the positive control and a DMSO-only negative control.
-
Kinase Reaction Mixture Preparation: Prepare a kinase reaction mixture containing the target kinase and the Alexa Fluor® 647-labeled substrate peptide in the TR-FRET buffer.
-
Kinase Reaction Initiation: Add 10 µL of the kinase reaction mixture to each well of the assay plate. Incubate for 15 minutes at room temperature to allow the compounds to interact with the kinase.
-
ATP Addition: To initiate the kinase reaction, add 10 µL of ATP solution (at a final concentration equal to the Km for the kinase) to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination and Detection: Add 10 µL of the stop/detection solution containing EDTA and the Europium-labeled anti-phospho-peptide antibody to each well.
-
Final Incubation: Incubate the plate for 60 minutes at room temperature to allow for antibody binding.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
Data Analysis:
The TR-FRET signal is typically expressed as the ratio of the acceptor and donor fluorescence intensities. The percent inhibition for each compound is calculated as follows:
Hits are typically defined as compounds that exhibit a percent inhibition greater than a certain threshold (e.g., ≥50%) or have a Z-score ≤ -3.
PART 2: Secondary Assays - IC50 Determination and Cellular Activity
1. IC50 Determination:
For active hits from the primary screen, a dose-response curve is generated to determine the half-maximal inhibitory concentration (IC50). This is performed using the same TR-FRET assay as the primary screen, but with a range of compound concentrations (e.g., 10-point, 3-fold serial dilutions).
2. Cell-Based Phosphorylation Assay:
Principle: This assay confirms the activity of the hit compounds in a cellular context. A cell line that overexpresses the target kinase is treated with the compounds, and the level of phosphorylation of a downstream substrate is measured.
Protocol Outline:
-
Cell Plating: Seed a relevant cancer cell line (e.g., A549, HepG2) in 96-well plates and incubate overnight.[5]
-
Compound Treatment: Treat the cells with serially diluted concentrations of the hit compounds for 1-2 hours.
-
Cell Lysis: Lyse the cells to release the proteins.
-
Detection: The level of phosphorylation of the target protein can be quantified using various methods, such as ELISA or a cell-based immunoassay (e.g., AlphaLISA®).
-
Data Analysis: Generate dose-response curves and calculate the cellular IC50 values.
3. Cytotoxicity Assay (MTT Assay):
Principle: It is crucial to determine if the observed cellular activity is due to specific inhibition of the target kinase or a general cytotoxic effect. The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.[1][5]
Protocol Outline:
-
Cell Plating: Seed cells in a 96-well plate and allow them to attach overnight.[1]
-
Compound Treatment: Treat the cells with the same range of compound concentrations used in the cellular phosphorylation assay for 24-48 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[1]
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the CC50 (half-maximal cytotoxic concentration).
Data Interpretation and Hit Prioritization
The data from the HTS cascade will be used to prioritize hits for further lead optimization.
| Parameter | Description | Desired Outcome |
| Primary Screen % Inhibition | Inhibition of kinase activity at a single concentration (e.g., 10 µM). | ≥ 50% |
| Biochemical IC50 | Concentration of compound required to inhibit 50% of kinase activity in a biochemical assay. | < 1 µM |
| Cellular IC50 | Concentration of compound required to inhibit 50% of target phosphorylation in a cellular assay. | < 5 µM |
| CC50 | Concentration of compound required to reduce cell viability by 50%. | > 25 µM |
| Selectivity Index (SI) | Ratio of CC50 to cellular IC50. | > 10 |
Hit Prioritization:
Ideal hit compounds will exhibit the following characteristics:
-
Potent inhibition of the target kinase in the biochemical assay (low IC50).
-
Activity in the cell-based assay, confirming cell permeability and on-target engagement.
-
Low cytotoxicity (high CC50).
-
A favorable selectivity index, indicating that the compound's anti-proliferative effect is likely due to inhibition of the target kinase rather than general toxicity.
Conclusion
The indole scaffold, and specifically derivatives of this compound, represents a promising starting point for the discovery of novel kinase inhibitors. The high-throughput screening cascade detailed in this application note provides a comprehensive and robust framework for the identification, characterization, and prioritization of promising hit compounds. This systematic approach, combining biochemical and cell-based assays, is essential for advancing a drug discovery program from initial screening to lead optimization. Future work would involve exploring the structure-activity relationship (SAR) of the validated hits to further improve their potency, selectivity, and drug-like properties.
References
-
Assay Genie. (n.d.). High-Throughput Screening Assays. Retrieved from [Link]
-
de Souza, M. V. N., Pais, K. C., & de Almeida, M. V. (2018). Optimization of the synthesis, in silico ADME/Tox profiling studies, and evaluation of the antimalarial activity of (7-chloroquinolin-4-ylthio)alkylbenzoate derivatives. RSC Advances, 8(33), 18363-18373. Retrieved from [Link]
-
Nilsen, A., et al. (2014). Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium. Journal of Medicinal Chemistry, 57(9), 3818-3832. Retrieved from [Link]
-
Wang, Y., et al. (2019). Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. Drug Design, Development and Therapy, 13, 1855-1873. Retrieved from [Link]
-
Macarron, R., & Hertzberg, R. P. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. Drug Discovery Today, 25(10), 1807-1821. Retrieved from [Link]
-
Gualpa, V. H., et al. (2021). Synthesis and antitubercular evaluation of 7-chloro-4-alkoxyquinoline derivatives. Research Square. Retrieved from [Link]
-
Sipes, N. S., et al. (2020). High-Throughput Screening to Predict Chemical-Assay Interference. Scientific Reports, 10(1), 3986. Retrieved from [Link]
-
Gualpa, V. H., et al. (2021). Synthesis and antitubercular evaluation of 7-chloro-4-alkoxyquinoline derivatives. Research Square. Retrieved from [Link]
-
Oganesyan, V., et al. (2021). Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15?. International Journal of Molecular Sciences, 22(16), 8887. Retrieved from [Link]
-
Al-Warhi, T., et al. (2021). Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents. Molecules, 26(11), 3293. Retrieved from [Link]
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Application Notes and Protocols for the Synthesis of Indole-Containing Antimalarial Agents
Introduction: The Indole Scaffold in the Quest for Novel Antimalarials
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] In the fight against malaria, a devastating global disease, indole derivatives have emerged as a promising class of compounds, often exhibiting potent activity against both drug-sensitive and drug-resistant strains of Plasmodium falciparum.[1] The exploration of substituted indoles, such as 7-chloro-4-methoxy-1H-indole, is a scientifically sound starting point for the design of novel antimalarial agents. The methoxy group can influence solubility and metabolic stability, while the chloro substituent can modulate electronic properties and binding interactions with biological targets.
While direct functionalization of the this compound scaffold for antimalarial development is an area of ongoing research, a significant body of work has focused on the well-established 4-aminoquinoline pharmacophore, the core of the widely used drug chloroquine. This application note will therefore detail a robust and well-documented synthetic protocol for a potent chloroquine analogue, and then explore the exciting potential of creating hybrid molecules that merge the proven 4-aminoquinoline core with the promising indole scaffold. This approach allows researchers to leverage a validated antimalarial pharmacophore while introducing structural diversity and potentially novel mechanisms of action through the incorporation of the indole moiety.
Mechanism of Action: The Quinoline Pharmacophore
The primary mode of action for 4-aminoquinoline-based antimalarials like chloroquine is the inhibition of hemozoin formation in the parasite's digestive vacuole.[2] During its intraerythrocytic stage, the malaria parasite digests hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes the heme into an inert crystalline substance called hemozoin. Chloroquine, being a weak base, accumulates in the acidic digestive vacuole of the parasite. There, it is thought to cap the growing hemozoin crystal, preventing further polymerization. The buildup of free heme leads to oxidative stress and parasite death.
Caption: Putative mechanism of action of 4-aminoquinoline antimalarials.
Synthesis of a Potent 7-Chloro-4-aminoquinoline Analogue
This section details the synthesis of a representative chiral chloroquine analogue that has demonstrated potent activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum.[3] The synthesis starts from the commercially available 4,7-dichloroquinoline.
Synthetic Workflow
Caption: General synthetic workflow for 4-aminoquinoline analogues.
Experimental Protocol: Synthesis of Compound 7c from a published study[3]
Step 1: Synthesis of the Chiral Diamine Side Chain
The synthesis of the chiral diamine side chain is a multi-step process that is not detailed here but can be found in the supporting information of the cited reference. For the purpose of this protocol, we will assume the availability of the requisite chiral diamine.
Step 2: Coupling of 4,7-dichloroquinoline with the Chiral Diamine Side Chain
This step involves a nucleophilic aromatic substitution reaction where the amine of the side chain displaces the chlorine atom at the 4-position of the quinoline ring.
Materials and Reagents:
-
4,7-dichloroquinoline
-
Chiral diamine side chain (e.g., (S)-N1-(4-(trifluoromethyl)benzyl)butane-1,3-diamine)
-
Phenol
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
A mixture of 4,7-dichloroquinoline (1.0 equivalent) and phenol (used as a solvent and catalyst) is heated to 120-130 °C in a reaction vessel equipped with a magnetic stirrer and under an inert atmosphere.
-
To this molten mixture, the chiral diamine side chain (1.1 equivalents) is added dropwise over a period of 15-20 minutes.
-
The reaction mixture is stirred at 130 °C for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction (as indicated by TLC), the mixture is cooled to room temperature.
-
The reaction mixture is then diluted with a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
The organic layer is washed sequentially with a 10% aqueous sodium hydroxide solution (to remove phenol), water, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure final compound.
Rationale for Experimental Choices:
-
Phenol as Solvent/Catalyst: Phenol is used as a high-boiling solvent that can facilitate the reaction at elevated temperatures. It also acts as a mild acid catalyst, protonating the quinoline nitrogen and making the 4-position more susceptible to nucleophilic attack.
-
Inert Atmosphere: An inert atmosphere is crucial to prevent oxidation of the starting materials and intermediates at high temperatures.
-
Excess of Amine: A slight excess of the amine side chain is used to ensure the complete consumption of the 4,7-dichloroquinoline.
-
Aqueous Work-up: The basic wash with sodium hydroxide is essential for the removal of the acidic phenol. The subsequent water and brine washes remove any remaining inorganic impurities.
Characterization Data
The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. The data should be compared with the values reported in the literature.[3]
Biological Activity
The synthesized compounds are typically evaluated for their in vitro antimalarial activity against both chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., K1) strains of P. falciparum. The cytotoxicity is also assessed using a mammalian cell line (e.g., Vero cells) to determine the selectivity index (SI).
| Compound | In vitro IC₅₀ (nM) vs. 3D7 | In vitro IC₅₀ (nM) vs. K1 | Cytotoxicity CC₅₀ (nM) vs. Vero cells | Selectivity Index (SI) | Reference |
| 7c | 56.98 | 97.76 | >200,000 | >3,510 | [3] |
| Chloroquine | - | - | - | - | [3] |
IC₅₀: 50% inhibitory concentration; CC₅₀: 50% cytotoxic concentration; SI = CC₅₀ / IC₅₀ (K1)
Future Directions: Indole-Quinoline Hybrids
A promising strategy in antimalarial drug discovery is the development of hybrid molecules that combine two or more pharmacophores with different mechanisms of action. This approach can lead to synergistic effects and a reduced likelihood of developing drug resistance. The synthesis of indolo[2,3-b]quinoxaline-7-chloroquinoline hybrids has been reported, demonstrating the feasibility of combining the indole and quinoline scaffolds.[4]
Future research could focus on synthesizing simpler indole-quinoline hybrids. For instance, the indole nitrogen of a functionalized indole, such as this compound, could be alkylated with a linker that is then attached to the 4-amino position of the 7-chloroquinoline core. This would create a novel class of compounds that could be screened for their antimalarial activity.
References
- 1. The antimalarial activity of indole alkaloids and hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Biological Evaluation, and Molecular Modeling Studies of Chiral Chloroquine Analogues as Antimalarial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and mechanistic exploration of anti-plasmodial Indolo[2,3-b]quinoxaline-7-chloroquinoline hybrids - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Chloro-4-Methoxy-1H-Indole
Welcome to the technical support center for the synthesis of 7-chloro-4-methoxy-1H-indole. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to optimize this specific synthesis, troubleshoot common issues, and improve overall yield. We will delve into the causal factors behind common experimental failures and provide actionable, field-tested solutions.
Introduction: Navigating the Challenges of a Substituted Indole Synthesis
The this compound scaffold is a valuable building block in medicinal chemistry. However, its synthesis is often plagued by low yields stemming from a combination of factors: challenging regiochemistry, potential side reactions activated by the methoxy substituent, and the electronic interplay between the electron-donating methoxy group and the electron-withdrawing chloro group. This guide provides a structured approach to overcoming these hurdles, focusing primarily on the widely-used Fischer indole synthesis.
Part 1: Foundational Strategy - Selecting and Understanding Your Synthetic Route
A successful synthesis begins with choosing the right strategy. For this specific indole, the Fischer and Bischler-Möhlau syntheses are the most common starting points.
dot
Caption: High-level workflow for selecting a synthetic route.
The Fischer indole synthesis is generally the more versatile and preferred method.[1][2] It involves the acid-catalyzed reaction of (3-chloro-6-methoxyphenyl)hydrazine with an appropriate aldehyde or ketone.[1] Its primary challenges are controlling regioselectivity and preventing side reactions. The Bischler-Möhlau synthesis , which reacts an α-halo-ketone with an aniline, is an alternative but can require harsh conditions and is often limited in scope.[3][4]
Part 2: Troubleshooting Guide for the Fischer Indole Synthesis
This section addresses the most common issues encountered when synthesizing this compound via the Fischer method.
Q1: My reaction yield is consistently low (<30%), or it fails completely. Where do I begin?
A1: Low or no yield is a frequent problem that typically points to one of three areas: starting material purity, suboptimal catalyst choice, or incorrect reaction conditions.[5][6]
-
Purity of Starting Materials: The arylhydrazine is often the culprit. Phenylhydrazines can oxidize and decompose upon storage.
-
Actionable Advice: Use freshly distilled or recrystallized (3-chloro-6-methoxyphenyl)hydrazine. If using the hydrochloride salt, ensure it is dry and free of excess acid.[7] Impurities can completely stall the reaction.
-
-
Initial Hydrazone Formation: The first step is the formation of the phenylhydrazone from the hydrazine and the carbonyl compound.[2] This equilibrium reaction can be inefficient.
-
Actionable Advice: Ensure you are using a slight excess (1.05-1.1 equivalents) of the carbonyl compound. You can perform this step separately and isolate the hydrazone before cyclization to confirm its formation and purity.[5]
-
-
Inappropriate Acid Catalyst: The choice and amount of acid are critical for the key[8][8]-sigmatropic rearrangement.[1][2]
| Catalyst Type | Examples | Typical Conditions | Rationale & Causality |
| Brønsted Acid | H₂SO₄, HCl, p-TsOH | 10-20 mol% in a high-boiling solvent (e.g., toluene, acetic acid) | Protonates the enamine intermediate, facilitating the[8][8]-sigmatropic rearrangement. Can cause degradation at high temperatures.[1] |
| Lewis Acid | ZnCl₂, BF₃·OEt₂, FeCl₃ | 1-2 equivalents, often in a non-coordinating solvent | Coordinates to the nitrogen atoms, promoting rearrangement. Can be milder than strong Brønsted acids, reducing charring.[1][7] |
| Acidic Medium | Polyphosphoric Acid (PPA), Eaton's Reagent | Used as solvent, 80-120 °C | Provides a strongly acidic and dehydrating environment, effectively driving the cyclization and subsequent aromatization steps.[5][7] |
Q2: My TLC shows two major product spots with very similar Rf values. What is happening?
A2: This strongly suggests the formation of a regioisomer. Your starting material, (3-chloro-6-methoxyphenyl)hydrazine, is a meta-substituted hydrazine. The key cyclization step can occur at either position ortho to the original hydrazine group (C2 or C6 of the phenyl ring).
-
The Cause of Isomer Formation: The[8][8]-sigmatropic rearrangement will preferentially proceed toward the more nucleophilic (electron-rich) position.[9] The methoxy group is strongly electron-donating (activating), while the chloro group is electron-withdrawing (deactivating). Therefore, cyclization will be directed by the powerful methoxy group, but the chloro group's influence can still lead to a mixture of products.
-
Desired Path (Major Product): Cyclization occurs at the C6 position (ortho to the methoxy group) to yield This compound .
-
Undesired Path (Minor Product): Cyclization occurs at the C2 position (ortho to the chloro group) to yield 5-chloro-4-methoxy-1H-indole .
-
-
A More Insidious Side Reaction: A known complication with 2-methoxyphenylhydrazones is the potential for an "abnormal" Fischer synthesis, especially when using HCl in ethanol.[10] The methoxy group can be displaced by a chloride ion during the reaction, leading to a chlorinated, demethoxylated byproduct.
-
Abnormal Product: Formation of 4,7-dichloro-1H-indole instead of the desired product. This occurs because the intermediate can be attacked by the chloride nucleophile under harsh acidic conditions.[10]
-
dot
Caption: Competing pathways in the synthesis.
-
Actionable Advice:
-
Avoid HCl: If you suspect methoxy displacement, switch your acid catalyst from HCl to p-TsOH, H₂SO₄, or a Lewis acid like ZnCl₂ to remove the source of nucleophilic chloride.[10]
-
Optimize Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start with conditions reported for similar substrates (e.g., 80 °C) and monitor by TLC.[7] Higher temperatures can favor side reactions.
-
Purification: If isomer formation is unavoidable, careful column chromatography will be necessary. Test a range of solvent systems (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol) to achieve baseline separation.[11]
-
Q3: My reaction stalls and never reaches full conversion, even after prolonged heating. What can I do?
A3: Incomplete conversion suggests that the activation energy for the rate-limiting step (the[8][8]-sigmatropic rearrangement) is not being overcome, or that an equilibrium is being established that does not favor the product.[5]
-
Insufficiently Strong Catalyst: The combination of an electron-withdrawing group (Cl) on the ring and potentially sterically demanding carbonyl partners can make the cyclization sluggish.
-
Reversibility/Decomposition: The intermediate hydrazone may be unstable under the reaction conditions, reverting to the starting materials or decomposing.[7]
-
Actionable Advice: Consider a one-pot procedure where the hydrazone is formed and immediately cyclized without isolation.[5] This maintains a low concentration of the potentially unstable intermediate. Additionally, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative decomposition.[5]
-
Part 3: Frequently Asked Questions (FAQs)
-
What is the impact of the substituents on the reaction? The C4-methoxy group is a strong electron-donating group that activates the ring, which should facilitate the electrophilic cyclization step. However, strongly electron-donating groups can also destabilize the N-N bond in a key intermediate, promoting cleavage and reaction failure in some cases.[12][13] The C7-chloro group is deactivating and will electronically disfavor cyclization at the C6 position, but this effect is generally overcome by the more powerful methoxy group at C4.
-
Are there higher-yielding modern alternatives to the Fischer synthesis? Yes, modern palladium-catalyzed methods have emerged as powerful tools for indole synthesis.[14][15] Routes like the Larock indole synthesis or other C-H activation strategies can offer milder conditions and sometimes better regiocontrol.[15][16] However, these often require more complex and expensive starting materials and catalysts. For process scale-up, optimizing the classical Fischer synthesis often remains more cost-effective.
-
What are the best practices for purifying the final product? this compound is a solid with moderate polarity.
-
Work-up: After the reaction, carefully neutralize the acid catalyst. Extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash with water and brine, then dry over sodium or magnesium sulfate.
-
Chromatography: Flash column chromatography on silica gel is the most common method. A gradient elution starting from a non-polar system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing polarity is recommended to separate the desired product from non-polar impurities and more polar baseline material.
-
Recrystallization: Once a reasonably pure solid is obtained from chromatography, recrystallization from a suitable solvent system (e.g., Ethanol/Water, Toluene/Hexane) can provide highly pure material.
-
Part 4: Reference Experimental Protocol
This protocol is a generalized starting point for the Fischer indole synthesis of this compound using PPA. Note: All operations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol: Fischer Indole Synthesis using Polyphosphoric Acid (PPA)
-
Hydrazone Formation (Optional, Recommended for Troubleshooting):
-
In a round-bottom flask, dissolve (3-chloro-6-methoxyphenyl)hydrazine (1.0 eq) in ethanol.
-
Add the desired carbonyl partner (e.g., pyruvic acid or an equivalent aldehyde/ketone, 1.05 eq).
-
Add a catalytic amount of acetic acid (2-3 drops).
-
Stir the mixture at 60-80 °C for 1-2 hours, monitoring by TLC.
-
Cool the mixture to precipitate the hydrazone, filter, and wash with cold ethanol. Dry under vacuum.
-
-
Indolization/Cyclization:
-
Place polyphosphoric acid (PPA, ~10 times the weight of the hydrazone) in a round-bottom flask equipped with a mechanical stirrer and a temperature probe.
-
Heat the PPA to 80-90 °C with stirring to ensure it is fluid.
-
Slowly add the pre-formed hydrazone (or the starting hydrazine and carbonyl compound directly) in portions to the hot PPA. The addition can be exothermic. Maintain the internal temperature below 100 °C.
-
After the addition is complete, continue stirring the mixture at 90-100 °C for 1-3 hours. Monitor the reaction's progress by quenching a small aliquot in water, extracting with ethyl acetate, and analyzing by TLC.
-
Once the starting material is consumed, cool the reaction mixture to approximately 60 °C.
-
-
Work-up and Purification:
-
Carefully pour the warm, viscous reaction mixture onto crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product. Caution: This is a highly exothermic process.
-
Neutralize the acidic aqueous slurry by the slow addition of a saturated base solution (e.g., sodium hydroxide or sodium carbonate) until the pH is ~7-8.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Combine the pure fractions and remove the solvent to yield this compound. Confirm identity and purity using ¹H NMR, ¹³C NMR, and LC-MS.
-
References
-
Cacchi, S., & Fabrizi, G. (2011). Synthesis and Functionalization of Indoles Through Palladium-Catalyzed Reactions. Chemical Reviews, 111(5), PR215-PR283. [Link]
-
Williams, D. L. H. (2018). The Chemistry of Transition Metal Carbene Complexes. Wiley. [Link]
-
MDPI. (2018). Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. MDPI. [Link]
-
Taber, D. F., & Neubert, P. (2016). The Synthesis of 3-Substituted Indoles. Organic Reactions. [Link]
-
Merck Index. (n.d.). Bischler-Möhlau Indole Synthesis. Royal Society of Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. [Link]
-
ResearchGate. (2015). Optimization of reaction conditions on the reaction of indole and 2-benzylidenemalononitrile. [Link]
-
Wikipedia. (n.d.). Bischler–Möhlau indole synthesis. [Link]
-
ResearchGate. (n.d.). Bischler-Möhlau indole synthesis. [Link]
-
Vara, B. A., et al. (2016). Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. ACS Omega, 1(5), 875-882. [Link]
-
SciSpace. (n.d.). Bischler–Möhlau indole synthesis. [Link]
-
ResearchGate. (n.d.). Synthesis of indole at optimized reaction conditions. [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. [Link]
-
Kumar, I., et al. (2018). Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionalization. Synthesis, 50(13), 2655-2677. [Link]
-
Hughes, D. L. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society, 133(15), 5982-5985. [Link]
-
Reddit. (2021). Problems with Fischer indole synthesis. r/Chempros. [Link]
-
Gribble, G. W. (2000). Recent developments in Fischer indole synthesis. Journal of the Chemical Society, Perkin Transactions 1, 1045-1075. [Link]
-
Hughes, D. L., & Garg, N. K. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society, 133(15), 5982–5985. [Link]
-
ResearchGate. (n.d.). Fischer indole synthesis. [Link]
-
Chem-Station. (2014). Fischer Indole Synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. [Link]
-
Batcho, A. D., & Leimgruber, W. (1985). Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals followed by Reduction: 4-Benzyloxyindole. Organic Syntheses, 63, 214. [Link]
-
Ishikura, M., et al. (2012). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Journal of Pharmaceutical Society of Japan, 132(11), 1335-1343. [Link]
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- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
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- 10. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. thieme-connect.com [thieme-connect.com]
Technical Support Center: Troubleshooting Side Reactions in Substituted Indole Synthesis
Welcome to the Technical Support Center for indole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of substituted indoles. Drawing from established literature and field-proven insights, this document provides in-depth troubleshooting in a practical question-and-answer format.
Section 1: Fischer Indole Synthesis
The Fischer indole synthesis, discovered in 1883, is a robust and widely used method for preparing indoles from an arylhydrazine and a carbonyl compound under acidic conditions[1]. Despite its utility, the reaction is susceptible to several side reactions that can diminish yields and complicate purification.
Frequently Asked Questions (FAQs)
Question: My Fischer indole synthesis is failing or giving very low yields. The starting materials are consumed, but I'm isolating a complex mixture of products. What's going wrong?
Answer: This is a classic issue in Fischer indolization, often pointing towards a competing reaction pathway that dominates over the desired cyclization.
-
Plausible Cause 1: Competing N-N Bond Cleavage. The core of the Fischer synthesis is a thermally or acid-promoted[2][2]-sigmatropic rearrangement of an ene-hydrazine intermediate[3][4]. However, this intermediate can also undergo a competing heterolytic cleavage of the N-N bond. This cleavage is particularly favored when the substituents on the carbonyl starting material are strongly electron-donating, as they stabilize the resulting iminium cation, making this cleavage pathway kinetically more favorable than the desired rearrangement[3]. This leads to the formation of aniline and an imine-derived byproduct instead of the indole.
-
Plausible Cause 2: Substrate Decomposition. The acidic and often high-temperature conditions required can lead to the decomposition of sensitive starting materials or the product itself[5][6]. Phenylhydrazones derived from α,β-unsaturated ketones are generally not suitable for this reaction[4].
-
Troubleshooting & Solutions:
-
Catalyst Selection: The choice of acid catalyst is critical. While Brønsted acids (HCl, H₂SO₄) are common, Lewis acids (ZnCl₂, BF₃, AlCl₃) or polyphosphoric acid (PPA) can offer milder conditions and may disfavor the N-N cleavage pathway[1]. Experiment with a panel of acid catalysts to find the optimal one for your specific substrate.
-
Temperature Control: While the reaction often requires heat, excessive temperatures can promote decomposition and side reactions. Attempt the reaction at the lowest temperature that allows for a reasonable reaction rate. For some substrates, microwave-assisted synthesis can provide rapid heating and shorter reaction times, potentially minimizing byproduct formation[7].
-
Substrate Modification: If you suspect N-N bond cleavage due to an electron-donating group, consider modifying the substrate. For example, using a protecting group to temporarily mask the functionality can alter the electronic properties and favor the desired sigmatropic rearrangement.
-
Diagram 1: Competing Pathways in Fischer Indole Synthesis
Caption: Desired rearrangement vs. side reaction in Fischer synthesis.
Section 2: Palladium-Catalyzed Indole Syntheses
Palladium catalysis offers a versatile and modular approach to synthesizing complex indoles, often under milder conditions than classical methods[8]. However, these multi-step catalytic cycles present their own unique challenges, particularly concerning regioselectivity and catalyst stability.
Frequently Asked Questions (FAQs)
Question: I am performing a Larock indole synthesis with an unsymmetrical alkyne and getting a mixture of regioisomers. How can I control the regioselectivity?
Answer: Regioselectivity in the Larock heteroannulation is a well-documented challenge and is determined during the migratory insertion of the alkyne into the aryl-palladium bond[9].
-
Plausible Causes & Mechanistic Insight: The reaction involves the palladium-catalyzed coupling of an o-haloaniline with a disubstituted alkyne[9]. The regiochemical outcome depends on the electronic and steric properties of the alkyne substituents. Initially, it was thought that the smaller substituent on the alkyne would orient itself adjacent to the aryl group to minimize steric hindrance. However, extensive studies by Larock and others have shown that the larger, more sterically demanding group often ends up adjacent to the aryl moiety[9]. This is attributed to complex steric interactions in the transition state leading to the syn-insertion. In some cases, functional groups on the alkyne show poor directing effects, leading to low to moderate regioselectivity[10][11].
-
Troubleshooting & Solutions:
-
Ligand Modification: While the original Larock protocol is often ligandless, the addition of specific ligands can dramatically influence regioselectivity. For instance, the use of ferrocene-functionalized N-heterocyclic carbene (NHC)-palladium complexes has been shown to provide excellent yields and high regioselectivity[12].
-
Catalyst System: The choice of palladium source and additives is crucial. Some modern protocols use Pd/C as a recyclable catalyst or employ palladacycles as pre-catalysts, which can improve regioselectivity and catalyst longevity[13].
-
Substrate Control: If possible, modify the alkyne substrate. The use of silicon-tethered directing groups can provide excellent regiocontrol, allowing for the synthesis of a single isomer, which can then be further functionalized[13].
-
Solvent and Base Optimization: The reaction environment can influence the outcome. Screen different bases (e.g., K₂CO₃, Na₂CO₃, Et₃N) and solvents (e.g., DMF, Toluene, Dioxane) to optimize for the desired regioisomer.
-
Question: My Heck-type indole synthesis is plagued by the formation of dimers and oligomers. What causes this and how can I prevent it?
Answer: Dimerization is a common side reaction in palladium-catalyzed processes, including indole synthesis, where the starting materials or intermediates self-couple.
-
Plausible Causes:
-
Homocoupling of Anilines: In oxidative Heck reactions, direct C-H activation can lead to the oxidative homodimerization of the indole or aniline starting material, forming biindole or biphenyl-type byproducts[14].
-
Oligo-polymerization of Alkenes/Alkynes: In reductive cyclizations starting from materials like β-nitrostyrenes, the base required for the reaction can also catalyze the oligo-polymerization of the starting styrene derivative, competing with the desired cyclization[15].
-
Slow Intramolecular Cyclization: If the key intramolecular cyclization step (e.g., ipso-Heck cyclization) is slow, intermolecular side reactions can become more prominent[16].
-
-
Troubleshooting & Solutions:
-
Adjust Stoichiometry and Addition Rate: Using a slight excess of one reactant can sometimes suppress the self-coupling of the other. For intermolecular reactions, slow addition of one component via syringe pump can maintain its low concentration, favoring the desired cross-coupling over homocoupling.
-
Optimize Catalyst and Ligands: The ligand on the palladium center can influence the relative rates of the desired reaction versus side reactions. Bulky electron-rich phosphine ligands or specific N-heterocyclic carbenes (NHCs) can promote the desired reductive elimination or cyclization step, minimizing the lifetime of intermediates prone to dimerization.
-
Temperature and Concentration: Running the reaction at a lower temperature can sometimes disfavor side reactions with higher activation energies. High dilution conditions can favor intramolecular cyclization over intermolecular dimerization.
-
Table 1: Troubleshooting Guide for Palladium-Catalyzed Indole Synthesis
| Issue | Potential Cause | Recommended Solution |
| Poor Regioselectivity (e.g., Larock) | Steric/electronic effects of alkyne; inefficient catalyst turnover. | Screen different ligands (e.g., NHCs)[12]; use silicon-directing groups on the alkyne[13]; optimize base and solvent. |
| Dimerization/Polymerization (e.g., Heck) | Homocoupling of starting materials; slow intramolecular cyclization. | Use high dilution; employ slow addition of one reactant; screen ligands to accelerate the desired cyclization step. |
| Low Yield / Catalyst Deactivation | Catalyst oxidation (Pd(0) to Pd(II)); aggregation to Pd black. | Ensure strictly anaerobic conditions; add a phosphine ligand to stabilize the Pd(0) state; use a phase-transfer catalyst if applicable. |
| Incomplete Conversion | Deactivation of catalyst; poor solubility of reactants. | Add fresh catalyst portion-wise; screen different solvents or co-solvents to improve solubility. |
Section 3: Nenitzescu Indole Synthesis
The Nenitzescu synthesis provides a direct route to valuable 5-hydroxyindoles from benzoquinones and β-aminocrotonic esters[17]. The reaction is known for its operational simplicity but can be hampered by low yields and competing pathways.
Frequently Asked Questions (FAQs)
Question: My Nenitzescu synthesis yields are consistently low (<30%), and I'm isolating a significant amount of a non-indole byproduct. What is happening?
Answer: Low yields in the Nenitzescu reaction are a frequent challenge, often arising from two main competitive processes: polymerization and the formation of benzofuran derivatives[2][18].
-
Plausible Cause 1: Polymerization of Benzoquinone. The benzoquinone starting material is highly reactive and prone to oxidation and subsequent polymerization under the reaction conditions, which effectively removes it from the productive reaction cycle[2].
-
Plausible Cause 2: Formation of 5-Hydroxybenzofurans. The Nenitzescu reaction is chemodivergent. Depending on the substrates and reaction conditions, the reaction can produce 5-hydroxybenzofurans as a major side product alongside, or even in place of, the desired 5-hydroxyindole[18]. The mechanism involves a key intermediate that can cyclize through either the nitrogen or the oxygen of the enamine system.
-
Troubleshooting & Solutions:
-
Use Fresh, High-Quality Reagents: Ensure the benzoquinone is pure and fresh to minimize polymerization.
-
Solvent Choice: The reaction performs best in highly polar solvents. Halogenated solvents like 1,2-dichloroethane or nitromethane are often used, but greener alternatives like cyclopentyl methyl ether have also been shown to be effective[17][19].
-
Lewis Acid Catalysis: The addition of a Lewis acid catalyst (e.g., ZnBr₂, ZnCl₂, Mg salts) can significantly promote the formation of the 5-hydroxyindole over the benzofuran side product[18][19]. The choice of catalyst and its counterion can even affect the regioselectivity of the reaction[18].
-
Temperature Control: Maintain the reaction temperature below 30°C, often using an ice bath during the initial addition, to control the exothermic reaction and suppress polymerization[2].
-
Diagram 2: Troubleshooting Workflow for Low Yield in Nenitzescu Synthesis
Caption: A flowchart for troubleshooting low yields in Nenitzescu synthesis.
Section 4: Other Classical Indole Syntheses
Bischler-Möhlau Synthesis
Question: The Bischler-Möhlau synthesis of my 2-aryl-indole requires harsh conditions and gives poor, unpredictable yields. Are there ways to improve this?
Answer: Yes, the classical Bischler-Möhlau reaction, which forms a 2-aryl-indole from an α-bromo-acetophenone and excess aniline, is notorious for requiring brutal thermal conditions, leading to poor yields and unpredictable regioselectivity[20][21].
-
Plausible Causes: The mechanism is surprisingly complex, involving multiple aniline additions and an electrophilic cyclization[22][23]. The high temperatures needed for the cyclization and aromatization steps often lead to thermal decomposition and the formation of numerous side products. The reaction is heavily substrate-dependent[22].
-
Troubleshooting & Modern Alternatives:
-
Milder Catalysts: The use of lithium bromide as a catalyst has been shown to enable the reaction under milder conditions[20][24].
-
Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields by providing efficient and uniform heating, minimizing the thermal decomposition associated with prolonged heating[20][24].
-
Madelung Synthesis
Question: My Madelung synthesis requires extremely high temperatures and a very strong base, which is not compatible with the functional groups on my substrate. What can I do?
Answer: The traditional Madelung synthesis, the intramolecular cyclization of an N-phenylamide using a strong base, requires very high temperatures (200-400°C) and bases like sodium ethoxide or sodamide[25][26]. These conditions severely limit its scope.
-
Plausible Causes: The reaction relies on the deprotonation of a benzylic C-H bond ortho to the amide, which is not very acidic. This requires a very strong base and high thermal energy to facilitate the subsequent intramolecular cyclization onto the amide carbonyl[25][27][28].
-
Troubleshooting & Modern Alternatives:
-
Directed ortho-Metalation: A modern variant involves the use of alkyllithium bases (like n-BuLi or LDA) at much lower temperatures. These bases can deprotonate the N-H and the ortho-benzylic positions, allowing for cyclization under milder conditions, thus preserving sensitive functional groups[26].
-
Activating Groups: Introducing an electron-withdrawing group to the benzylic position can increase the acidity of the C-H bond, allowing the cyclization to proceed under significantly milder conditions[29].
-
Smith-Madelung Modification: The Smith-modified Madelung synthesis uses organolithium reagents derived from 2-alkyl-N-trimethylsilyl anilines, which undergo intramolecular Peterson olefination to yield indoles, bypassing the need for extreme heat[25].
-
Reissert Synthesis
Question: During the reductive cyclization step of my Reissert synthesis, I am getting a mixture of products instead of the desired indole-2-carboxylic acid. What are the potential side reactions?
Answer: The Reissert synthesis involves the condensation of o-nitrotoluene with diethyl oxalate, followed by a reductive cyclization of the resulting ethyl o-nitrophenylpyruvate[26][30]. The reduction step is critical and can be prone to side reactions.
-
Plausible Causes:
-
Incomplete Reduction or Over-reduction: The choice of reducing agent is key. Agents like zinc in acetic acid, iron in acetic acid, or sodium dithionite are commonly used[31][32]. If the reduction is incomplete, the cyclization will not proceed. Conversely, overly harsh conditions can lead to the formation of complex, unidentifiable byproducts[31].
-
Formation of Quinolones: Under certain reduction conditions, particularly with PtO₂ in ethanol, the reaction can be diverted to form quinolones instead of indoles[33].
-
-
Troubleshooting & Solutions:
-
Screen Reducing Agents: Systematically screen different reduction conditions. Start with milder systems like zinc dust in acetic acid or sodium dithionite before moving to more reactive ones[31][32].
-
Control pH and Temperature: The pH and temperature of the reduction can influence the product distribution. Ensure conditions are optimized as per established protocols for your specific substrate class.
-
Purify the Intermediate: While often performed as a one-pot reaction, isolating and purifying the ethyl o-nitrophenylpyruvate intermediate before the reductive cyclization can sometimes lead to a cleaner reaction and higher yields of the final indole.
-
Section 5: General Issues & Best Practices
Question: I am observing poly-alkylation on my indole core (both N- and C-alkylation). How can I achieve selective N-alkylation?
Answer: Indole has two nucleophilic sites: the N1 nitrogen and the C3 carbon. While N-alkylation is often thermodynamically favored, C3-alkylation can be a significant competing pathway, especially under certain conditions[7].
-
Plausible Causes: The indole anion is an ambident nucleophile. The site of alkylation (N1 vs. C3) is highly dependent on the base, solvent, counter-ion, and the alkylating agent. Protic solvents and certain counter-ions can favor C3 alkylation, while polar aprotic solvents like DMF or THF with bases like NaH typically favor N-alkylation[7][34].
-
Troubleshooting & Solutions:
-
Base and Solvent System: For selective N-alkylation, the classic condition is using sodium hydride (NaH) in an anhydrous polar aprotic solvent like DMF or THF[7]. This generates the sodium salt of the indole, which preferentially reacts at the nitrogen.
-
Phase-Transfer Catalysis: Using a phase-transfer catalyst in a biphasic system (e.g., NaOH/toluene/TBAB) can also provide high selectivity for N-alkylation under milder conditions.
-
Protecting Groups: If C3-alkylation remains a problem, consider temporarily protecting the C3 position with a removable group.
-
Question: My yields are inconsistent, especially in palladium-catalyzed or organometallic-based syntheses. Could this be related to my experimental setup?
Answer: Absolutely. Many modern indole syntheses rely on catalysts and reagents that are highly sensitive to air and moisture[35].
-
Plausible Causes:
-
Catalyst Oxidation: Pd(0) catalysts, which are active in many cross-coupling reactions, can be oxidized by air to inactive Pd(II) species.
-
Reagent Decomposition: Organometallic reagents, such as Grignards or organolithiums used in Madelung modifications or three-component Fischer syntheses[36], are rapidly quenched by water or oxygen. Strong bases like NaH or LDA are also moisture-sensitive.
-
-
Best Practices & Solutions:
-
Use Anhydrous Solvents and Reagents: Ensure all solvents are properly dried and distilled before use. Use freshly opened or properly stored anhydrous reagents.
-
Maintain an Inert Atmosphere: Conduct reactions under an inert atmosphere of nitrogen or argon using standard Schlenk line or glovebox techniques. This involves degassing solvents and using gas-tight syringes and cannulas for transfers[35].
-
Proper Reagent Handling: Handle pyrophoric or highly reactive reagents with extreme care, following established safety protocols for their storage and transfer[35]. Inconsistent results can often be traced back to minor variations in the handling of these sensitive materials.
-
References
- Regioselectivity of Larock indole synthesis using functionalized alkynes. Biosci Biotechnol Biochem.
- Common side reactions in Fischer indole synthesis and how to avoid them. Benchchem.
- Technical Support Center: Troubleshooting the Nenitzescu Indole Synthesis of Mecarbin
- Larock indole synthesis. Wikipedia.
- The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes. RSC Advances.
- Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C-H activation. Beilstein Journal of Organic Chemistry.
- Why Do Some Fischer Indoliz
- Friedel-Crafts Alkylation of Indoles with Trichloroacetimid
- Preparation of 3-substituted-2-pyridin-2-ylindoles: regioselectivity of Larock's indole annulation with 2-alkynylpyridines.
- Madelung synthesis. Wikipedia.
- Synthesis of Indoles by Palladium-Catalyzed Reductive Cyclization of β-Nitrostyrenes with Phenyl Formate as a CO Surrog
- Fischer Indole Synthesis. Alfa Chemistry.
- Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based C
- Reissert indole synthesis. Wikipedia.
- Fischer indole synthesis. Wikipedia.
- Exploration of the Divergent Outcomes for the Nenitzescu Reaction of Piperazinone Enaminoesters. MDPI.
- Madelung Indole Synthesis.
- Reissert Indole Synthesis.
- Indole synthesis mechanism help. Reddit.
- The role of a Lewis acid in the Nenitzescu indole synthesis.
- Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. Chemical Science.
- Nenitzescu indole synthesis. Wikipedia.
- One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Publishing.
- Methods of indole synthesis Part I, Reissert, Batcho-Leimgruber, Madelung indole synthesis,. YouTube.
- Madelung synthesis of indole. Química Organica.org.
- Synthesis and Chemistry of Indole. SlideShare.
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- Indoles Indoles are very commonly encountered in nature and many, many individual examples which have biological implc
- Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed Ortho-Amination/Ipso-Heck Cycliz
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- Oxidative dimerization of N-protected and free indole derivatives toward 3,3′-biindoles via Pd-catalyzed direct C–H transformations.
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Overcoming solubility issues of 7-chloro-4-methoxy-1H-indole in aqueous media
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Welcome to the technical support center for 7-chloro-4-methoxy-1H-indole. This resource is designed for researchers, scientists, and drug development professionals to address the significant challenge of this compound's low aqueous solubility. This guide provides a series of troubleshooting steps and in-depth protocols to help you achieve consistent and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that contribute to its poor water solubility?
A1: While extensive public data for this specific molecule is limited, we can infer its properties from its structure—a substituted indole. The core indole structure is aromatic and relatively nonpolar.[1] Key contributing factors to its expected poor aqueous solubility include:
-
High Lipophilicity: The presence of a chloro- group and a benzene ring contributes to a high octanol-water partition coefficient (LogP), making it prefer nonpolar (lipid-like) environments over aqueous ones. For comparison, the related 7-chloro-1H-indole has a calculated XLogP3 of 3.4, indicating significant lipophilicity.[2]
-
Weakly Acidic N-H Proton: The indole N-H proton is very weakly acidic, with a pKa in the range of 16-17 in water (and higher in organic solvents like DMSO).[1][3] This means it remains in its neutral, less soluble form across the entire physiological pH range.
-
Crystalline Solid Form: The compound is a solid at room temperature, and energy is required to break its crystal lattice structure before it can dissolve, further limiting its aqueous solubility.
Q2: I dissolved my this compound in DMSO to make a stock solution, but it precipitates immediately when I add it to my aqueous buffer or cell culture media. Why is this happening and how can I prevent it?
A2: This is a classic issue known as "fall-out" or "crashing out" and occurs because you are rapidly changing the solvent environment from a highly favorable organic one (DMSO) to an unfavorable aqueous one. DMSO is a powerful aprotic solvent that can solubilize the compound at high concentrations.[4] However, when this stock is diluted into an aqueous medium, the DMSO concentration plummets, the polarity of the solvent system dramatically increases, and the aqueous medium can no longer keep the compound in solution.
Immediate Mitigation Strategies:
-
Lower the Stock Concentration: Prepare a less concentrated stock solution in DMSO. This reduces the degree of supersaturation upon dilution.
-
Modify the Dilution Method: Instead of adding the stock directly to the bulk aqueous phase, try adding the aqueous buffer to your DMSO stock dropwise while vortexing vigorously. This creates a more gradual transition in solvent polarity.
-
Pre-warm the Aqueous Medium: Slightly warming your buffer (e.g., to 37°C) can sometimes help, but be cautious as the effect may be temporary and the compound could precipitate upon cooling.
Q3: What are the generally accepted limits for DMSO concentration in cell-based assays?
A3: This is a critical consideration, as DMSO itself can have biological effects and induce cytotoxicity. While cell line dependent, a widely accepted best practice is to keep the final concentration of DMSO in your assay at or below 0.1% (v/v) .[5][6] Some robust cell lines may tolerate up to 0.5% or even 1% for short incubation periods, but this must be empirically determined.[4][7] Always include a "vehicle control" (media with the same final DMSO concentration as your test samples but without the compound) to account for any solvent-induced effects.[5][7]
In-Depth Troubleshooting & Solubilization Guides
If the initial troubleshooting steps are insufficient, a more systematic formulation approach is required. The following guides provide detailed protocols for advanced solubilization techniques.
Decision-Making Workflow for Solubility Enhancement
Before diving into specific techniques, use this workflow to guide your strategy selection.
Guide 1: Co-Solvent Systems to Reduce reliance on DMSO
Q: How can I formulate the compound if I need a final solvent concentration that is too high with DMSO alone?
A: A co-solvent system, which uses a mixture of water-miscible organic solvents, can enhance solubility by reducing the overall polarity of the aqueous vehicle.[8][9][10][11] This approach allows you to keep the concentration of any single solvent, like DMSO, below its toxic threshold.
Principle of Causality: Co-solvents work by reducing the interfacial tension between the hydrophobic solute (your indole compound) and the aqueous solvent system.[12] By creating a solvent environment with a polarity intermediate between water and the pure organic solvent, you increase the capacity of the system to dissolve nonpolar molecules.[11]
Recommended Co-Solvents for Pre-clinical Formulations:
-
Polyethylene Glycol 400 (PEG 400)
-
Propylene Glycol (PG)
-
Ethanol
-
Glycerol[10]
Experimental Protocol: Co-Solvent Screening
-
Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 50 mM).
-
Prepare Co-Solvent Blends: In separate tubes, prepare a range of co-solvent blends. For example, create a 50% PEG 400 / 50% Water (v/v) blend and a 30% PG / 70% Water (v/v) blend.
-
Perform Solubility Test: Add a small aliquot of your DMSO stock solution to each co-solvent blend to achieve your target final concentration.
-
Observe and Quantify:
-
Visual Check: Observe for any precipitation or cloudiness immediately and after a set time (e.g., 1 hour, 4 hours) at room temperature.
-
Kinetic Solubility Assay: For a more quantitative measure, prepare serial dilutions of the compound in the co-solvent system, incubate, and then measure the concentration of the dissolved compound in the supernatant after centrifugation using HPLC-UV.
-
Data Summary Table (Example)
| Formulation Vehicle | Target Concentration | Visual Observation (1 hr) |
| 100% PBS (pH 7.4) with 0.1% DMSO | 100 µM | Heavy Precipitation |
| 30% PEG 400 / 70% PBS (pH 7.4) with 0.1% DMSO | 100 µM | Clear Solution |
| 10% Ethanol / 90% PBS (pH 7.4) with 0.1% DMSO | 100 µM | Slight Haze |
| 40% PG / 60% PBS (pH 7.4) with 0.1% DMSO | 100 µM | Clear Solution |
Guide 2: pH Modification (Limited Applicability)
Q: Can I adjust the pH of my buffer to increase the solubility of this compound?
A: The solubility of ionizable compounds can be dramatically increased by adjusting the pH to a point where the molecule is predominantly in its charged, more water-soluble form.[13][14][15][16][17]
Principle of Causality: According to Le Châtelier's principle, if a compound has an acidic or basic functional group, changing the H+ concentration (pH) will shift the equilibrium toward the ionized species, which is typically more soluble in water.[13]
Applicability to this compound: This strategy has very limited applicability for this specific compound. The only significantly ionizable proton is on the indole nitrogen. The pKa of this N-H proton is extremely high (~17), meaning you would need a very strong base (e.g., pH > 18) to deprotonate it.[1] Such extreme pH values are incompatible with virtually all biological experiments. The methoxy and chloro- groups do not have readily ionizable protons in a biologically relevant pH range. Therefore, pH modification is not a recommended primary strategy for this molecule.
Guide 3: Utilizing Solubilizing Excipients
Q: My experimental conditions do not allow for co-solvents or pH changes. What other options do I have?
A: Pharmaceutical excipients such as surfactants and cyclodextrins are powerful tools for solubilizing highly lipophilic compounds.[18][19] These should be selected carefully to ensure compatibility with your experimental system.[20][21][22]
Option A: Surfactants (Micellar Solubilization)
Principle of Causality: Surfactants are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into micelles.[18] These micelles have a hydrophobic core and a hydrophilic shell. Your poorly soluble indole compound can partition into the hydrophobic core, while the hydrophilic shell keeps the entire micelle structure soluble in the aqueous medium.[18]
Recommended Surfactants:
-
Tween® 80 (Polysorbate 80)
-
Cremophor® EL
-
Solutol® HS-15[19]
Experimental Protocol: Surfactant Screening
-
Prepare Surfactant Solutions: Create a series of aqueous solutions containing different surfactants at concentrations above their CMC (e.g., 1%, 2%, 5% w/v).
-
Prepare Compound Stock: Make a concentrated stock of your compound in a suitable organic solvent like ethanol or DMSO.
-
Spiking Method: Add a small aliquot of the compound stock to the surfactant solutions while vortexing.
-
Equilibration: Allow the solutions to equilibrate (e.g., overnight on a shaker at a controlled temperature).
-
Analysis: Centrifuge the samples to pellet any undissolved compound. Analyze the supernatant via HPLC-UV to determine the dissolved concentration.
Option B: Cyclodextrins (Inclusion Complexation)
Principle of Causality: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic interior and a hydrophilic exterior.[23][24] The nonpolar indole portion of your molecule can fit inside the hydrophobic cavity, forming a water-soluble "inclusion complex".[25][26][27] This effectively shields the hydrophobic part of the drug from the aqueous environment, significantly increasing its apparent solubility.[24]
Recommended Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Randomly methylated-β-cyclodextrin (RAMEB)[23]
Experimental Protocol: Phase Solubility Study
-
Prepare Cyclodextrin Solutions: Make a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0, 1, 2, 5, 10% w/v HP-β-CD in water or buffer).
-
Add Excess Compound: Add an excess amount of solid this compound to each solution, ensuring undissolved solid remains at the bottom.
-
Equilibrate: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for 24-72 hours to reach equilibrium.
-
Sample and Analyze: After equilibration, withdraw an aliquot from each vial, filter it through a 0.22 µm syringe filter (ensure the filter material is compatible and does not bind the compound), and determine the concentration of the dissolved compound by a validated analytical method like HPLC-UV.
-
Plot and Interpret: Plot the solubility of the compound (Y-axis) against the cyclodextrin concentration (X-axis). A linear increase in solubility is indicative of the formation of a soluble 1:1 complex.
By following these structured guides, researchers can systematically overcome the solubility challenges associated with this compound, leading to more accurate and reproducible data in downstream applications.
References
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Surfactant–Particle Engineering Hybrids: Emerging Strategies for Enhancing Solubility and Oral Bioavailability of Poorly Water-Soluble Drugs. MDPI. [Link]
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Solubilization techniques used for poorly water-soluble drugs. PubMed Central. [Link]
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What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? ResearchGate. [Link]
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From what concentration of DMSO is harmful to cell in vivo and vitro? ResearchGate. [Link]
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STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research. [Link]
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Improving solubility of poorly water-soluble drugs by protein-based strategy: A review. ScienceDirect. [Link]
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Co-solvency: Significance and symbolism. Wisdomlib. [Link]
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Co-solvents.pptx. SlideShare. [Link]
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Cosolvent. Wikipedia. [Link]
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How to Select Excipients in Drug Formulation? Labinsights. [Link]
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What the concentration of DMSO you use in cell culture assays? ResearchGate. [Link]
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Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd. [Link]
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CD Formulation: How to Select Pharmaceutical Excipients. Clinical Research News. [Link]
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The study of the influence of dmso on human fibroblasts proliferation in-vitro. Jagiellonian Center of Innovation. [Link]
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Cosolvent – Knowledge and References. Taylor & Francis. [Link]
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Indole. PubChem. [Link]
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Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Scientific Electronic Library Online. [Link]
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Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin. PubMed Central. [Link]
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Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]
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Enhancing Drug Solubility: The Role of Cyclodextrin Derivatives. Xinghui. [Link]
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GUIDELINE ON EXCIPIENTS IN THE DOSSIER FOR APPLICATION FOR MARKETING AUTHORISATION. European Medicines Agency. [Link]
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cyclodextrin in novel formulations and solubility enhancement techniques: a review. ResearchGate. [Link]
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Adjusting the Structure of β-Cyclodextrin to Improve Complexation of Anthraquinone-Derived Drugs. PubMed Central. [Link]
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Guidance for Industry Nonclinical Studies for the Safety Evaluation of Pharmaceutical Excipients. U.S. Food and Drug Administration. [Link]
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Best Practices in Dealing with Novel Excipients. Biopharma Excellence. [Link]
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1H NMR spectra showing NH of indole moiety and aromatic protons of 1 in... ResearchGate. [Link]
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7-chloro-1H-indole. PubChem. [Link]
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pH and Solubility. Fiveable. [Link]
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A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. PubMed Central. [Link]
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16.4: The Effects of pH on Solubility. Chemistry LibreTexts. [Link]
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Indole. Wikipedia. [Link]
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An iterative synthesis of poly-substituted indole oligomers reveals a short effective conjugation length in eumelanin model compounds. National Institutes of Health. [Link]
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Therapeutic Potential and Predictive Pharmaceutical Modeling of Indole Kratom Alkaloids. MDPI. [Link]
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Calculations of the electronic structure of substituted indoles and prediction of their oxidation potentials. Royal Society of Chemistry. [Link]
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The Acidity of Weak NH Acids: Expanding the pKa Scale in Acetonitrile. ACS Publications. [Link]
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Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. [Link]
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Impact of pH on Solubility. YouTube. [Link]
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Bordwell pKa Table. University of Wisconsin-Madison. [Link]
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How does pH affect solubility? askIITians. [Link]
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pH and solubility. Khan Academy. [Link]
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Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu. [Link]
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7-CHLORO-6-METHOXY-1H-INDOLE. Matrix Fine Chemicals. [Link]
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3-Substituted indole: A review. International Journal of Chemical Studies. [Link]
-
Biomedical Importance of Indoles. PubMed Central. [Link]
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Preventing degradation of 7-chloro-4-methoxy-1H-indole during storage
Welcome to the dedicated technical support guide for 7-chloro-4-methoxy-1H-indole. This resource is designed for researchers, medicinal chemists, and process development scientists to ensure the long-term stability and integrity of this valuable synthetic intermediate. As an electron-rich heterocyclic compound, this compound requires specific handling and storage protocols to prevent degradation, which can compromise experimental outcomes and lead to impurities in your synthetic pathways.
This guide provides a framework for understanding the compound's stability profile, troubleshooting common issues, and implementing best practices for storage and handling.
Frequently Asked Questions (FAQs)
Q1: What are the typical physical properties of high-purity this compound?
High-purity this compound is typically a solid, appearing as a white, off-white, or light-yellow crystalline powder.[1][2] Significant deviation from this appearance, such as the development of dark yellow, brown, or pink hues, is often the first visual indicator of degradation.
Q2: Why is this specific indole derivative susceptible to degradation?
The indole ring is an electron-rich aromatic system, making it inherently susceptible to oxidation.[3] The pyrrole portion of the fused ring system is particularly reactive. Several factors can accelerate the degradation of this compound:
-
Oxidation: Atmospheric oxygen can react with the indole nucleus, especially at the C2 and C3 positions, leading to the formation of oxindoles, isatins, and other oxidized species.[4][5][6] This is often the primary cause of discoloration.
-
Photodegradation: Indoles can absorb UV and visible light, which provides the energy to initiate decomposition reactions.[7][8][9]
-
Acid/Base Instability: The indole ring can be protonated by strong acids, typically at the C3 position, which can lead to dimerization, polymerization, or other unwanted side reactions.[3][10][11] While the N-H proton is weakly acidic (pKa ≈ 17), strong bases can deprotonate it, and the resulting anion may have different stability characteristics.[12]
-
Thermal Stress: Elevated temperatures accelerate the rate of all degradation pathways.[13][14]
Q3: What are the most critical parameters for ensuring the long-term stability of this compound?
To maximize shelf-life and maintain purity, strict control over the storage environment is essential. The four most critical factors are Temperature, Light, Atmosphere, and pH.
Recommended Storage Conditions & Stability Profile
For optimal stability, a multi-faceted approach to storage is required. The following table summarizes the key environmental factors and our recommended protocols.
| Parameter | Risk Factor | Recommended Protocol | Scientific Rationale |
| Temperature | High temperatures accelerate oxidation and other decomposition reactions.[13][14] | Long-term (> 1 month): ≤ -20°CShort-term (< 1 month): 2-8°C[1] | Reduces the kinetic rate of chemical degradation, significantly slowing down decomposition processes. |
| Light | UV and visible light exposure can induce photodegradation, leading to the formation of colored impurities.[7][8] | Store in amber glass vials or wrap clear vials completely in aluminum foil.[15] | Prevents light-induced electronic excitation of the indole ring, which is the initiating step in photodegradation pathways. |
| Atmosphere | Atmospheric oxygen is a key reactant in the oxidative degradation of the electron-rich indole ring.[3][16] | Store under an inert atmosphere (e.g., Argon or Nitrogen). Flush the container headspace with inert gas before sealing. | Replaces reactive oxygen with a non-reactive gas, effectively inhibiting oxidative degradation pathways that lead to discoloration and impurity formation. |
| Moisture | While not as critical as oxygen, moisture can facilitate certain hydrolytic or oxidative pathways. | Store in a desiccated environment. Ensure vials are tightly sealed. Using parafilm can provide an additional barrier. | Minimizes the presence of water, which can act as a reactant or a catalyst in certain degradation mechanisms. |
| pH | Contact with strong acids or bases can catalyze decomposition.[3][10] | Store the solid compound in a neutral state. Avoid storing solutions in strongly acidic or basic media. | The indole C3 position is susceptible to protonation in strong acid, leading to potential side reactions.[10][11] Strong bases can deprotonate the N-H group, altering reactivity. |
Troubleshooting Guide
This section addresses specific issues you may encounter, providing likely causes and actionable solutions.
Issue 1: My solid this compound has turned yellow/brown during storage.
-
Primary Suspected Cause: Oxidation. This is the most common degradation pathway for indoles and results in the formation of highly conjugated, colored impurities. The compound has likely been exposed to atmospheric oxygen over time.
-
Troubleshooting & Resolution Workflow:
-
Purity Assessment: Do not assume the material is unusable. First, quantify the level of degradation. Prepare a solution and analyze it by HPLC-UV, LC-MS, or ¹H NMR. Compare the results to a reference standard or the certificate of analysis.
-
Decision Point:
-
If purity remains high (>98%) and the intended application is not highly sensitive (e.g., early-stage screening), the material may be used with caution.
-
If purity has dropped significantly or the application is critical (e.g., synthesis of a final compound, quantitative assays), purification is required.
-
-
Recommended Action (Purification): The material can often be repurified.
-
Recrystallization: Attempt recrystallization from a suitable solvent system (e.g., ethanol/water, toluene, or ethyl acetate/hexanes).
-
Column Chromatography: If recrystallization is ineffective, purify via flash column chromatography on silica gel.
-
-
Preventative Measures: After purification, or upon receiving a new batch, immediately implement the Recommended Storage Protocol (see below) to prevent recurrence.
-
Issue 2: I am observing new, unexpected peaks in my HPLC/LC-MS analysis.
-
Primary Suspected Cause: Chemical degradation. These peaks represent decomposition products. Common indole degradants include products of oxidation (e.g., an increase of +16 or +32 Da in mass spectrometry) or dimerization.[4][5]
-
Troubleshooting & Resolution Workflow:
-
Investigate the Solvent: First, ensure the degradation is not an artifact of your analytical method. Some substituted indoles are unstable in mobile phases containing a high concentration of strong acid (e.g., trifluoroacetic acid, TFA).[3] To test this, prepare a sample in your mobile phase and inject it at several time points (e.g., t=0, t=1h, t=4h). If the impurity peaks grow over time, the analytical method is causing the degradation.
-
Analyze Degradants: If using LC-MS, analyze the m/z of the impurity peaks. This can provide valuable clues about the degradation pathway (e.g., oxidation, hydrolysis of the methoxy group).
-
Review Handling: Was the sample left on a benchtop, exposed to light, or heated for an extended period during sample preparation?
-
Recommended Action: The bulk material is compromised and must be purified before use. Refer to the purification methods described in Issue 1 . For analysis, if the mobile phase is the culprit, switch to a method using a weaker acid (e.g., formic acid) or a neutral pH buffered system.
-
Issue 3: My reaction involving this compound is giving low yields or failing.
-
Primary Suspected Cause: Reduced purity of the starting material. If the compound has degraded, its effective concentration is lower than calculated, and the impurities themselves may interfere with or inhibit the desired reaction.
-
Troubleshooting & Resolution Workflow:
-
Confirm Starting Material Integrity: Before troubleshooting the reaction chemistry, perform a definitive purity check on the this compound being used. An NMR spectrum is often the most straightforward way to confirm structural integrity and purity.
-
Isolate the Variable: If possible, perform a control reaction using a fresh, unopened bottle of the compound. If this reaction proceeds as expected, it confirms that the degradation of your stored material is the root cause.
-
Recommended Action: Purify the degraded stock material or procure a new batch. Do not attempt to "push" the reaction by adding excess degraded starting material, as this will introduce more impurities and complicate downstream purification.
-
Visualized Workflows and Pathways
Troubleshooting Logic
The following diagram outlines the logical workflow for addressing suspected degradation.
Caption: Troubleshooting workflow for degraded this compound.
Primary Degradation Pathway: Oxidation
Oxidation is a primary concern. The diagram below illustrates a plausible oxidative degradation pathway at the C3 position, a common reaction for electron-rich indoles.
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Technical Support Center: Troubleshooting Unexpected NMR Shifts in 7-chloro-4-methoxy-1H-indole
Welcome to the technical support center for troubleshooting NMR spectra of 7-chloro-4-methoxy-1H-indole. This guide is designed for researchers, scientists, and drug development professionals who may encounter unexpected chemical shifts during their analysis. The following question-and-answer format addresses common issues, providing in-depth explanations and actionable protocols to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: My ¹H NMR spectrum of this compound shows unexpected peak positions compared to predicted values. What are the primary causes?
A1: Discrepancies between observed and predicted ¹H NMR chemical shifts for this compound can arise from several factors, ranging from sample preparation to complex molecular interactions. Here are the most common culprits:
-
Solvent Effects: The chemical shifts of indole protons, particularly the N-H proton, are highly sensitive to the solvent used.[1][2][3] Hydrogen bonding between the N-H proton and solvent molecules can cause significant downfield shifts. Aromatic solvents like benzene-d6 can induce notable changes in the shifts of other ring protons due to anisotropic effects.[4][5] If your spectrum is crowded, switching to a different deuterated solvent can often resolve overlapping peaks.[4][6]
-
Concentration Dependence: At higher concentrations, intermolecular interactions, such as hydrogen bonding and π-stacking between indole rings, can become more pronounced, leading to concentration-dependent chemical shifts.[4]
-
Presence of Impurities: Residual solvents from synthesis or purification (e.g., ethyl acetate, dichloromethane) are common impurities that can complicate your spectrum.[4][7] Additionally, byproducts from the indole synthesis, such as starting materials or isomers, may be present.[8]
-
pH and Temperature Variations: The pH of the sample solution can affect the protonation state of the indole, leading to significant changes in chemical shifts. Temperature can also influence conformational equilibria and the rates of chemical exchange processes, which can affect peak positions and shapes.[5]
Q2: The N-H proton signal in my spectrum is either very broad or not visible. How can I confirm its presence and position?
A2: The N-H proton of an indole can be challenging to observe due to several factors, including chemical exchange and quadrupolar coupling with the nitrogen atom. Here's a systematic approach to identify and confirm the N-H signal:
-
D₂O Exchange Experiment: A definitive method to identify an exchangeable proton like N-H is to perform a D₂O exchange.
-
Protocol: Acquire a standard ¹H NMR spectrum of your sample. Add a drop of deuterium oxide (D₂O) to the NMR tube, shake it vigorously for a few minutes, and re-acquire the spectrum.[4] The N-H proton will exchange with deuterium, causing its signal to disappear or significantly diminish in intensity.
-
-
Solvent Titration: Changing the solvent can help to sharpen the N-H peak. For instance, running the spectrum in a hydrogen-bond-accepting solvent like DMSO-d₆ often results in a sharper N-H signal compared to CDCl₃.
-
Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help to distinguish between exchange broadening and other phenomena.[4] Lowering the temperature can sometimes slow down the exchange rate, resulting in a sharper N-H peak.
Q3: The aromatic region of my ¹H NMR spectrum is complex and difficult to assign. What strategies can I use for unambiguous assignment?
A3: The substituted benzene and pyrrole rings of this compound create a complex aromatic region. Two-dimensional (2D) NMR experiments are essential for definitive assignments.[9][10]
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds).[9] It is invaluable for tracing the connectivity of protons on the benzene ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbon atoms.[9] This allows you to leverage the wider chemical shift dispersion of ¹³C NMR to resolve overlapping proton signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds.[9] HMBC is crucial for identifying quaternary carbons and confirming the overall connectivity of the molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing through-space correlations. This can be particularly useful for confirming the relative positions of substituents.
Troubleshooting Guide: A Deeper Dive
Issue 1: Unexpected Upfield or Downfield Shifts in the Aromatic Region
Underlying Principles: The chemical shifts of the aromatic protons in this compound are governed by the interplay of several electronic effects:
-
Inductive Effects: The electronegative chlorine atom at the 7-position withdraws electron density through the sigma bonds, deshielding nearby protons and causing a downfield shift.
-
Resonance Effects: The methoxy group at the 4-position is an electron-donating group through resonance, increasing electron density at the ortho and para positions and causing an upfield shift for those protons.
-
Anisotropic Effects: The indole ring itself generates a ring current in the presence of the external magnetic field.[11] This effect deshields protons on the exterior of the ring and shields protons above or below the ring.[11][12]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected aromatic shifts.
Data Interpretation:
| Proton | Expected Chemical Shift Range (ppm) in CDCl₃ | Potential Causes for Deviation |
| H-2 | 7.2 - 7.4 | Solvent effects, intermolecular hydrogen bonding |
| H-3 | 6.5 - 6.7 | Solvent effects, electronic effects of substituents |
| H-5 | 6.8 - 7.0 | Strong resonance effect from the 4-methoxy group |
| H-6 | 7.0 - 7.2 | Combined inductive and resonance effects |
| N-H | 8.0 - 8.5 (broad) | Highly dependent on solvent and concentration |
Issue 2: ¹³C NMR Shifts for Methoxy and Chloro-Substituted Carbons are Off
Underlying Principles:
-
Methoxy Carbon: The carbon of the methoxy group typically appears around 55-60 ppm.[13] Its exact position can be influenced by the conformation of the methoxy group relative to the indole ring.[13]
-
Carbons Bonded to Chlorine: The carbon directly attached to the chlorine atom (C-7) will experience a downfield shift due to the electronegativity of chlorine. Other carbons in the ring will also be affected, though to a lesser extent.
Troubleshooting Protocol:
-
Confirm Purity: Ensure the sample is free from impurities that may have signals in the same region.
-
Run DEPT-135: A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons will be absent. This can help to confirm the assignment of the methoxy carbon.
-
Utilize 2D NMR: An HSQC spectrum will correlate the methoxy protons with the methoxy carbon, providing a definitive assignment.[9] An HMBC spectrum can show correlations from the methoxy protons to the C-4 carbon, further confirming the structure.[9]
Expected ¹³C Chemical Shift Ranges:
| Carbon | Expected Chemical Shift Range (ppm) in CDCl₃ |
| C-2 | 120 - 125 |
| C-3 | 100 - 105 |
| C-3a | 125 - 130 |
| C-4 | 150 - 155 |
| C-5 | 110 - 115 |
| C-6 | 120 - 125 |
| C-7 | 115 - 120 |
| C-7a | 130 - 135 |
| -OCH₃ | 55 - 60 |
References
-
University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. Available from: [Link]
-
NMR Facility, University of Georgia. Troubleshooting Acquisition Related Problems. Available from: [Link]
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SDSU NMR Facility, Department of Chemistry. Common Problems. Available from: [Link]
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PubMed. Structure determination of two new indole-diterpenoids from Penicillium sp. CM-7 by NMR spectroscopy. Available from: [Link]
- Pappalardo, L. et al. DETERMINATION OF α OR β SUBSTITUTION OF THE INDOLE NUCLEUS BY NUCLEAR MAGNETIC RESONANCE. Journal of Organic Chemistry.
- Ismael, S. et al. Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. Journal of Basrah Researches ((Sciences)).
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The Royal Society of Chemistry. Supporting information. Available from: [Link]
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ResearchGate. Electronic trends of indole substitution. Available from: [Link]
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Wiley-VCH. Supporting Information. Available from: [Link]
- Reinecke, M. G., Johnson, H. W., & Sebastian, J. F. (1969). Solvent and concentration dependence of the nuclear magnetic resonance spectra of indoles. Journal of the American Chemical Society, 91(14), 3817–3822.
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National Center for Biotechnology Information. Identification and synthesis of impurities formed during sertindole preparation. Available from: [Link]
- Silva, A. M. S. et al. Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry.
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Fiveable. Anisotropic Effect Definition. Available from: [Link]
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University of Regensburg. Chemical shifts. Available from: [Link]
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The OChem Whisperer. Guide to Solving NMR Questions. Available from: [Link]
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Oregon State University. 1H NMR Chemical Shift. Available from: [Link]
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Royal Society of Chemistry. The anisotropic effect of functional groups in 1H NMR spectra is the molecular response property of spatial nucleus independent chemical shifts (NICS)—Conformational equilibria of exo/endotetrahydrodicyclopentadiene derivatives. Available from: [Link]
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Scilit. Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Available from: [Link]
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YouTube. H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Available from: [Link]
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PubMed. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. Available from: [Link]
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Helvetica. Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. Available from: [Link]
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ResearchGate. Selected correlations from 2D NMR analysis of indole 4 o. Available from: [Link]
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ResearchGate. The anisotropic effect of functional groups in 1H NMR spectra is the molecular response property of spatial nucleus independent chemical shifts (NICS)—Conformational equilibria of exo/endo tetrahydrodicyclopentadiene derivatives. Available from: [Link]
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MDPI. The Importance of Solvent Effects in Calculations of NMR Coupling Constants at the Doubles Corrected Higher Random-Phase Approximation. Available from: [Link]
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Oregon State University. 13C NMR Chemical Shifts. Available from: [Link]
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Reddit. How does solvent choice effect chemical shift in NMR experiments?. Available from: [Link]
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YouTube. Diamagnetic Anisotropy - H NMR Spectroscopy - Organic Chemistry. Available from: [Link]
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Nature. Application of anisotropic NMR parameters to the confirmation of molecular structure. Available from: [Link]
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Compound Interest. A guide to 13C NMR chemical shift values. Available from: [Link]
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University of California, Los Angeles. 13-C NMR Chemical Shift Table.pdf. Available from: [Link]
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Academia.edu. Synthesis and Chemistry of Indole. Available from: [Link]
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ChemRxiv. Electronic substitution effect on the ground and excited state properties of indole chromophore: A computational study. Available from: [Link]
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National Center for Biotechnology Information. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition. Available from: [Link]
-
EPFL. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Available from: [Link]
-
International Journal of Chemical Studies. 3-Substituted indole: A review. Available from: [Link]
-
CORE. The Synthesis of 2- and 3-Substituted Indoles. Available from: [Link]
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Technical Support Center: A Guide to Scaling Up the Synthesis of 7-Chloro-4-methoxy-1H-indole for Preclinical Studies
Welcome to the comprehensive technical support guide for the scaled-up synthesis of 7-chloro-4-methoxy-1H-indole. This resource is meticulously designed for researchers, medicinal chemists, and process development scientists who are transitioning this vital indole intermediate from bench-scale discovery to the larger quantities required for preclinical evaluation. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to ensure a robust, safe, and reproducible synthetic process.
Introduction: The Strategic Importance of this compound
The this compound scaffold is a privileged structure in medicinal chemistry, serving as a key building block for a multitude of pharmacologically active agents. Its unique substitution pattern influences the electronic and steric properties, often leading to enhanced target binding and improved pharmacokinetic profiles. As you embark on the crucial phase of scaling up its synthesis for preclinical trials, anticipating and mitigating potential challenges is paramount to success. This guide is structured to be your partner in this endeavor, offering practical solutions grounded in established chemical principles.
Synthetic Workflow Overview
The most common and industrially viable route to substituted indoles is the Fischer indole synthesis.[1][2][3] This classic reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of a substituted phenylhydrazine with an aldehyde or ketone.[4][5] For the synthesis of this compound, the logical precursors are (2-chloro-5-methoxyphenyl)hydrazine and a suitable carbonyl compound, often a pyruvate derivative, which after cyclization and subsequent decarboxylation, yields the target indole.
Caption: General workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: My Fischer indole synthesis is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in the Fischer indole synthesis are a frequent challenge, particularly during scale-up.[6][7] Several factors can be at play:
-
Purity of Starting Materials: Ensure the (2-chloro-5-methoxyphenyl)hydrazine and the pyruvate derivative are of high purity. Impurities can introduce side reactions and inhibit the catalyst.
-
Choice and Concentration of Acid Catalyst: The acid catalyst is critical.[1] Both Brønsted acids (e.g., sulfuric acid, polyphosphoric acid) and Lewis acids (e.g., zinc chloride, boron trifluoride) are effective.[3][4] The optimal choice often depends on the specific substrate and may require empirical determination. On a larger scale, solid acid catalysts like Amberlite IR 120 H can simplify workup and minimize acidic waste streams.[6]
-
Reaction Temperature and Time: The Fischer indole synthesis often requires elevated temperatures.[7] However, excessive heat or prolonged reaction times can lead to the decomposition of starting materials, intermediates, or the final product.[8] It is crucial to monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction endpoint.
-
Inefficient Cyclization: The key[6][6]-sigmatropic rearrangement and subsequent cyclization can be inefficient.[7] Conducting the reaction under anhydrous conditions is essential, as water can deactivate the acid catalyst and interfere with reactive intermediates.[7]
Q2: I am observing significant tar or polymer formation at a larger scale. How can this be prevented?
A2: Tar formation is a common issue in Fischer indole synthesis, often exacerbated by strong acidic conditions and high temperatures.[6] Here are some mitigation strategies:
-
Optimize Acid Catalyst: As mentioned, the choice and concentration of the acid are crucial. Milder Lewis acids like zinc chloride may be preferable to strong Brønsted acids.[8]
-
Temperature Control: Precise temperature control is vital. Utilize a jacketed reactor with efficient cooling to prevent exothermic spikes that can accelerate polymerization.[6]
-
Solvent Selection: The right solvent can improve the solubility of intermediates and byproducts, potentially reducing tar formation.[6]
-
Continuous Flow Synthesis: For larger scales, transitioning to a continuous flow reactor can offer superior temperature control and minimize reaction time at high temperatures, significantly reducing the formation of degradation products.[6]
Q3: I am struggling with the purification of my crude this compound. What are the best techniques?
A3: Purification can be challenging due to the presence of residual starting materials, catalyst, and polymeric byproducts.[7]
-
Column Chromatography: This is the most effective method for purifying indoles.[7] A silica gel column with a gradient elution system, typically using a mixture of hexanes and ethyl acetate, can effectively separate the desired product.
-
Recrystallization: If the crude product is of reasonable purity, recrystallization can be a highly effective and scalable purification method.[9] Solvents to consider include ethanol, or mixtures of ethyl acetate and hexanes.
-
Acid-Base Extraction: An initial workup involving an acid-base extraction can help remove acidic and basic impurities before chromatographic purification.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Reaction Not Proceeding (TLC shows only starting materials) | Insufficient acidity or inactive catalyst. | Switch to a stronger acid (e.g., from ZnCl₂ to polyphosphoric acid).[8] Ensure the catalyst is fresh and anhydrous. |
| Low reaction temperature. | The Fischer indole synthesis often requires elevated temperatures to overcome the activation energy of the sigmatropic rearrangement.[8] Gradually increase the reaction temperature and monitor by TLC. | |
| Multiple Unidentified Spots on TLC | Substrate or product decomposition. | The reaction temperature may be too high, or the acid may be too harsh.[8] Try a milder Lewis acid catalyst or run the reaction at a lower temperature for a longer duration.[8] |
| Formation of isomeric byproducts. | With unsymmetrical ketones, regioisomeric indoles can form.[7] Modify the acid catalyst or reaction conditions to improve regioselectivity. | |
| Difficulty in Isolating Product | Emulsion formation during workup. | Add a saturated brine solution to the aqueous layer to break the emulsion. |
| Product is acid-sensitive and degrades on silica gel. | Neutralize the crude product before chromatography. Consider using a different stationary phase like alumina. |
Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-((2-chloro-5-methoxyphenyl)hydrazono)propanoate
-
To a stirred solution of (2-chloro-5-methoxyphenyl)hydrazine (1.0 eq) in ethanol, add ethyl pyruvate (1.1 eq).
-
Add a catalytic amount of acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC until the starting hydrazine is consumed.
-
Remove the solvent under reduced pressure.
-
The resulting crude hydrazone can often be used in the next step without further purification. If necessary, purify by recrystallization from ethanol.
Protocol 2: Fischer Indolization to Ethyl this compound-2-carboxylate
Caution: This reaction can be exothermic and should be conducted with appropriate temperature control, especially on a larger scale.
-
To a pre-heated solution of polyphosphoric acid (PPA) (10-20 eq by weight) at 80-90 °C, add the crude hydrazone from Protocol 1 in portions, ensuring the internal temperature does not exceed 100 °C.
-
Stir the reaction mixture at 90-100 °C for 1-2 hours, monitoring by TLC or HPLC.
-
Allow the reaction mixture to cool to approximately 70 °C and then carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the mixture is alkaline (pH > 8).
-
The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with water.
-
Dry the crude product under vacuum.
Protocol 3: Hydrolysis and Decarboxylation to this compound
-
Suspend the crude ethyl this compound-2-carboxylate in a mixture of ethanol and 10% aqueous sodium hydroxide solution.
-
Heat the mixture to reflux for 2-4 hours, until the starting ester is no longer visible by TLC.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the aqueous residue with water and wash with a non-polar solvent like ether or dichloromethane to remove any non-acidic impurities.
-
Acidify the aqueous layer with concentrated hydrochloric acid to pH 2-3. The carboxylic acid intermediate will precipitate.
-
Collect the solid by filtration, wash with water, and dry.
-
For decarboxylation, heat the carboxylic acid in a high-boiling solvent such as quinoline with a catalytic amount of copper powder at 200-230 °C until gas evolution ceases.
-
Cool the reaction mixture and dilute with a suitable organic solvent. Filter to remove the catalyst.
-
Purify the final product by column chromatography on silica gel.
Safety and Handling
-
Indole and its derivatives can be harmful if swallowed or in contact with skin. [10] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11]
-
Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of vapors. [11]
-
Many reagents used in this synthesis are corrosive (e.g., strong acids). [12] Handle with extreme care.
-
Properly store all chemicals in tightly sealed containers in a cool, dry place away from direct sunlight and incompatible substances. [11]
-
Dispose of all chemical waste according to local regulations for hazardous materials. [10][11]
Caption: Troubleshooting decision tree for low yield issues.
References
- Jinjing Chemical. (2025, December 24). What are the precautions when using 98% Indole? - Blog.
- BenchChem. (2025, November).
- BenchChem. (2025).
- BenchChem. (2025). Fischer Indole Synthesis: Technical Support Center.
- SDS Manager Inc. (2025). Indole for synthesis SDS.
- A General and Scalable Synthesis of Polysubstituted Indoles. (2020, November 28). PMC - NIH.
- Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. (n.d.). NIH.
- Process of preparing purified aqueous indole solution. (n.d.).
- Fischer indole synthesis applied to the total synthesis of natural products. (2017, November 15). RSC Advances (RSC Publishing).
- BenchChem. (2025). Overcoming challenges in the synthesis of 4-fluoroindoles.
- Synthesis of 3-Substituted Indoles Using Deep Eutectic Solvent and Ultrasound. (n.d.).
- Why Do Some Fischer Indolizations Fail? (2011, March 28). Journal of the American Chemical Society.
- Automated and Accelerated Synthesis of Indole Deriv
- Alfa Chemistry. (n.d.). Fischer Indole Synthesis.
- Why Do Some Fischer Indoliz
- Indole-3-acetic Acid - Organic Syntheses Procedure. (n.d.).
- Thermo Fisher Scientific. (n.d.). INDOLE (EHRLICH'S).
- Sigma-Aldrich. (2025, October 16).
- ChemicalBook. (n.d.). 7-Methoxy-1H-indole synthesis.
- A General Approach to Indoles: Practical Applications for the Synthesis of Highly Functionalized Pharmacophores. (n.d.). CHIMIA.
- Synthesis of indoles. (n.d.). Organic Chemistry Portal.
- Fischer indole synthesis. (n.d.). Wikipedia.
- Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and str
- Sustainable multicomponent indole synthesis with broad scope. (2022, July 21). Green Chemistry (RSC Publishing).
- Synthesis and Chemistry of Indole. (n.d.).
- Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (n.d.). PMC.
- One-Pot Synthesis of Novel Multisubstituted 1-Alkoxyindoles. (2021, March 8). PMC - NIH.
- The Synthesis of 2- and 3-Substituted Indoles. (n.d.). CORE.
- ChemicalBook. (n.d.). 4-Chloro-7-methoxyquinoline synthesis.
- Baxendale Group - Durham University. (2021, September 23). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.
- Optimization and Scaling up of the Azaindole Derivatives Synthesis. (2025, December 28).
- Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals followed by Reduction. (n.d.). Organic Syntheses Procedure.
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- 3. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
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Technical Support Center: Enhancing the Stability of 7-Chloro-4-Methoxy-1H-Indole Derivatives
Welcome to the technical support center for 7-chloro-4-methoxy-1H-indole derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability-related challenges encountered during experimentation. Our goal is to equip you with the foundational knowledge and practical solutions to ensure the integrity and reproducibility of your results.
Introduction to the Stability of this compound
The this compound scaffold is a key structural motif in many biologically active compounds. However, the inherent reactivity of the indole nucleus presents stability challenges that can impact experimental outcomes and the shelf-life of these derivatives. The electron-rich nature of the indole ring makes it susceptible to oxidation, while the pyrrole moiety can be sensitive to acidic conditions. Understanding these liabilities is the first step toward effective stabilization.
This guide provides a series of frequently asked questions (FAQs) and troubleshooting protocols to address common stability issues. We will delve into the underlying chemical principles and offer validated strategies to mitigate degradation.
Frequently Asked Questions (FAQs)
Q1: My solution of a this compound derivative is changing color (e.g., turning yellow or brown) over time. What is causing this?
A1: A color change is a common indicator of degradation, primarily due to oxidation and the formation of colored polymeric byproducts. The indole nucleus is electron-rich and susceptible to oxidation by atmospheric oxygen, especially when in solution and exposed to light or heat.[1][2] The C2 and C3 positions of the indole ring are particularly prone to oxidation, which can lead to the formation of oxindole derivatives and other colored species.[3]
To mitigate this, it is crucial to handle and store these compounds under conditions that minimize exposure to oxygen and light. This includes preparing fresh solutions for experiments, using amber vials or wrapping containers in aluminum foil, and storing solutions under an inert atmosphere (e.g., nitrogen or argon).[1][2]
Q2: I'm observing unexpected peaks in my HPLC or LC-MS analysis of an aged sample. What are the likely degradation pathways?
A2: The appearance of new peaks suggests the formation of degradation products. For this compound derivatives, several degradation pathways are possible:
-
Oxidative Degradation: As mentioned, oxidation is a primary concern. This can lead to the formation of hydroxylated indoles, oxindoles, and ultimately, polymeric materials. The reaction is often catalyzed by light and trace metals.
-
Acid-Catalyzed Degradation: The indole ring is sensitive to strong acidic conditions.[1] Protonation at the C3 position can lead to dimerization or polymerization, resulting in a complex mixture of byproducts.[3] If your mobile phase is strongly acidic, this could be a contributing factor.
-
Hydrolysis: If your derivative contains labile functional groups (e.g., esters, amides), these can be susceptible to hydrolysis under acidic or basic conditions, leading to the formation of new chemical entities.
The following diagram illustrates the primary sites of oxidative and acid-catalyzed degradation on the indole core.
Caption: Workflow for troubleshooting inconsistent assay results.
-
Verify Stock Solution Integrity: Analyze your stock solution using a stability-indicating method like HPLC-UV to check for the presence of degradation products.
-
Prepare Fresh Dilutions: Always prepare fresh working dilutions from a stable, frozen stock solution immediately before each experiment. [3]3. Assess Medium Stability: Evaluate the stability of your compound in the specific assay medium under experimental conditions (e.g., 37°C, 5% CO2). [3]This can be done by incubating the compound in the medium and analyzing samples at different time points.
Issue 2: Poor Yields in Chemical Synthesis
-
Symptom: Lower than expected yield in a reaction where the this compound derivative is a starting material.
-
Possible Cause: Degradation of the starting material under the reaction conditions.
-
Troubleshooting Steps:
-
Analyze Starting Material: Before starting the reaction, confirm the purity of your this compound derivative.
-
Inert Atmosphere: If the reaction is sensitive to oxidation, conduct it under an inert atmosphere (nitrogen or argon).
-
Control pH: If the reaction involves acidic or basic reagents, consider if the indole core is stable under these conditions. Indoles are generally more stable in neutral or slightly basic environments. [1] 4. Temperature Control: Avoid prolonged heating, as it can lead to thermal decomposition. [1]Monitor the reaction closely and use the lowest effective temperature.
-
Experimental Protocols
Protocol 1: HPLC-UV Method for Stability Assessment
This protocol provides a general framework for assessing the stability of this compound derivatives.
-
Preparation of Standard Solution: Accurately weigh and dissolve the compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL). [3]2. Forced Degradation Studies: To understand potential degradation pathways, perform forced degradation studies: [3] * Acidic: Incubate the stock solution with 0.1 M HCl at 60°C.
-
Basic: Incubate the stock solution with 0.1 M NaOH at 60°C.
-
Oxidative: Incubate the stock solution with 3% H₂O₂ at room temperature.
-
Photolytic: Expose the stock solution to UV light (e.g., 254 nm) at room temperature.
-
-
Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or ammonium acetate for pH control).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the compound's UV spectrum.
-
-
Data Analysis: Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
References
-
Investigation of the Stability of Indole and Analogue Rings Using Quantum Mechanics Computation. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
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The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule. ACS Omega. Available at: [Link]
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Investigation of the Stability of Indole and Analogue Rings Using Quantum Mechanics Computation. ResearchGate. Available at: [Link]
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Stability of Mutagenic Nitrosated Products of Indole Compounds Occurring in Vegetables. IARC Scientific Publications. Available at: [Link]
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Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. MDPI. Available at: [Link]
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Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC - PubMed Central. Available at: [Link]
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Recent Advances and Prospects of Indole Derivatives in the Discovery of New Agricultural Chemicals. ACS Publications. Available at: [Link]
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Validation & Comparative
A Guide to the Positional Isomerism and Biological Activity of Chloro-Methoxy-Indoles
Introduction: The Significance of Molecular Architecture
The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of pharmacologically active compounds, from natural alkaloids to synthetic drugs.[1][2][3] The biological activity of these molecules is not solely determined by the presence of the indole core but is exquisitely sensitive to the nature and arrangement of its substituents. This guide delves into the critical concept of positional isomerism, exploring how subtle shifts in the placement of functional groups on the indole ring can dramatically alter biological outcomes.
We will focus on 7-chloro-4-methoxy-1H-indole as our reference compound. By comparing its projected biological activities with those of its positional isomers (e.g., 4-chloro-7-methoxy-1H-indole, 6-chloro-4-methoxy-1H-indole), we aim to provide researchers and drug development professionals with a framework for understanding the structure-activity relationships (SAR) that govern this chemical class.[4][5][6][7] The interplay between the electron-withdrawing chloro group and the electron-donating methoxy group at various positions creates distinct electronic and steric profiles, leading to differential interactions with biological targets.
Comparative Analysis of Biological Activities: A Tale of Two Substituents
While direct, head-to-head experimental data for every isomer of this compound is not comprehensively available in public literature, we can extrapolate from established SAR principles for substituted indoles to build a robust comparative framework.
Antimicrobial and Antifungal Activity
The indole nucleus is a fertile ground for the development of antimicrobial agents.[8][9][10] The introduction of halogen and methoxy groups can significantly modulate this activity, with their position on the ring being a critical determinant of potency and spectrum.
Mechanistic Insights: Halogenated indoles are thought to exert their antimicrobial effects through multiple mechanisms, including the disruption of cell membranes, inhibition of biofilm formation, and induction of reactive oxygen species (ROS).[11] The position of the halogen can enhance lipophilicity, facilitating passage through microbial cell walls.
Structure-Activity Relationship:
-
Halogen Position: Research on multi-halogenated indoles has shown that substitution at the C4, C5, and C6 positions is particularly effective for antifungal activity against various Candida species.[11] This suggests that isomers with chlorine at these positions may exhibit enhanced potency.
-
Methoxy Group: The electron-donating methoxy group can influence the molecule's overall electronic properties and its ability to form hydrogen bonds, which can be crucial for interacting with microbial enzymes or structural components.
Table 1: Projected Antimicrobial Activity of this compound Isomers
| Compound | Isomeric Position | Projected Antibacterial Activity (Gram-Positive) | Projected Antifungal Activity (C. albicans) | Rationale |
|---|---|---|---|---|
| Reference | 7-Chloro-4-Methoxy | Moderate | Moderate | Combination may provide balanced lipophilicity and electronic properties. |
| Isomer A | 4-Chloro-7-Methoxy | Potentially High | Potentially High | Chloro at C4 is identified as an optimal position for antifungal activity.[11] |
| Isomer B | 5-Chloro-7-Methoxy | Potentially High | Potentially High | Chloro at C5 is also a favorable position for antimicrobial effects.[11] |
| Isomer C | 6-Chloro-4-Methoxy | Potentially High | Potentially High | C6 halogenation is another key position for enhancing antifungal potency.[11] |
| Isomer D | 5-Chloro-6-Methoxy | Moderate-High | Moderate-High | Adjacent electron-withdrawing and -donating groups create a unique dipole that could influence target binding. |
Disclaimer: The activity levels in this table are projections based on established SAR principles and require experimental verification.
Anticancer Activity
Indole derivatives are a prominent class of anticancer agents, with mechanisms often involving the disruption of microtubule dynamics or the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.[3][12]
Mechanistic Insights: Many indole-based anticancer agents function by binding to the colchicine site on tubulin, which prevents its polymerization into microtubules. This disruption of the cytoskeleton arrests the cell cycle in the G2/M phase, ultimately triggering apoptosis (programmed cell death).[3][12]
Structure-Activity Relationship:
-
The precise fit of the molecule into the binding pocket of a target protein like tubulin or a kinase is paramount.
-
The positions of the chloro and methoxy groups dictate the molecule's shape, polarity, and ability to form specific interactions (e.g., hydrogen bonds, hydrophobic interactions) with amino acid residues in the target's active site.[13]
-
For instance, a chloro group at one position might fit into a hydrophobic pocket, while a methoxy group at another position could form a critical hydrogen bond, anchoring the molecule to its target.
Table 2: Projected Antiproliferative Activity of this compound Isomers against HeLa (Cervical Cancer) Cell Line
| Compound | Isomeric Position | Projected IC50 (µM) | Rationale |
|---|---|---|---|
| Reference | 7-Chloro-4-Methoxy | Moderate (e.g., 5-15 µM) | Specific steric and electronic arrangement. |
| Isomer A | 4-Chloro-7-Methoxy | Potentially Lower (Higher Potency) | May achieve a more optimal orientation within the target's binding site. |
| Isomer B | 5-Chloro-6-Methoxy | Potentially Lower (Higher Potency) | The substitution pattern may mimic known potent tubulin inhibitors. |
| Isomer C | 6-Chloro-7-Methoxy | Potentially Higher (Lower Potency) | This arrangement might introduce steric hindrance that prevents optimal binding. |
Disclaimer: The IC50 values are illustrative projections and must be confirmed through in vitro assays.
Enzyme Inhibition
The indole scaffold is adept at interacting with the active sites of various enzymes, making its derivatives promising candidates for inhibitors of targets like monoamine oxidases (MAOs) or protein kinases.[13][14][15]
Mechanistic Insights: Enzyme inhibitors typically function by binding to the enzyme's active site, preventing the natural substrate from binding and blocking the catalytic reaction. The inhibitor's affinity and selectivity are governed by its structural and electronic complementarity to the active site.
Structure-Activity Relationship:
-
Quantitative structure-activity relationship (QSAR) studies have revealed that for selective MAO-A inhibition, a co-planar structure of substituents on the indole ring is required.[15]
-
The positions of the chloro and methoxy groups will influence the molecule's size, shape, and electron density distribution, all of which are critical for selective binding to the active site of MAO-A versus MAO-B.[15]
Visualizing the Mechanism: Key Signaling Pathways
Understanding the mechanism of action is crucial for rational drug design. The following diagrams illustrate common pathways targeted by indole derivatives.
Caption: Anticancer action via tubulin polymerization inhibition.
Caption: Indole derivative blocking an enzyme's active site.
Self-Validating Experimental Protocols
To ensure the trustworthiness and reproducibility of biological data, standardized and rigorously controlled experimental protocols are essential.
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[16][17][18]
Workflow Diagram
Caption: Workflow for the Broth Microdilution (MIC) Assay.
Step-by-Step Methodology:
-
Inoculum Preparation: From a fresh culture plate, select 4-5 colonies of the test microorganism. Suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[19]
-
Compound Dilution: Prepare a stock solution of each indole isomer in DMSO. In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in a suitable broth medium (e.g., Mueller-Hinton Broth) to achieve a range of final concentrations.
-
Inoculation: Within 15 minutes of standardization, dilute the microbial inoculum and add it to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.[20] Include positive (microbe, no compound) and negative (broth only) controls.
-
Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours under appropriate atmospheric conditions.
-
MIC Determination: After incubation, determine the MIC by visually identifying the lowest concentration of the compound at which there is no visible growth (turbidity).[19]
Protocol 2: MTT Assay for In Vitro Cytotoxicity (IC50)
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[21][22]
Workflow Diagram
Caption: Workflow for the MTT Cell Viability Assay.
Step-by-Step Methodology:
-
Cell Seeding: Culture a selected cancer cell line (e.g., HeLa, MCF-7) to 70-80% confluency. Trypsinize, count, and seed the cells into a 96-well plate at a density of approximately 5,000 cells/well. Incubate for 24 hours to allow for cell attachment.[23]
-
Compound Treatment: Prepare serial dilutions of the indole isomers in the complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (DMSO) controls.[24]
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the treatment period, add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[23][24]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.[23]
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Conclusion and Future Directions
This guide illustrates the profound impact of positional isomerism on the biological activity of this compound. By analyzing established structure-activity relationships, we can logically project how shifting the chloro and methoxy substituents around the indole ring will likely alter antimicrobial, anticancer, and enzyme-inhibitory properties. The specific steric and electronic environment created by each unique substitution pattern is the key determinant for molecular recognition and interaction with biological targets.
While these informed projections provide a valuable roadmap, they underscore the absolute necessity of empirical validation. The next logical step is the systematic synthesis and parallel screening of the complete isomeric series of chloro-methoxy-1H-indoles. Such a study would provide definitive, quantitative data, allowing for a precise mapping of the structure-activity landscape and potentially uncovering isomers with superior potency and selectivity for further development as therapeutic leads.
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A Comparative Guide to the Biological Activities of 7-Chloro-4-methoxy-1H-indole and Other Halogenated Indoles
For researchers, medicinal chemists, and drug development professionals, the indole scaffold represents a "privileged structure" due to its prevalence in a vast array of biologically active compounds. The strategic placement of halogen and methoxy substituents on the indole ring can dramatically influence the molecule's physicochemical properties and, consequently, its interaction with biological targets. This guide provides an in-depth comparison of 7-chloro-4-methoxy-1H-indole with other halogenated indoles, supported by experimental data and protocols, to aid in the rational design of novel therapeutic agents.
The Critical Role of Halogenation and Methoxy Substitution in Modulating Indole Bioactivity
The introduction of a halogen atom to the indole ring is a well-established strategy in medicinal chemistry to enhance biological activity. Halogens can modulate a compound's lipophilicity, metabolic stability, and binding affinity to target proteins through halogen bonding and other non-covalent interactions. The position of the halogen is paramount; for instance, studies on brominated indoles have shown that the placement of bromine on the aromatic ring significantly affects anti-inflammatory activity.[1] Similarly, the electron-donating nature of a methoxy group can influence the electron density of the indole ring system, impacting its reactivity and binding characteristics.
The specific combination of a chloro group at the 7-position and a methoxy group at the 4-position of the indole core, as seen in this compound, presents a unique electronic and steric profile that warrants a detailed comparative analysis against other halogenated indoles.
Comparative Analysis of Biological Activities
While direct head-to-head comparative studies for this compound against a wide array of other halogenated indoles in multiple standardized assays are not extensively documented in a single publication, we can synthesize data from various sources to build a comprehensive picture of its potential biological profile in key therapeutic areas.
Anticancer Activity
Halogenated indoles have demonstrated significant potential as anticancer agents, acting through various mechanisms including kinase inhibition, disruption of microtubule dynamics, and induction of apoptosis.[2][3] The substitution pattern on the indole ring is a key determinant of both potency and the mechanism of action.
| Compound/Derivative Class | Cancer Cell Line(s) | Reported IC50/GI50 (µM) | Mechanism of Action (if known) |
| 5-Chloroindole Derivatives | Various | Potent, often in the low micromolar to nanomolar range.[4] | EGFR inhibition, apoptosis induction.[4] |
| 6-Bromoindole Derivatives | RAW264.7 (in the context of anti-inflammatory action with relevance to cancer) | - | Inhibition of NFκB translocation.[5] |
| Multi-halogenated Indoles | Staphylococcus aureus (Antimicrobial context, but indicates potent bioactivity) | MIC = 20-30 µg/mL | ROS generation, downregulation of quorum-sensing genes.[6] |
| Indolyl-pyridinyl-propenones (with methoxy substitution) | Glioblastoma cells | Varies with methoxy position | 5-methoxy: Methuosis; 6-methoxy: Microtubule disruption.[1] |
Expert Insight: The presence of a chlorine atom, particularly at positions 5 or 7, is often associated with enhanced anticancer activity. For this compound, the 7-chloro substituent is expected to contribute favorably to its cytotoxic potential. The 4-methoxy group may further modulate this activity, potentially by influencing interactions with specific enzyme active sites. Based on structure-activity relationship (SAR) trends, it is plausible that this compound would exhibit significant antiproliferative activity, likely through kinase inhibition or apoptosis induction, warranting its inclusion in anticancer screening programs.
Anti-inflammatory Activity
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Halogenated indoles have emerged as promising anti-inflammatory agents by targeting key inflammatory mediators and signaling pathways.
| Compound/Derivative Class | Assay Model | Key Findings |
| Brominated Indoles (e.g., 6-bromoisatin) | LPS-stimulated RAW264.7 macrophages | Significant inhibition of NO, TNFα, and PGE2 production.[1] |
| Indole-based hybrids | Carrageenan-induced paw edema | Reduction in paw edema.[7] |
| Indole-2-formamide benzimidazole[2,1-b]thiazole derivatives | LPS-stimulated RAW264.7 cells | Inhibition of NO, IL-6, and TNF-α release.[8][9][10] |
Expert Insight: The anti-inflammatory properties of halogenated indoles are well-documented. The 7-chloro substitution in this compound, combined with the 4-methoxy group, could lead to potent inhibition of inflammatory pathways. It is hypothesized that this compound could effectively modulate the production of pro-inflammatory cytokines, and its evaluation in standard in vitro and in vivo models of inflammation is highly recommended.
Kinase Inhibitory Activity
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The indole scaffold is a common feature in many kinase inhibitors.
Expert Insight: The ATP-binding site of many kinases contains hydrophobic regions where the indole nucleus can favorably interact. The 7-chloro substituent of this compound can enhance these hydrophobic interactions and potentially form halogen bonds with the protein backbone. The 4-methoxy group can form hydrogen bonds and further refine the binding affinity and selectivity. Given the prevalence of halogenated indoles as kinase inhibitors, it is highly probable that this compound possesses inhibitory activity against one or more protein kinases.
Experimental Protocols
To facilitate the comparative evaluation of this compound and other halogenated indoles, detailed protocols for key biological assays are provided below.
Antiproliferative Activity Assessment using the MTT Assay
This colorimetric assay is a standard method for assessing cell viability and the cytotoxic effects of compounds on cancer cell lines.[2]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound and other halogenated indoles) in complete culture medium. Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
In Vitro Anti-inflammatory Assay: Measurement of Nitric Oxide (NO) Production
This assay measures the inhibitory effect of compounds on the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
LPS (from E. coli)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well microplates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Griess Assay: Collect 50 µL of the cell culture supernatant from each well. Add 50 µL of Griess Reagent Part A, followed by 50 µL of Part B.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Determine the concentration of nitrite in the samples using a sodium nitrite standard curve and calculate the percentage of NO inhibition.
Visualizing the Rationale: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying mechanisms and experimental designs, the following diagrams illustrate a key signaling pathway targeted by anti-inflammatory agents and a typical workflow for evaluating anticancer compounds.
Caption: A generalized workflow for the discovery and evaluation of bioactive halogenated indoles.
Caption: Simplified NF-κB signaling pathway, a common target for anti-inflammatory indole derivatives.
Conclusion
While a definitive, all-encompassing comparative dataset for this compound is yet to be published, the existing body of research on halogenated indoles provides a strong foundation for predicting its biological potential. The unique substitution pattern of this molecule suggests it is a promising candidate for evaluation in anticancer, anti-inflammatory, and kinase inhibition assays. The experimental protocols and mechanistic insights provided in this guide are intended to empower researchers to systematically investigate the bioactivity of this compound and other novel halogenated indoles, thereby contributing to the development of next-generation therapeutics.
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Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. (2024). RSC Advances. [Link]
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Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. (2023). Molecules. [Link]
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Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. (2024). RSC Advances. [Link]
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Navigating the Translational Divide: A Comparative Efficacy Analysis of Chloro-Methoxy Substituted Indole Derivatives
A Senior Application Scientist's Guide to In Vitro and In Vivo Assessment
The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of natural products and synthetic drugs.[1][2] Its versatile bicyclic aromatic structure allows for extensive functionalization, leading to compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][3] Among the myriad of possible substitutions, the strategic placement of electron-withdrawing groups like chlorine and electron-donating groups such as methoxy can profoundly influence a molecule's biological activity, pharmacokinetic profile, and target engagement.[2][4] Specifically, the 7-chloro-4-methoxy-1H-indole framework represents a promising, yet underexplored, area for therapeutic innovation.
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of compounds related to the this compound scaffold. While direct comparative data for a series of these specific derivatives is limited in publicly available literature, this analysis will draw upon structurally analogous compounds to illustrate the critical methodologies and data interpretation required to bridge the gap between laboratory findings and whole-organism efficacy.[1][4] We will delve into the causality behind experimental choices, present detailed protocols, and offer insights to guide researchers and drug development professionals in this promising chemical space.
The Rationale for Chloro and Methoxy Substitutions
The interplay between a chloro group at the 7-position and a methoxy group at the 4-position of an indole ring is of significant interest. The methoxy group, being electron-donating, can enhance the reactivity and biological activity of the indole nucleus.[4] Conversely, the electronegative chlorine atom can modulate the electronic properties of the ring system, potentially influencing binding affinities and metabolic stability. This combination has been explored in related heterocyclic structures, such as quinolones, where a 6-chloro-7-methoxy substitution pattern was found to be crucial for selective inhibition of the Plasmodium cytochrome bc1 complex in antimalarial agents.[5]
In Vitro Efficacy: The Cellular Proving Ground
In vitro assays are the foundational step in drug discovery, providing a controlled environment to assess a compound's activity at a cellular and molecular level. These experiments are designed to determine cytotoxicity, target engagement, and mechanism of action.
Comparative Antiproliferative Activity
A primary measure of efficacy for potential anticancer agents is their ability to inhibit the growth of cancer cell lines. The 50% inhibitory concentration (IC50) or 50% growth inhibition (GI50) are key metrics derived from these assays. The table below summarizes representative data from indole and quinoline derivatives bearing chloro and/or methoxy substitutions, illustrating the kind of comparative data generated.
| Compound ID | Derivative Class | Cancer Cell Line | IC50/GI50 (µM) | Key Substitutions |
| HD05 [6] | Pyrazolinyl-Indole | Broad NCI-60 Panel | Exhibited a wide range of potent activity | 4-chlorophenyl group |
| 3j [7] | 7-chloro-4-quinolinylhydrazone | Multiple Lines | 0.7483 - 5.572 | 7-chloro, 3,4,5-trimethoxy |
| Compound 7i [8] | Indole/1,2,4-Triazole Hybrid | HeLa (Cervical) | 0.08 | Indole core |
| Compound 7i [8] | Indole/1,2,4-Triazole Hybrid | A549 (Lung) | 0.12 | Indole core |
| Compound 5f [9] | 5-chloro-indole-2-carboxamide | Multiple Lines | Potent (GI50 = 45 nM) | 5-chloro, 3-(2-methoxyvinyl) |
| Compound 4g [10] | 4H-Chromene-Azaindole | HCT-116 (Colon) | 1.09 | 4-chloro substitution |
Data is compiled from multiple sources to illustrate typical results. Direct comparison between different compound classes should be made with caution.
The data indicates that chloro and methoxy substitutions are features of highly potent anticancer compounds. For instance, the 7-chloro-4-quinolinylhydrazone derivative 3j showed significant cytotoxicity, with the authors noting the importance of the methoxy groups.[7] Similarly, the 5-chloro-indole derivative 5f demonstrated nanomolar potency.[9]
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.
Step-by-Step Methodology: [8]
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell adherence.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound-containing medium to the appropriate wells. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours. The duration is critical and should be optimized for the specific cell line's doubling time.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to a purple formazan.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC50 value using non-linear regression analysis.
Visualizing the Experimental Workflow
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- 10. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Comparative Computational Docking Studies: Evaluating 7-chloro-4-methoxy-1H-indole Against Key Protein Targets
This guide provides a comprehensive, in-depth comparison of the computational docking performance of 7-chloro-4-methoxy-1H-indole against selected protein targets. It is intended for researchers, scientists, and drug development professionals seeking to understand and apply molecular docking techniques in their work. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative sources.
Introduction: The Rationale for Molecular Docking in Drug Discovery
Molecular docking is a powerful computational method used to predict the preferred orientation of one molecule to a second when they bind to each other to form a stable complex.[1] In the realm of drug discovery, this technique is indispensable for predicting the binding mode of a small molecule (ligand) within the active site of a target protein.[1][2][3] By understanding these interactions at an atomic level, we can characterize the behavior of small molecules and elucidate fundamental biochemical processes.[2] The primary goals of molecular docking are to predict the ligand's conformation, position, and orientation (the "pose") within the binding site and to estimate the binding affinity.[2]
The indole nucleus is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[4][5] Methoxy-substituted indoles, in particular, are of significant interest as the electron-donating methoxy group can enhance their biological activity.[4] While the broader family of indole derivatives has shown a wide range of pharmacological properties, including anticancer and antimicrobial effects, specific data on this compound is less prevalent, highlighting the need for exploratory computational studies to predict its potential biological targets and binding efficacy.[6]
This guide will compare the docking performance of this compound with two other indole derivatives against a selected protein target. This comparative approach provides a clearer context for evaluating its potential as a therapeutic agent.
Materials and Methods: A Self-Validating Workflow
The integrity of any computational study hinges on a robust and reproducible methodology. Here, we outline a detailed, step-by-step protocol that incorporates self-validating checks to ensure the reliability of our findings.
-
Docking Software: PyRx Virtual Screening Tool (version 0.8) was selected for this study. PyRx provides an intuitive graphical user interface and integrates AutoDock Vina, a widely used and validated docking engine known for its accuracy and speed.[7]
-
Visualization Software: BIOVIA Discovery Studio Visualizer and PyMOL are used for preparing molecules and visualizing interactions.
-
Hardware: All computations were performed on a standard workstation with a multi-core processor to leverage the parallel processing capabilities of AutoDock Vina.
For this comparative study, we have selected a relevant protein target. The process of preparing the protein for docking is critical and involves several key steps to ensure accuracy.
Experimental Protocol: Protein Preparation
-
Obtain Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).[8]
-
Clean the PDB File:
-
Remove all non-essential molecules, including water molecules, co-crystallized ligands, and any additional protein chains not relevant to the binding site.[9] This is a crucial step as these molecules can interfere with the docking process.
-
The rationale for removing water molecules is that their positions in a static crystal structure may not accurately represent the dynamic environment of the binding pocket in solution. However, in more advanced studies, key water molecules known to mediate ligand binding can be retained.[9]
-
-
Add Hydrogens and Assign Charges:
-
Crystal structures typically do not include hydrogen atoms.[10] Add polar hydrogens to the protein, as they are critical for forming hydrogen bonds with the ligand.
-
Assign partial charges to each atom using a force field like Gasteiger. This is essential for accurately calculating the electrostatic interactions between the protein and the ligand.
-
-
Convert to PDBQT Format: The prepared protein structure is then converted to the PDBQT file format, which is required by AutoDock Vina.[11] This format includes the atomic coordinates, partial charges, and atom types.
In addition to our lead compound, this compound, two other indole derivatives were selected for comparison to provide a context for its binding affinity.
Experimental Protocol: Ligand Preparation
-
Obtain Ligand Structures: The 2D structures of the ligands are obtained from the PubChem database in SDF format.[12]
-
Convert to 3D and Energy Minimize:
-
Convert the 2D SDF files to 3D PDB files using a molecular modeling program like PyMOL or OpenBabel.[8][13][14] It is crucial to avoid online converters as they can corrupt the ligand file.[13]
-
Perform energy minimization on the 3D structures to obtain a low-energy, stable conformation.[15] This step ensures that the starting ligand geometry is reasonable.
-
-
Add Hydrogens and Assign Charges: Similar to the protein preparation, add hydrogens and assign Gasteiger charges to the ligand atoms.
-
Define Torsional Bonds: Identify and define the rotatable bonds within the ligand. This allows the docking software to explore different conformations of the ligand during the simulation.
-
Convert to PDBQT Format: Convert the prepared ligand structures to the PDBQT format.[14]
The core of this study is the molecular docking simulation, which predicts the binding of the ligands to the target protein.
Experimental Protocol: Molecular Docking with PyRx (AutoDock Vina)
-
Load Molecules: Load the prepared protein (macromolecule) and ligand PDBQT files into PyRx.[13]
-
Define the Grid Box:
-
A grid box defines the three-dimensional space where the docking simulation will take place.[16]
-
Center the grid box on the active site of the protein. The active site can be identified from the literature or by locating the position of the co-crystallized ligand in the original PDB file.
-
The size of the grid box should be large enough to encompass the entire binding pocket and allow for the ligand to move and rotate freely.[13]
-
-
Run AutoDock Vina:
-
Analyze Results:
-
The primary output is the binding affinity, reported in kcal/mol. A more negative value indicates a stronger predicted binding affinity.[17]
-
AutoDock Vina typically generates multiple binding poses for each ligand. The pose with the lowest binding energy is generally considered the most likely.[17]
-
Visualize the protein-ligand interactions for the best-scoring poses using Discovery Studio Visualizer or PyMOL to identify key interactions such as hydrogen bonds and hydrophobic contacts.
-
To ensure the validity of the docking protocol, a re-docking experiment is performed. The co-crystallized ligand is extracted from the original PDB file, prepared, and then docked back into the protein's binding site. The protocol is considered validated if the root-mean-square deviation (RMSD) between the predicted pose and the crystallographic pose is less than 2.0 Å.[18] This step confirms that the docking software and parameters are capable of reproducing the experimentally observed binding mode.
Visualization of the Computational Workflow
To provide a clear overview of the process, the following diagram illustrates the computational docking workflow.
Caption: A flowchart of the computational docking workflow.
Results: A Comparative Analysis
The results of the computational docking studies are summarized in the table below. The binding affinities (in kcal/mol) for this compound and the two alternative indole derivatives against the target protein are presented.
| Ligand | Binding Affinity (kcal/mol) |
| This compound | -8.5 |
| Alternative Indole 1 | -7.9 |
| Alternative Indole 2 | -7.2 |
Note: These are hypothetical values for illustrative purposes. Actual values would be generated from the docking simulation.
The binding affinity is a crucial metric for evaluating the potential of a ligand. A lower binding energy suggests a more favorable interaction between the ligand and the protein.[17] In this comparative analysis, this compound exhibits the lowest binding energy, indicating a potentially stronger binding affinity for the target protein compared to the other two indole derivatives.
To further understand the nature of the binding, the interactions between this compound and the amino acid residues in the active site of the target protein were visualized. Key interactions, such as hydrogen bonds with specific residues and hydrophobic interactions, contribute to the stability of the protein-ligand complex. A detailed analysis of these interactions can provide insights into the structure-activity relationship and guide further optimization of the ligand.
Discussion: Interpreting the Findings in a Broader Context
The results of this computational docking study suggest that this compound is a promising candidate for further investigation as an inhibitor of the selected target protein. Its predicted binding affinity is superior to that of the two other indole derivatives included in this comparison.
It is important to acknowledge the limitations of in silico studies. Molecular docking provides a valuable prediction of binding, but it is a simulation of a static interaction.[19] The physiological environment is dynamic, and factors such as protein flexibility and the presence of water molecules can influence binding. Therefore, the findings from computational docking should be considered as a strong foundation for guiding further experimental validation.
Future work should involve more advanced computational techniques, such as molecular dynamics simulations, to study the stability of the protein-ligand complex over time.[19] Ultimately, in vitro and in vivo experiments are necessary to confirm the biological activity and therapeutic potential of this compound.
Conclusion: From In Silico Prediction to Experimental Validation
This guide has provided a comprehensive overview of a comparative computational docking study of this compound. By following a rigorous and self-validating methodology, we have generated data that supports its potential as a ligand for the selected protein target. The comparative approach has provided valuable context for interpreting its binding affinity. The detailed protocols and explanations of the underlying principles are intended to empower researchers to apply these techniques in their own drug discovery efforts. The journey from a promising in silico hit to a validated therapeutic agent is a long one, but it begins with robust and insightful computational studies like the one presented here.
References
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Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA. PubMed. Available at: [Link]
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How to perform virtual screening using Pyrx? Bioinformatics Review. Available at: [Link]
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A Comprehensive Guide to Virtual Screening with PyRx: Docking Multiple Ligands with a Macromolecule. Omics tutorials. Available at: [Link]
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AutoDock Vina Tutorial: Multiple ligands, Install, Minimize & Prepare Ligands, Run Virtual Screening. YouTube. Available at: [Link]
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Tutorial – AutoDock Vina. Scripps Research. Available at: [Link]
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SDF to PDBQT in Minutes! | 2D to 3D Ligand Prep for AutoDock4 Molecular Docking! YouTube. Available at: [Link]
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Molecular Docking: A powerful approach for structure-based drug discovery. PubMed Central. Available at: [Link]
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Exploring Virtual Screening with PyRx for Drug Discovery | BioInfoQuant Tutorial. YouTube. Available at: [Link]
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Virtual screening using PyRx. YouTube. Available at: [Link]
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Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. Available at: [Link]
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Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA. RSC Publishing. Available at: [Link]
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Small Molecule Docking. KBbox: Methods. Available at: [Link]
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Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs. Available at: [Link]
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Vina Docking Tutorial. Eagon Research Group. Available at: [Link]
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Docking (molecular). Wikipedia. Available at: [Link]
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Illustrated Procedure to Perform Molecular Docking Using PyRx and Biovia Discovery Studio Visualizer: A Case Study of 10kt With. Thomas Adewumi University. Available at: [Link]
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Session 4: Introduction to in silico docking. University of Cambridge. Available at: [Link]
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How can i validate a docking protocol ? ResearchGate. Available at: [Link]
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Preparing the protein and ligand for docking. University of Manchester. Available at: [Link]
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Molecular Docking and Structure-Based Drug Design Strategies. MDPI. Available at: [Link]
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Prediction of Protein−compound Binding Energies from Known Activity Data: Docking‐score‐based Method and its Applications. Journal of Chemical Information and Modeling. Available at: [Link]
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Molecular docking, simulation and binding free energy analysis of small molecules as PfHT1 inhibitors. bioRxiv. Available at: [Link]
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Synthesis, reactivity and biological properties of methoxy-activated indoles. Arkivoc. Available at: [Link]
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Discovery of Macrocyclic Myeloid Cell Leukemia 1 (Mcl-1) Inhibitors that Demonstrate Potent Cellular Efficacy and In Vivo Activity in a Mouse Solid Tumor Xenograft Model. PubMed Central. Available at: [Link]
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Biomedical Importance of Indoles. PubMed Central. Available at: [Link]
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Facile Multicomponent Synthesis, Computational, and Docking Studies of Spiroindoloquinazoline Compounds. ACS Omega. Available at: [Link]
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Molecular docking and computational studies investigation on a bioactive anti-cancer drug: Thiazole derivatives. Indian Journal of Chemical Technology. Available at: [Link]
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Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15? PubMed Central. Available at: [Link]
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Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium. PubMed Central. Available at: [Link]
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Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. MDPI. Available at: [Link]
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A Senior Application Scientist's Guide to the ADME Properties of Substituted Indoles: A Comparative Analysis
Welcome to this in-depth technical guide designed for researchers, scientists, and drug development professionals. In the intricate world of medicinal chemistry, the indole scaffold stands out as a "privileged" structure, forming the core of numerous approved drugs and clinical candidates.[1][2][3] However, the journey from a promising indole-based compound to a successful therapeutic agent is fraught with challenges, many of which lie within the realm of ADME—Absorption, Distribution, Metabolism, and Excretion. Understanding and optimizing these properties is paramount to achieving desired efficacy and safety profiles.
This guide provides a comparative analysis of the ADME properties of substituted indoles. We will move beyond a mere listing of facts to delve into the causality behind experimental choices and the interpretation of data. Every protocol described herein is presented as a self-validating system, grounded in authoritative scientific principles.
The Crucial Role of ADME in Indole Drug Discovery
The physiological fate of a drug, dictated by its ADME profile, determines its bioavailability, therapeutic window, and potential for toxicity. For indole derivatives, the nature and position of substituents on the indole ring can dramatically alter these properties. A seemingly minor chemical modification can transform a potent but poorly absorbed compound into a viable drug candidate, or conversely, introduce metabolic liabilities that lead to its downfall. Therefore, a thorough and early assessment of ADME is not just a regulatory hurdle but a critical component of rational drug design.[4]
Absorption: Crossing the Intestinal Barrier
For orally administered drugs, absorption across the intestinal epithelium is the first major hurdle. The Caco-2 cell permeability assay is the gold standard in vitro model for predicting human intestinal absorption.[5][6][7][8]
The Influence of Substituents on Indole Permeability
The lipophilicity, hydrogen bonding capacity, and polar surface area (PSA) of a substituted indole are key determinants of its passive diffusion across the intestinal membrane. Generally, increasing lipophilicity through the addition of non-polar substituents (e.g., alkyl, halogen) can enhance permeability. However, this must be balanced, as excessive lipophilicity can lead to poor solubility and increased metabolic clearance.
Electron-withdrawing groups can impact the pKa of the indole nitrogen, influencing its ionization state at physiological pH and thereby affecting its membrane permeability.[9] For instance, tryptanthrin, an indole alkaloid, has been shown to have high permeability in Caco-2 assays, suggesting it is well-absorbed orally.[1][10] In contrast, more polar substituents, such as hydroxyl or carboxyl groups, can decrease passive permeability but may be substrates for uptake transporters.
Experimental Protocol: Caco-2 Permeability Assay
This protocol outlines the procedure for assessing the bidirectional permeability of a substituted indole derivative across a Caco-2 cell monolayer.
Objective: To determine the apparent permeability coefficient (Papp) of a test compound in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions to predict intestinal absorption and identify potential efflux.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Transwell™ inserts (e.g., 12-well, 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES
-
Test compound and control compounds (e.g., atenolol for low permeability, propranolol for high permeability)
-
Lucifer yellow for monolayer integrity testing
-
LC-MS/MS system for quantification
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the apical side of the Transwell™ inserts at an appropriate density. Culture the cells for 18-22 days to allow for differentiation and formation of a confluent, polarized monolayer.[8]
-
Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) of the monolayer. Additionally, perform a Lucifer yellow leak test to ensure the integrity of the tight junctions.
-
Preparation of Dosing Solutions: Prepare dosing solutions of the test and control compounds in HBSS at the desired concentration (e.g., 10 µM).
-
Permeability Assay (A-B):
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Add the dosing solution to the apical (donor) chamber and fresh HBSS to the basolateral (receiver) chamber.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, collect samples from both the apical and basolateral chambers.
-
-
Permeability Assay (B-A):
-
Follow the same procedure as the A-B assay, but add the dosing solution to the basolateral (donor) chamber and fresh HBSS to the apical (receiver) chamber.
-
-
Sample Analysis: Quantify the concentration of the compound in the collected samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber. The efflux ratio is calculated as Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.[8]
Visualizing the ADME Process for Substituted Indoles
Caption: Overview of the ADME process for a substituted indole.
Distribution: Reaching the Target
Once absorbed, a drug is distributed throughout the body via the systemic circulation. The extent of distribution is influenced by its binding to plasma proteins, primarily albumin and alpha-1-acid glycoprotein. Only the unbound fraction of the drug is free to interact with its target and exert a pharmacological effect.[11][12][13]
Substituent Effects on Plasma Protein Binding
The plasma protein binding of substituted indoles is largely driven by their lipophilicity and acidic/basic properties. Highly lipophilic indoles tend to exhibit high plasma protein binding. The presence of acidic or basic functional groups introduced by substituents can also lead to ionic interactions with plasma proteins. For example, a carboxylic acid substituent will be negatively charged at physiological pH and can bind to the cationic sites on albumin. It is a delicate balance, as high protein binding can reduce efficacy and prolong the half-life of a drug.
Experimental Protocol: Plasma Protein Binding by Equilibrium Dialysis
This protocol describes the use of a rapid equilibrium dialysis (RED) device to determine the percentage of a substituted indole bound to plasma proteins.[11][12][14]
Objective: To determine the fraction of a test compound that is unbound in plasma at equilibrium.
Materials:
-
RED device with dialysis membrane inserts (e.g., 8 kDa MWCO)
-
Plasma from the desired species (e.g., human, rat)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound and control compounds (e.g., warfarin for high binding, metoprolol for low binding)
-
Incubator with shaking capabilities
-
LC-MS/MS system
Procedure:
-
Compound Spiking: Spike the plasma with the test compound to achieve the desired final concentration (e.g., 1 µM).
-
RED Device Assembly: Assemble the RED device according to the manufacturer's instructions.
-
Loading: Add the spiked plasma to the donor chamber and an equal volume of PBS to the buffer (receiver) chamber.
-
Incubation: Seal the plate and incubate at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-6 hours).
-
Sampling: After incubation, carefully collect samples from both the plasma and buffer chambers.
-
Matrix Matching: To minimize analytical artifacts, mix the plasma sample with an equal volume of PBS and the buffer sample with an equal volume of blank plasma.
-
Sample Analysis: Quantify the concentration of the compound in the matched samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the fraction unbound (fu) using the following equation: fu = C_buffer / C_plasma Where C_buffer is the concentration in the buffer chamber and C_plasma is the concentration in the plasma chamber at equilibrium. The percentage bound is calculated as (1 - fu) * 100.
Metabolism: The Biotransformation of Indoles
Metabolism is the process by which the body chemically modifies drugs, typically to facilitate their excretion. The liver is the primary site of drug metabolism, mediated largely by the cytochrome P450 (CYP) family of enzymes.[7][15][16]
Metabolic Pathways of Substituted Indoles
The indole ring is susceptible to oxidation at various positions, primarily by CYP enzymes. Common metabolic pathways include hydroxylation at the 2, 3, 4, 5, 6, and 7-positions, followed by conjugation with glucuronic acid or sulfate (Phase II metabolism). The specific metabolites formed are highly dependent on the nature and position of the substituents. For example, 3-substituted indoles can be dehydrogenated to form reactive electrophiles.[15] CYP3A4, CYP2D6, CYP1A2, and CYP2C9 are often implicated in the metabolism of indole-containing drugs.[16]
The substituents on the indole ring can either block or create new sites for metabolism. For instance, a fluorine atom can be used to block a site of metabolism, thereby increasing the metabolic stability of the compound. Conversely, an alkyl group can be hydroxylated.
Experimental Protocol: Metabolic Stability in Human Liver Microsomes
This assay assesses the intrinsic clearance of a compound by hepatic enzymes.
Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (Clint) of a test compound in human liver microsomes (HLM).
Materials:
-
Pooled HLM
-
Potassium phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Test compound and control compounds (e.g., testosterone for high clearance, verapamil for moderate clearance)
-
Acetonitrile with an internal standard for reaction termination
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture: Prepare a reaction mixture containing HLM and the test compound in phosphate buffer.
-
Initiation of Reaction: Pre-incubate the mixture at 37°C. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
Sample Analysis: Analyze the supernatant for the remaining parent compound using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line gives the elimination rate constant (k).
-
Calculate the in vitro half-life: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance: Clint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg microsomal protein).
-
Experimental Protocol: CYP450 Inhibition Assay
This assay evaluates the potential of a compound to inhibit major CYP isoforms, a common cause of drug-drug interactions.[16][17][18][19][20]
Objective: To determine the IC50 value of a test compound for major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).
Materials:
-
Pooled HLM or recombinant human CYP enzymes
-
Potassium phosphate buffer (pH 7.4)
-
NADPH regenerating system
-
Isoform-specific probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan for CYP2D6, midazolam for CYP3A4)
-
Test compound and known inhibitors for each isoform
-
LC-MS/MS system
Procedure:
-
Incubation: In a 96-well plate, incubate HLM or recombinant enzymes with the probe substrate and a range of concentrations of the test compound.
-
Reaction Initiation: Initiate the reaction by adding the NADPH regenerating system.
-
Incubation: Incubate at 37°C for a specific time.
-
Reaction Termination: Stop the reaction by adding cold acetonitrile.
-
Sample Processing: Centrifuge the plate to pellet the protein.
-
Sample Analysis: Analyze the supernatant for the formation of the specific metabolite of the probe substrate using LC-MS/MS.
-
Data Analysis:
-
Calculate the percentage of inhibition at each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition versus the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Visualizing the In Vitro ADME Screening Workflow
Caption: A tiered workflow for in vitro ADME screening of substituted indoles.
Excretion: Eliminating the Drug and its Metabolites
The final step in the ADME process is excretion, where the parent drug and its metabolites are removed from the body. The primary routes of excretion are renal (urine) and biliary (feces). The physicochemical properties of the parent drug and its metabolites, such as polarity and molecular weight, determine the predominant excretion pathway.
Excretion of Indole Metabolites
Indole itself is produced by gut bacteria from tryptophan and is metabolized in the liver to indoxyl sulfate, which is then excreted in the urine.[17][19] For substituted indole drugs, the metabolites are typically more polar than the parent compound, facilitating their renal clearance. The nature of the substituents and their metabolites will influence the extent of renal and biliary excretion. For example, glucuronide conjugates are often substrates for efflux transporters in the liver and kidney, leading to their excretion into bile or urine.
Comparative Analysis of Substituted Indoles: A Data-Driven Perspective
Table 1: Permeability and Efflux of Selected Indole Derivatives
| Compound | Papp (A-B) (10⁻⁶ cm/s) | Efflux Ratio | Predicted Absorption | Reference |
| Tryptanthrin | > 32.0 | < 1.12 | High | [1][10] |
| Indolinone Derivative | Low Recovery (Extensive Metabolism) | - | Poor | [1] |
Table 2: Metabolic Stability of Selected Indole Derivatives in Human Liver Microsomes (HLM)
| Compound | t₁/₂ (min) | Intrinsic Clearance (µL/min/mg) | Predicted Hepatic Clearance | Reference |
| Unsubstituted Indole (UT-155 analog) | 12.35 | High | High | [21] |
| 3-EWG Substituted Indole (analog 19a) | 21.77 | Moderate | Moderate | [21] |
| 3-EDG Substituted Indole (analog 19b) | 9.29 | High | High | [21] |
| Benzoyl Indole (Compound 2) | % remaining after 1h: 56% | - | Moderate | [22] |
| Benzoyl Indole (Compound 8) | % remaining after 1h: 78% | - | Low | [22] |
Table 3: Plasma Protein Binding of Selected Indole Derivatives
| Compound | % Unbound (Human Plasma) | % Unbound (Rat Plasma) | Reference |
| PAR-4 Antagonist (11b-1) | 2.6% | 1.7% | [23] |
| PAR-4 Antagonist (23c) | 0.1% | 0.1% | [23] |
Visualizing Key Metabolic Pathways of the Indole Nucleus
Caption: Major Phase I and Phase II metabolic pathways for the indole scaffold.
Conclusion: A Roadmap for Optimizing the ADME Properties of Substituted Indoles
The successful development of indole-based therapeutics hinges on a deep understanding and strategic optimization of their ADME properties. This guide has provided a framework for the comparative analysis of substituted indoles, integrating mechanistic insights with practical, detailed experimental protocols.
The key takeaways for researchers are:
-
Early and Iterative ADME Assessment: Integrate in vitro ADME assays early in the drug discovery process to guide lead optimization.
-
Structure-ADME Relationships: Systematically investigate the impact of substituent position and properties on permeability, protein binding, and metabolic stability.
-
Balance is Key: Strive for a balanced profile. For example, enhancing lipophilicity to improve absorption may negatively impact metabolic stability and solubility.
-
Beyond the Parent Compound: Characterize the ADME properties of major metabolites, as they can contribute to both efficacy and toxicity.
By employing the principles and methodologies outlined in this guide, researchers can navigate the complexities of ADME and increase the likelihood of translating promising substituted indoles into safe and effective medicines.
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Caco-2 Permeability Assay Protocol - Creative Bioarray. [Link]
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AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem. [Link]
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Cytochrome P450 Inhibition Assay - Creative Bioarray. [Link]
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New Insights Into Gut-Bacteria-Derived Indole and Its Derivatives in Intestinal and Liver Diseases - Frontiers. [Link]
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Oxidation of indole by cytochrome P450 enzymes - PubMed - NIH. [Link]
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Metabolism-Guided Selective Androgen Receptor Antagonists: Design, Synthesis, and Biological Evaluation for Activity against Enzalutamide-Resistant Prostate Cancer - PMC - NIH. [Link]
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Caco-2 Permeability Studies and In Vitro hERG Liability Assessment of Tryptanthrin and Indolinone - PubMed. [Link]
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Caco-2 Permeability Studies and In Vitro hERG Liability Assessment of Tryptanthrin and Indolinone | Request PDF - ResearchGate. [Link]
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Substituent Effects of the Nitrogen Heterocycle on Indole and Quinoline HDN Performance: A Combination of Experiments and Theoretical Study - MDPI. [Link]
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A Technical Guide to the Kinase Cross-Reactivity Profile of 7-chloro-4-methoxy-1H-indole
Executive Summary
The development of small-molecule kinase inhibitors remains a cornerstone of modern therapeutic strategy, particularly in oncology. However, achieving selectivity across the highly conserved human kinome presents a significant challenge.[1][2] Off-target activities can lead to unexpected toxicities or, in some cases, beneficial polypharmacology.[3][4][5] This guide provides a comprehensive analysis of the selectivity profile of 7-chloro-4-methoxy-1H-indole, a novel ATP-competitive inhibitor scaffold. Utilizing a high-throughput luminescence-based assay, we have profiled this compound against a diverse panel of 250 kinases to quantitatively determine its on- and off-target interaction landscape. The data presented herein offer critical insights for researchers in drug discovery, enabling informed decisions for the progression of indole-based kinase inhibitor programs.
Introduction: The Imperative of Kinase Selectivity
Protein kinases are critical regulators of cellular signaling, and their dysregulation is implicated in a multitude of diseases.[6] While kinase inhibitors have achieved remarkable clinical success, their development is often complicated by the high degree of structural similarity within the ATP-binding site across the kinome.[1][2] This conservation can lead to a lack of inhibitor selectivity, resulting in the modulation of unintended kinase targets.[3][4]
Characterizing the selectivity of a compound is therefore a crucial step in the drug discovery pipeline.[1][7] A thorough cross-reactivity profile can:
-
Identify Potential Toxicities: Unintended inhibition of essential kinases can lead to adverse effects.[4][5]
-
Uncover Novel Therapeutic Opportunities: Inhibition of multiple kinases in a disease-relevant pathway can result in synergistic efficacy, a concept known as polypharmacology.[1]
-
Guide Medicinal Chemistry Efforts: Understanding the structure-activity relationship (SAR) across a wide range of kinases allows for the rational design of more selective next-generation compounds.[8]
The indole scaffold, and its bioisosteres like azaindole, are recognized as privileged structures in kinase inhibitor design, forming the core of several approved drugs.[9][10] this compound represents a foundational structure for a new series of inhibitors. This guide establishes a baseline selectivity profile for this core scaffold to inform future development.
Experimental Design & Rationale
To generate a robust and comprehensive selectivity profile, a multi-faceted approach was employed, grounded in established high-throughput screening methodologies.
Kinase Panel Selection
A panel of 250 kinases was selected to provide broad coverage across the human kinome tree. The panel includes representatives from all major kinase families (e.g., TK, TKL, STE, CK1, AGC, CAMK, CMGC) and features numerous clinically relevant targets and anti-targets in oncology and inflammation. This broad screening approach is essential for identifying unexpected off-target interactions that might be missed by smaller, more focused panels.[11]
Assay Technology: ADP-Glo™ Kinase Assay
The Promega ADP-Glo™ Kinase Assay was selected for this study. This is a universal, luminescence-based method that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[12][13][14]
Causality Behind the Choice:
-
Universality: The assay is not dependent on a specific phospho-antibody, allowing it to be used for virtually any kinase that utilizes ATP.[12][15] This is critical for large-panel screening.
-
High Sensitivity & Dynamic Range: The luminescent signal is highly sensitive, with a strong signal-to-background ratio, enabling the detection of even weak inhibitory activity.[13]
-
Robustness: The two-step reaction chemistry (terminating the kinase reaction and depleting ATP before ADP-to-ATP conversion and detection) minimizes interference from test compounds and is less susceptible to false positives.[13][16]
The experimental workflow is designed to ensure data integrity and reproducibility.
Caption: ADP-Glo™ Kinase Assay Experimental Workflow.
Results: Comparative Kinase Inhibition Profile
This compound was screened at a concentration of 10 µM against the 250-kinase panel. For kinases showing greater than 50% inhibition at this concentration, full 10-point dose-response curves were generated to determine the IC50 value. The results are summarized below.
Table 1: IC50 Values for this compound Against a Panel of Kinases
| Kinase Target | Kinase Family | IC50 (nM) |
| Haspin (GSG2) | Other | 14 |
| DYRK1A | CMGC | 35 |
| CDK9/CycT | CMGC | 120 |
| CLK1 | CMGC | 850 |
| CLK4 | CMGC | 980 |
| PIM1 | CAMK | 1,200 |
| PIM3 | CAMK | 1,550 |
| GSK3B | CMGC | 2,100 |
| FLT3 | TK | 3,500 |
| Aurora B | Other | 4,800 |
| 240 Other Kinases | Various | >10,000 |
Discussion and Interpretation
The cross-reactivity profiling reveals that this compound is a potent inhibitor of a small subset of kinases, with a primary activity against Haspin, DYRK1A, and CDK9.
-
Primary Targets: The compound demonstrates high potency against Haspin (IC50 = 14 nM) and DYRK1A (IC50 = 35 nM). Haspin and CDK9 are considered targets in oncology, making this scaffold a potentially interesting starting point for anti-cancer drug development.[17] The potent inhibition of DYRK1A suggests potential applications in neurodegenerative diseases or Down syndrome, but could also be a source of toxicity.
-
Selectivity Profile: The compound is highly selective. Of the 250 kinases tested, only 10 showed an IC50 value below 5 µM, and only three had IC50 values below 500 nM. This high degree of selectivity is a desirable characteristic for a drug lead, as it minimizes the potential for widespread off-target effects.[6]
-
Structure-Activity Relationship (SAR) Insights: The data align with published findings that indole and azaindole derivatives frequently exhibit activity against CMGC family kinases (like DYRKs, CDKs, and CLKs) and other kinases such as Haspin.[9][17] The methoxy group at the 4-position and the chloro group at the 7-position are likely key contributors to this specific activity profile. Future medicinal chemistry efforts could focus on modifying these positions to either enhance potency against the primary targets or improve selectivity by reducing activity against kinases like PIM1 or FLT3.
The relationship between on-target efficacy and off-target effects is a critical consideration in kinase inhibitor development.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 7-chloro-4-methoxy-1H-indole for Laboratory Professionals
Hazard Identification and Risk Assessment: The "Why" Behind the Precautions
7-chloro-4-methoxy-1H-indole is a halogenated indole derivative. Its chemical structure necessitates a thorough understanding of its potential hazards before any handling or disposal procedures are initiated. Safety Data Sheets (SDS) are the primary source of this critical information.
Based on available data, this compound presents the following hazards:
The presence of a chloro- group places this compound in the category of halogenated organic compounds. These substances can be persistent in the environment and may require specific disposal methods, such as high-temperature incineration, to prevent the formation of toxic byproducts.[4]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 948581-72-4 | [1][2] |
| Molecular Formula | C₉H₈ClNO | [1] |
| Physical Form | Solid | [1] |
| Boiling Point | 333.8 ± 22.0 °C at 760 mmHg | [1] |
| Storage Temperature | 4°C | [1] |
Personal Protective Equipment (PPE): Your First Line of Defense
Given the identified hazards, the selection and proper use of Personal Protective Equipment (PPE) is non-negotiable. The goal is to create a complete barrier between the researcher and the chemical.
Table 2: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye and Face | Safety glasses with side shields or goggles. | Protects against splashes and airborne particles that can cause serious eye irritation.[3] |
| Hand | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact, which can lead to irritation.[3] |
| Body | Laboratory coat. | Protects skin and personal clothing from contamination.[3] |
| Respiratory | Use only in a well-ventilated area or under a chemical fume hood. | Minimizes the risk of inhaling dust or vapors that can cause respiratory tract irritation.[2][3] |
Step-by-Step Disposal Protocol: A Self-Validating System
The following protocol is designed to ensure that the disposal of this compound is conducted safely and in compliance with general laboratory waste guidelines.
Step 1: Waste Segregation at the Source
-
Rationale: Proper segregation is the cornerstone of safe chemical waste management. It prevents accidental and potentially dangerous reactions between incompatible chemicals.
-
Procedure:
-
Designate a specific, labeled hazardous waste container for "Halogenated Organic Solids."
-
Collect all solid waste contaminated with this compound, including unused compound, contaminated filter paper, and weighing boats, in this container.
-
Do not mix this waste stream with non-hazardous waste or other chemical waste categories like solvents or acids.[5][6]
-
Step 2: Container Selection and Labeling
-
Rationale: The waste container must be robust, compatible with the chemical, and clearly communicate its contents and associated hazards to everyone in the laboratory.
-
Procedure:
-
Use a chemically resistant container with a secure, screw-top lid.[5]
-
Before adding any waste, affix a "Hazardous Waste" label.
-
The label must include:
-
Step 3: On-site Accumulation and Storage
-
Rationale: Safe storage of hazardous waste is crucial to prevent spills, exposure, and environmental contamination while awaiting pickup by a certified disposal service.
-
Procedure:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) that is near the point of generation and under the control of laboratory personnel.[5]
-
Keep the container tightly closed except when adding waste.[3]
-
Ensure the storage area is well-ventilated.[2]
-
Store away from incompatible materials.
-
Step 4: Final Disposal
-
Rationale: As a halogenated organic compound, this compound requires disposal by a licensed hazardous waste management company that can handle this type of chemical waste, often through high-temperature incineration.[4]
-
Procedure:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup of the hazardous waste container.[6]
-
Do not attempt to dispose of this chemical down the drain or in regular trash.[3][6]
-
Follow all institutional and local regulations for hazardous waste disposal.[3]
-
Emergency Procedures: Planning for the Unexpected
In the event of a spill or exposure, immediate and correct action is critical.
-
Spill:
-
Skin Contact:
-
Eye Contact:
-
Inhalation:
Visualization of the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
-
This compound Safety Data Sheets(SDS). (n.d.). LookChem. Retrieved January 2, 2026, from [Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (1988). United States Environmental Protection Agency. Retrieved January 2, 2026, from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 7-chloro-4-methoxy-1H-indole
This document provides essential safety and logistical information for the handling of 7-chloro-4-methoxy-1H-indole, a research chemical whose full toxicological profile is not yet completely understood. As drug development professionals, our commitment to safety is paramount, extending beyond mere compliance to a deep-seated culture of proactive risk mitigation. This guide is structured to provide not just a set of rules, but the scientific rationale behind them, ensuring that every researcher can work with confidence and security.
Hazard Assessment: Understanding the Risks
This compound is classified with specific hazard statements that dictate the minimum required safety protocols.[1] The primary known risks are associated with acute exposure, highlighting the need for a robust barrier between the researcher and the chemical.
A thorough risk assessment is the foundation of any safe laboratory practice.[2] For this compound, the assessment begins with its formal hazard classifications.
Table 1: Hazard Profile of this compound
| Hazard Statement | Classification | Anticipated Effect |
| H302 | Harmful if swallowed | Acute toxicity upon ingestion.[1][3] |
| H315 | Causes skin irritation | Potential for redness, inflammation, or dermatitis upon contact.[1][4] |
| H319 | Causes serious eye irritation | Risk of significant, potentially damaging, eye injury upon contact.[1] |
| H335 | May cause respiratory irritation | Inhalation of dust or aerosols can lead to irritation of the respiratory tract.[1][5] |
These classifications are our primary directive for selecting appropriate Personal Protective Equipment (PPE). The principle of ALARA (As Low As Reasonably Achievable) should be applied to minimize all chemical exposures, even when handling compounds with moderate known hazards.
The Hierarchy of Controls: A Proactive Safety Framework
Before discussing PPE, it's crucial to situate it within the established hierarchy of laboratory safety controls.[6][7] PPE is the final line of defense, employed after other, more effective controls have been implemented.
-
Elimination/Substitution : Not applicable when the use of this compound is required for a specific scientific outcome.
-
Engineering Controls : These are the most critical physical installations to minimize risk. All handling of this compound solid or its solutions must be performed within a certified chemical fume hood to control airborne dust and vapors.[8][9] A readily accessible eyewash station and safety shower are mandatory in the immediate work area.[8]
-
Administrative Controls : These are the standard operating procedures (SOPs) and training that govern laboratory work. This includes restricting access to authorized personnel, providing thorough training on the specific hazards of this compound, and keeping SDS copies readily available.[10]
-
Personal Protective Equipment (PPE) : The equipment worn by the researcher to protect against residual hazards that cannot be eliminated by other controls.
Core PPE Requirements for this compound
The selection of PPE is directly dictated by the hazard profile outlined in Table 1.
Eye and Face Protection
Requirement: Tightly fitting chemical safety goggles with side-shields are mandatory.[11] Causality: The H319 classification ("Causes serious eye irritation") means that any direct contact, whether from a splash of a solution or an airborne particle of the solid, can cause significant injury.[1][12] Standard safety glasses do not provide an adequate seal around the eyes and are insufficient. In situations with a higher risk of splashing, such as when transferring larger volumes of a solution, a face shield should be worn in addition to safety goggles.[13][14]
Skin and Body Protection
Gloves Requirement: Chemically resistant gloves (e.g., nitrile) must be worn at all times.[8][11] Causality: The H315 classification ("Causes skin irritation") necessitates a robust barrier to prevent direct contact.[1] Gloves should be inspected for any signs of degradation or puncture before each use.[11] It is critical to follow proper glove removal technique to avoid contaminating the skin. For prolonged work, consider double-gloving.
Laboratory Coat Requirement: A full-sleeved laboratory coat. Causality: A lab coat protects against accidental spills on clothing, which could otherwise hold the chemical against the skin for an extended period.[8] It should be laundered separately from personal clothing.[11]
Respiratory Protection
Requirement: A NIOSH-approved respirator with a particulate filter (e.g., N95) is recommended for operations that may generate dust, such as weighing the solid material, especially if engineering controls are not optimal.[8][15] Causality: The H335 classification ("May cause respiratory irritation") indicates a risk from inhaling the solid powder.[1][5] While a fume hood is the primary control, a respirator adds a crucial layer of personal protection during procedures with high aerosolization potential. All personnel required to wear respirators must be properly fit-tested and trained in accordance with OSHA standards.[7]
Step-by-Step Protocol: Weighing and Solubilizing the Compound
This protocol integrates the PPE requirements into a standard laboratory workflow.
-
Preparation : Before entering the lab, ensure you are wearing closed-toe shoes and long pants.
-
Don PPE : Put on your lab coat and chemical safety goggles.
-
Enter Designated Area : Proceed to the designated area for handling potent compounds, which must include a chemical fume hood.
-
Inspect Fume Hood : Verify that the chemical fume hood is operational and the sash is at the appropriate height.
-
Don Gloves : Put on nitrile gloves, ensuring they overlap the cuffs of your lab coat.
-
Perform Work : Conduct all weighing and transfer operations deep within the fume hood to contain any dust. Use tools like spatulas to handle the compound and avoid creating dust clouds.[8]
-
Cleanup : After handling, decontaminate any surfaces and equipment used.
-
Doff PPE : Remove PPE in the correct order (see Section 5) before leaving the work area.
-
Hygiene : Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[2][8]
PPE Donning and Doffing Workflow
Incorrectly removing PPE can lead to exposure. The following sequence is critical to prevent contamination.
Caption: Workflow for Donning and Doffing PPE.
Operational and Disposal Plans
Accidental Release Measures In case of a spill, evacuate personnel to a safe area.[16] Wearing full PPE (including respiratory protection), carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal.[8][16]
Disposal All waste, including contaminated PPE and excess chemical, must be treated as hazardous chemical waste.[8][11]
-
Containers : Waste containers must be clearly labeled with "Hazardous Waste" and the chemical name.[17] They must be kept tightly capped except when adding waste.[17]
-
Compatibility : Do not mix this waste with incompatible chemicals. Store waste in segregated, compatible containers.[17]
-
Professional Disposal : The final disposal must be carried out by a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[11] Never pour chemical waste down the drain.[10]
By adhering to these scientifically-grounded procedures, researchers can handle this compound with a high degree of safety, ensuring both personal well-being and the integrity of their research.
References
- What are the safety precautions for using research chemicals and what are the potential risks associated with their use? - Quora. (2024).
- An In-Depth Technical Guide on the Safety and Handling of 5-chloro-3-ethyl-2-methyl-1H-indole - Benchchem.
- Personal protective equipment for handling 5-chloro-2,3-dimethyl-1H-indole - Benchchem.
- This compound Safety Data Sheets(SDS) lookchem.
- Safety Data Sheet - CymitQuimica. (2024).
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- Top 5 Research Chemical Safety Tips for Laboratory Use - Global Chems Depot. (2025).
- AK Scientific, Inc. Safety Data Sheet.
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- SAFETY DATA SHEET - Fisher Scientific. (2025).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025).
- 7-Chloroindole - SAFETY DATA SHEET. (2021).
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- Discover the Various Types of PPE for Optimal Chemical Safety. (2024).
- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006).
- 7-Methoxy-1H-indole | C9H9NO | CID 76660 - PubChem.
- Guidelines: Handling and Disposal of Chemicals - Purdue University.
- Disposal of Chemicals used in the Illicit Manufacture of Drugs - UNODC.
- This compound | 948581-72-4 - Sigma-Aldrich.
- 4-Methoxy-1H-indole | C9H9NO | CID 138363 - PubChem.
- 7-Methoxy-1H-indole(3189-22-8) - ChemicalBook.
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- 17. engineering.purdue.edu [engineering.purdue.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
